molecular formula C8H13N3O2 B015587 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione CAS No. 41740-15-2

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B015587
CAS No.: 41740-15-2
M. Wt: 183.21 g/mol
InChI Key: WPEWOBMDJKQYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a derivative of uracil, a fundamental pyrimidine nucleobase found in RNA. This compound features a diethyl substitution on the uracil ring system, which can significantly influence its properties and reactivity compared to its dimethyl analogs. The versatility of uracil and its derivatives is well-recognized in synthetic and medicinal chemistry due to their wide range of biological activities and their role as key intermediates in the synthesis of more complex heterocyclic systems. This chemical serves as a valuable building block in organic synthesis , particularly in the construction of fused pyrimidine derivatives and other heterocycles of biological significance. Its structure makes it a prime candidate for exploring novel chemical spaces in drug discovery and medicinal chemistry programs. Researchers utilize this aminouracil derivative in multi-component reactions and as a precursor for the development of new tetrahydropyrido[2,3-d]pyrimidines, which are scaffolds of interest in pharmaceutical research. Product Identification: • CAS Number: 41740-15-2 • Molecular Formula: C8H13N3O2 • Molecular Weight: 183.21 g/mol • MDL Number: MFCD00086294 Safety and Handling: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Refer to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

6-amino-1,3-diethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWOBMDJKQYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345255
Record name 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41740-15-2
Record name 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key heterocyclic intermediate in pharmaceutical development. The document delves into the mechanistic underpinnings of the Traube pyrimidine synthesis, the most prevalent method for this class of compounds. Two core methodologies are presented: a direct base-catalyzed one-pot condensation and a two-step approach via a cyanoacetylurea intermediate. Each pathway is detailed with step-by-step experimental protocols, causality-driven explanations for procedural choices, and comparative data to inform process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically grounded understanding of this synthesis.

Introduction and Significance

This compound, also known as 1,3-diethyl-6-aminouracil, is a substituted pyrimidine derivative. The uracil scaffold is of immense interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and natural products.[1][2] Aminouracils, in particular, serve as versatile precursors for constructing more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are explored for various therapeutic applications, including anti-cancer and anti-hypertensive agents.[3][4][5][6]

The N1 and N3-diethyl substitution modifies the molecule's solubility, lipophilicity, and metabolic stability compared to its unsubstituted or dimethylated counterparts, making it a valuable building block for fine-tuning the pharmacokinetic properties of target drug candidates. A reliable and well-understood synthesis is therefore critical for its application in drug discovery pipelines.

Core Mechanistic Principle: The Traube Pyrimidine Synthesis

The synthesis of the 6-aminouracil core predominantly relies on the principles of the Traube pyrimidine synthesis, first reported in the early 20th century.[7][8] This classical method involves the cyclocondensation reaction between a compound containing an N-C-N unit (like a substituted urea) and a three-carbon component with electrophilic centers, such as a β-keto ester or, in this case, a cyanoacetic acid derivative.[7][9]

The key transformation is the formation of the six-membered pyrimidine ring through the sequential formation of C-N bonds. The presence of the cyano group in the carbon component is crucial as it facilitates the initial condensation and ultimately leads to the formation of the 6-amino group on the resulting uracil ring.

Primary Synthesis Pathway: Base-Catalyzed One-Pot Condensation

This is the most direct and commonly employed method for synthesizing N-substituted 6-aminouracils. It involves the condensation of 1,3-diethylurea with an active methylene compound like ethyl cyanoacetate in the presence of a strong base.[10][11]

Reaction Mechanism and Rationale

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization (condensation).

  • Deprotonation: A strong base, typically sodium ethoxide (often generated in situ from sodium metal in absolute ethanol), deprotonates the α-carbon of ethyl cyanoacetate, creating a highly nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of 1,3-diethylurea. Substituted ureas are resonance-stabilized and not highly electrophilic; hence, a potent nucleophile is required.

  • Intermediate Formation: This attack forms an open-chain intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the urea moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This step is the key ring-closing event.

  • Tautomerization & Aromatization: The resulting cyclic intermediate rapidly tautomerizes to form the stable 6-aminouracil ring structure.

The choice of a strong base like sodium ethoxide or sodium amide is critical to drive the initial deprotonation of ethyl cyanoacetate, which has a pKa of approximately 11 in ethanol.[10] Anhydrous conditions are paramount, as water would consume the base and inhibit the reaction.

Visualization of One-Pot Synthesis Pathway

G cluster_reactants Reactants reactant1 1,3-Diethylurea reagent + Sodium Ethoxide (Base Catalyst) reactant1->reagent reactant2 Ethyl Cyanoacetate reactant2->reagent intermediate Acyclic Intermediate reagent->intermediate Nucleophilic Acyl Addition product 6-Amino-1,3-diethylpyrimidine- 2,4(1H,3H)-dione intermediate->product Intramolecular Cyclization

Caption: One-Pot Base-Catalyzed Synthesis Pathway.

Experimental Protocol: One-Pot Method

This protocol is adapted from established procedures for analogous compounds.[10][11]

  • Apparatus Setup: Equip a three-necked round-bottom flask with a reflux condenser (with a drying tube), a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried to remove moisture.

  • Base Preparation (in situ): Under an inert atmosphere (e.g., nitrogen or argon), place 250 mL of absolute ethanol into the flask. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. The sodium will react exothermically with the ethanol to form sodium ethoxide. Allow the reaction to complete (all sodium dissolved).

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add 22.6 g (0.2 mol) of ethyl cyanoacetate via the dropping funnel, followed by 23.2 g (0.2 mol) of 1,3-diethylurea.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction mixture will likely become a thick slurry. Continue refluxing for 6-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7.

    • Reduce the solvent volume to about one-third using a rotary evaporator.

    • Add 200 mL of cold water to the residue to dissolve the sodium acetate byproduct.

    • The desired product, this compound, will precipitate as a solid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

    • Recrystallize the crude solid from hot water or an ethanol/water mixture to yield the purified product. Dry under vacuum.

Alternative Pathway: Two-Step Synthesis via N-Cyanoacetylurea

An alternative strategy involves the initial formation of an acyclic N-cyanoacetyl-N,N'-diethylurea intermediate, which is subsequently cyclized under basic conditions. This method can offer better control and may be advantageous if the one-pot reaction proves problematic.[12][13]

Reaction Mechanism and Rationale

Step 1: Acylation with Acetic Anhydride 1,3-diethylurea is acylated by cyanoacetic acid in the presence of acetic anhydride. The acetic anhydride serves as a powerful dehydrating agent, activating the carboxylic acid of cyanoacetic acid to form a mixed anhydride, which is a potent acylating agent for the urea. This step produces N-cyanoacetyl-N,N'-diethylurea.[13]

Step 2: Base-Catalyzed Intramolecular Cyclization The isolated N-cyanoacetyl-N,N'-diethylurea intermediate is then treated with an aqueous base (e.g., sodium hydroxide solution). The base catalyzes the intramolecular condensation (a Dieckmann-type condensation) to close the pyrimidine ring, yielding the final product after neutralization.

This two-step approach isolates the intermediate, which can be purified before the final ring-closing step, potentially leading to a cleaner final product.

Visualization of Two-Step Synthesis Workflow

G start 1,3-Diethylurea + Cyanoacetic Acid step1 Step 1: Acylation (Acetic Anhydride) start->step1 intermediate Intermediate: N-Cyanoacetyl-N,N'-diethylurea step1->intermediate step2 Step 2: Cyclization (Aqueous Base) intermediate->step2 product Final Product: 6-Amino-1,3-diethylpyrimidine-dione step2->product

Caption: Workflow for the Two-Step Synthesis Method.

Experimental Protocol: Two-Step Method

This protocol is based on patented methods for the dimethyl analog.[12]

Step 1: Synthesis of N-Cyanoacetyl-N,N'-diethylurea

  • In a flask equipped with a stirrer and condenser, combine 17.0 g (0.2 mol) of cyanoacetic acid and 42.9 g (0.42 mol) of acetic anhydride.

  • Heat the mixture to 60-70°C to ensure a homogeneous solution.

  • Cool the solution to below 40°C and add 23.2 g (0.2 mol) of 1,3-diethylurea in portions while maintaining the temperature below 50°C.

  • After the addition is complete, heat the reaction mixture to 90-95°C for 2-3 hours.

  • Cool the mixture and add it to 200 mL of cold water with stirring. The intermediate product will precipitate.

  • Filter the solid, wash with water, and dry to obtain crude N-cyanoacetyl-N,N'-diethylurea.

Step 2: Cyclization to this compound

  • Suspend the dried intermediate from Step 1 in 150 mL of water.

  • Add a 10% aqueous solution of sodium hydroxide dropwise with stirring until the solid dissolves and the pH reaches 10-11.

  • Gently heat the solution to 50-60°C for 1 hour to ensure complete cyclization.

  • Cool the solution in an ice bath and neutralize by the slow addition of concentrated hydrochloric acid or glacial acetic acid to a pH of ~7.

  • The final product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize as described in Protocol 3.3.

Comparative Data and Process Considerations

The choice between the one-pot and two-step methods depends on factors such as scale, available reagents, and desired purity. Below is a table summarizing typical reaction parameters derived from analogous syntheses in the literature.

ParameterPathway 1: One-Pot CondensationPathway 2: Two-Step Synthesis
Key Reagents 1,3-Diethylurea, Ethyl Cyanoacetate1,3-Diethylurea, Cyanoacetic Acid
Catalyst/Promoter Strong Base (e.g., NaOEt, NaNH₂)Acetic Anhydride, then Aqueous Base
Solvent Anhydrous Alcohol (e.g., Ethanol)Acetic Anhydride, then Water
Temperature Reflux (e.g., ~78°C for Ethanol)90-95°C (Acylation), 50-60°C (Cyclization)
Reaction Time 6-8 hours3-4 hours (total)
Key Advantage Procedural simplicityIsolation of intermediate may improve purity
Key Challenge Requires strictly anhydrous conditionsTwo distinct reaction and work-up steps

Conclusion

The synthesis of this compound is robustly achieved through well-established cyclocondensation chemistry. The primary route involves a one-pot, base-catalyzed reaction of 1,3-diethylurea and ethyl cyanoacetate, which is efficient but demands stringent control of anhydrous conditions. An alternative two-step method, proceeding through a stable N-cyanoacetylurea intermediate, offers a more controlled, albeit longer, procedure that can be beneficial for achieving high purity. The selection of the optimal pathway will depend on the specific requirements of the research or development program, balancing the need for procedural simplicity against the benefits of intermediate purification. Both methods provide reliable access to this valuable heterocyclic building block for further elaboration in medicinal chemistry.

References

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

This guide provides a detailed exploration of the spectroscopic data for this compound, a substituted uracil derivative of interest in medicinal chemistry and drug development. Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a comprehensive analytical profile.

Introduction: The Analytical Imperative

In the field of drug discovery and development, the precise characterization of molecular structure is non-negotiable. This compound, belonging to the 6-aminouracil class, represents a scaffold with significant biological potential.[1][2] Its derivatives have been explored for various pharmacological activities, making the foundational analysis of the parent structure critical. This guide is structured to provide researchers and scientists with the necessary data and protocols to confidently identify and characterize this compound. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and self-validating.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the target molecule.

  • IUPAC Name: 6-amino-1,3-diethylpyrimidine-2,4-dione[3]

  • Synonyms: 1,3-Diethyl-6-aminouracil[3]

  • CAS Number: 41740-15-2[3]

  • Molecular Formula: C₈H₁₃N₃O₂[3]

  • Molecular Weight: 183.21 g/mol [3][4]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Integrated Spectroscopic Analysis Workflow

A multi-technique approach is essential for unambiguous structural confirmation. The synergy between NMR, IR, and MS provides complementary information about the molecule's carbon-hydrogen framework, functional groups, and overall mass.

Caption: Workflow for integrated spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: Solvent and Standard Selection

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds. Its high polarity effectively dissolves the uracil derivative, and its residual proton signal (~2.50 ppm) does not typically interfere with key signals. Furthermore, the acidic protons of the amino group (NH₂) are observable in DMSO-d₆, whereas they might undergo rapid exchange and become broadened or disappear in solvents like D₂O or CDCl₃. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for universal referencing.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned spectrum for this specific diethyl derivative is scarce, we can predict the spectral data with high confidence based on the well-documented spectra of its close analog, 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and general principles of NMR spectroscopy.[5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.10 Triplet 6H -CH₃ (ethyl) Aliphatic methyl protons coupled to adjacent CH₂ group.
~3.85 Quartet 4H -CH₂- (ethyl) Methylene protons adjacent to nitrogen and coupled to CH₃ group.
~4.90 Singlet 1H C₅-H Olefinic proton on the pyrimidine ring, deshielded by adjacent carbonyls and nitrogen.

| ~6.50 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine, often broad due to quadrupole effects and exchange. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~13.5 -CH₃ (ethyl) Standard aliphatic methyl carbon.
~38.0 -CH₂- (ethyl) Aliphatic methylene carbon attached to nitrogen.
~75.0 C₅ Olefinic carbon, shielded by the adjacent amino group.
~151.0 C₄ Carbonyl carbon.
~154.0 C₂ Carbonyl carbon.

| ~162.0 | C₆ | Carbon attached to the amino group, significantly deshielded. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire the spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Interpreting Key Vibrational Modes

For 6-aminouracil derivatives, the most informative regions of the IR spectrum are the N-H stretching region (3100-3500 cm⁻¹), the C=O stretching region (1600-1750 cm⁻¹), and the C=C/C=N stretching region (1500-1650 cm⁻¹). The presence of two distinct carbonyl groups and an amino group will give rise to characteristic, strong absorption bands. The vapor phase IR data mentioned in public databases confirms the presence of these key functional groups.[3]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3300 Medium-Strong Asymmetric & Symmetric Stretch -NH₂ (Amino)
3200 - 3100 Medium, Broad N-H Stretch -NH₂ (Amino, H-bonded)
2980 - 2850 Medium C-H Stretch -CH₃, -CH₂ (Aliphatic)
1710 - 1680 Strong C=O Stretch C₄=O (Amide Carbonyl)
1680 - 1650 Strong C=O Stretch C₂=O (Amide Carbonyl)

| 1640 - 1600 | Strong | C=C Stretch / NH₂ Scissoring | Pyrimidine Ring / Amino |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Experience: Ionization and Fragmentation

Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules. The high energy of EI (typically 70 eV) leads to extensive and reproducible fragmentation. The molecular ion (M⁺˙) peak is expected at m/z 183, corresponding to the molecular weight of the compound.[3] The observed fragments provide clues to the molecule's structure.

Table 4: GC-MS Fragmentation Data

m/z Proposed Fragment Interpretation
183 [C₈H₁₃N₃O₂]⁺˙ Molecular Ion (M⁺˙)
155 [M - C₂H₄]⁺˙ Loss of ethylene via McLafferty-type rearrangement from an ethyl group.

| 127 | [M - 2C₂H₄]⁺˙ | Subsequent loss of a second ethylene molecule. |

Proposed Fragmentation Pathway

A Molecular Ion [C₈H₁₃N₃O₂]⁺˙ m/z = 183 B Fragment [C₆H₉N₃O₂]⁺˙ m/z = 155 A->B - C₂H₄ C Fragment [C₄H₅N₃O₂]⁺˙ m/z = 127 B->C - C₂H₄

Caption: Proposed EI fragmentation pathway for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into the GC system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program, for example: hold at 100 °C for 1 min, then ramp to 280 °C at 15 °C/min.

  • MS Detection (EI):

    • The column effluent is directed into the ion source of the mass spectrometer.

    • Set the ion source to EI mode at 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Data Integration and Structural Confirmation

The collective evidence from these three spectroscopic techniques provides a robust confirmation of the structure of this compound:

  • MS confirms the molecular weight (183 g/mol ) and the presence of two ethyl groups through the characteristic loss of ethylene (28 Da).[3]

  • IR confirms the presence of key functional groups: an amino group (N-H stretches), amide carbonyls (C=O stretches), and aliphatic C-H bonds.

  • NMR elucidates the precise connectivity of the atoms, showing the triplet-quartet pattern of the two equivalent ethyl groups, a single olefinic proton on the ring, and the amino protons, all in their expected chemical shift regions.

This triangulation of data leaves no ambiguity in the structural assignment.

References

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and physicochemical properties. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism prediction, and the development of new functional materials. This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, a representative aminouracil derivative. We will detail the methodologies for synthesis and single-crystal growth, the workflow for X-ray diffraction analysis, and the interpretation of the resulting structural data, from the molecular geometry to the supramolecular architecture dictated by intermolecular forces.

Introduction: The Significance of the Pyrimidine Core

The this compound molecule, also known as 1,3-diethyl-6-aminouracil, belongs to the uracil family of pyrimidinediones. The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives "privileged scaffolds" in drug discovery, leading to compounds with antitumor, antiviral, and antimicrobial properties.

The structural analysis of these molecules provides critical insights that link their solid-state structure to their bulk properties. For drug development professionals, this information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the precise conformation and pharmacophoric features necessary for biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's solubility, stability, and bioavailability.

  • Crystal Engineering: Designing novel solid forms, such as co-crystals, with tailored physicochemical properties.

This guide serves as a detailed protocol and interpretive framework for researchers engaged in the structural characterization of such heterocyclic compounds.

Synthesis and Single-Crystal Cultivation

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol: A Plausible Route

A common and effective method for synthesizing 6-aminouracil derivatives is the condensation reaction between an appropriately substituted urea and a cyano-activated carbonyl compound. The following protocol describes a representative synthesis for the title compound.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) and 1,3-diethylurea (1.1 eq) in absolute ethanol (15 mL per 10 mmol of ethyl cyanoacetate).

  • Base Addition: To this stirring solution, add a solution of sodium ethoxide in ethanol (21% w/w, 1.2 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction Reflux: Heat the resulting mixture to reflux (approximately 78°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After completion, cool the reaction mixture to 0-5°C in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid dropwise until a pH of ~6-7 is achieved. This will cause the product to precipitate.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove unreacted starting materials and salts.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound. Dry the final product under vacuum.

Protocol: Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often more an art than a science, requiring patience and careful control of crystallization conditions.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

    • Filter the solution while hot through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap pierced with a few small holes or with parafilm with pinpricks to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop or fine tweezers.

Crystal Structure Determination: The X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The overall workflow is a systematic process from data collection to a refined structural model.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Reduction (Integration & Scaling) B->C Diffraction Pattern D Space Group Determination C->D Processed Intensities E Structure Solution (e.g., Direct Methods) D->E Symmetry Info F Structure Refinement (Least-Squares) E->F Initial Atomic Positions G Structure Validation (e.g., CheckCIF) F->G Refined Model H Final Model & Deposition (e.g., CCDC) G->H Validated CIF

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol: SC-XRD Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles. A full sphere of diffraction data (reflections) is collected.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and scale the data.

  • Structure Solution: The phase problem is solved using computational methods, such as Direct Methods or Patterson functions, to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F². Atomic positions, displacement parameters (describing thermal vibration), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

  • Validation: The final structural model is rigorously validated using software like PLATON and the IUCr's CheckCIF service to ensure its chemical and crystallographic soundness.

Structural Analysis and Interpretation

Disclaimer: The following quantitative data is representative of a typical pyrimidine derivative and is provided for illustrative purposes to guide the analysis of an experimental structure. Actual values for the title compound must be determined experimentally.

Molecular Structure

The analysis begins with the individual molecule, examining its conformation, bond lengths, and angles to confirm its chemical identity and identify any structural peculiarities.

Caption: Molecular structure of this compound.

The pyrimidine ring is expected to be essentially planar. The key structural features include two carbonyl groups (at C2 and C4), an exocyclic amino group (at C6), and two ethyl substituents (at N1 and N3).

Table 1: Representative Crystallographic Data

Parameter Value
Chemical Formula C₈H₁₃N₃O₂
Formula Weight 183.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 11.5
β (°) 98.5
Volume (ų) 980
Z (molecules/unit cell) 4
R-factor (R1) < 0.05

| wR2 (all data) | < 0.15 |

Table 2: Selected Molecular Geometry (Representative Values)

Bond Length (Å) Angle Value (°)
C2=O2 1.22 C6-N1-C2 122.0
C4=O4 1.23 N1-C2-N3 116.0
C6-N7 1.34 C2-N3-C4 125.0
N1-C6 1.36 N3-C4-C5 115.0
C5=C6 1.35 C4-C5-C6 120.0

| N1-C(ethyl) | 1.47 | C5-C6-N1 | 122.0 |

Supramolecular Assembly and Intermolecular Interactions

While covalent bonds define the molecule, non-covalent intermolecular interactions dictate how molecules pack in the crystal lattice. For aminouracils, hydrogen bonding is the dominant structure-directing interaction.

The amino group (-NH₂) provides two strong hydrogen bond donors, while the two carbonyl oxygens (C=O) are excellent hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonded networks. A very common motif in such structures is a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming an R²₂(8) graph set ring motif.

H_Bonding cluster_1 cluster_2 N1 N-H O2 C=O N1->O2 N-H···O O1 O=C Mol1 Molecule A N2 H-N N2->O1 O···H-N Mol2 Molecule B

Caption: Diagram of a common N-H···O hydrogen-bonded dimer motif.

These primary dimers can then be further linked into tapes or sheets through other interactions, such as weaker C-H···O bonds involving the ethyl groups, building up the full three-dimensional crystal lattice.

Table 3: Plausible Hydrogen Bond Geometry

D–H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N7-H7A···O4ⁱ 0.86 2.10 2.95 170
N7-H7B···O2ⁱⁱ 0.86 2.25 3.05 155

Symmetry codes (i, ii) denote adjacent molecules in the crystal lattice.

Conclusion: From Structure to Application

The detailed crystal structure analysis of this compound provides a foundational understanding of its solid-state properties. By elucidating the precise molecular geometry and the dominant intermolecular interactions, researchers can make informed predictions about the compound's behavior. This knowledge is not merely academic; it directly impacts the fields of drug development and materials science by enabling the rational design of molecules with enhanced efficacy, stability, and desired physical properties. The methodologies and analytical principles outlined in this guide are broadly applicable to the characterization of a wide array of functional organic molecules.

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a 6-Aminouracil Derivative

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, the 6-aminouracil core has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide focuses on a specific, yet promising, member of this family: 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. While direct and extensive research on this particular molecule is emerging, a wealth of data from closely related analogs allows us to construct a scientifically reasoned framework for investigating its potential therapeutic targets.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic guide that synthesizes existing knowledge to illuminate a path for future research. We will delve into the hypothetical, yet scientifically plausible, therapeutic targets of this compound, drawing parallels from its structural congeners. The causality behind suggested experimental choices will be explained, and detailed, self-validating protocols will be provided to empower researchers in their quest to unlock the full therapeutic potential of this compound.

I. The Compound in Focus: this compound

This compound, also known as 1,3-diethyl-6-aminouracil, belongs to the class of N-substituted 6-aminouracils. The core uracil ring, a fundamental component of nucleic acids, provides a versatile scaffold for chemical modification. The presence of the amino group at the 6-position and the diethyl substitution at the 1- and 3-positions are key determinants of its physicochemical properties and, consequently, its potential biological activity.

PropertyValueSource
Molecular Formula C8H13N3O2PubChem
Molecular Weight 183.21 g/mol PubChem
CAS Number 41740-15-2PubChem
Synonyms 1,3-Diethyl-6-aminouracil, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedionePubChem

The structural similarity of 6-aminouracil derivatives to nucleobases suggests that they may interact with enzymes and receptors involved in nucleic acid metabolism and cellular signaling.[1]

II. Postulated Therapeutic Arenas and Key Molecular Targets

Based on the established biological activities of the broader 6-aminouracil class, we can hypothesize several promising therapeutic avenues for this compound. These include oncology and infectious diseases.

A. Oncology: A Multi-pronged Approach to Cancer Therapy

Derivatives of 6-aminouracil have demonstrated significant potential as anticancer agents.[2][3] The proposed mechanisms of action are often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.

The planar structure of the pyrimidine ring in 6-aminouracil derivatives is well-suited for intercalation between the base pairs of DNA.[2] This physical insertion can distort the DNA double helix, thereby impeding the processes of DNA replication and transcription, which are essential for rapidly proliferating cancer cells.

Logical Workflow for Investigating DNA Intercalation

A Hypothesis: Compound intercalates into DNA B Experiment 1: UV-Visible Spectroscopy A->B Observe bathochromic and hypochromic shifts C Experiment 2: Fluorescence Spectroscopy A->C Measure quenching of DNA-ethidium bromide fluorescence D Experiment 3: Circular Dichroism (CD) Spectroscopy A->D Detect changes in DNA secondary structure E Outcome: Confirmation of DNA binding and conformational changes B->E C->E D->E

Caption: Workflow for validating DNA intercalation.

Recent studies on aminopyrimidine-2,4-diones have highlighted their potential as dual-target inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). Both are critical regulators of cell cycle progression and gene expression, and their dysregulation is a hallmark of many cancers.

  • Polo-like kinase 1 (PLK1): A key regulator of mitosis, its overexpression is common in various cancers.

  • Bromodomain-containing protein 4 (BRD4): A member of the BET family of proteins, it plays a crucial role in the transcription of oncogenes like c-Myc.

Hypothesized Signaling Pathway Interruption

cluster_0 BRD4 Pathway cluster_1 PLK1 Pathway BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to Inhibition_BRD4 Inhibition Transcription Oncogene Transcription (e.g., c-Myc) Ac_Histone->Transcription PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis Inhibition_PLK1 Inhibition Compound 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione Compound->BRD4 Compound->PLK1

Caption: Hypothesized dual inhibition of BRD4 and PLK1.

B. Infectious Diseases: A New Frontier in Antimicrobial Development

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. 6-Anilinouracils, a related class of compounds, have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIC, an enzyme essential for DNA replication in Gram-positive bacteria.[4]

DNA polymerase IIIC (Pol IIIC) is a key enzyme in the bacterial replisome and represents an attractive target for antimicrobial drug development due to its essential role and its structural differences from human DNA polymerases. Inhibition of Pol IIIC would lead to a cessation of bacterial replication and, ultimately, cell death.

Proposed Mechanism of Pol IIIC Inhibition

PolIIIC Bacterial DNA Polymerase IIIC Replication DNA Replication PolIIIC->Replication Inhibition Inhibition dNTPs dNTPs dNTPs->PolIIIC Substrate DNA_Template DNA Template DNA_Template->PolIIIC Template Compound 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione Compound->PolIIIC

Caption: Proposed inhibition of bacterial DNA polymerase IIIC.

III. Experimental Protocols for Target Validation

The following protocols are designed to be self-validating systems to rigorously test the hypotheses outlined above.

A. In Vitro Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

B. Kinase Inhibition Assays

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by PLK1.[7]

Materials:

  • Recombinant human PLK1 enzyme

  • Dephospho-Casein (substrate)

  • [γ-³²P]ATP

  • Kinase buffer

  • Phosphocellulose P81 paper

Procedure:

  • Prepare a reaction mixture containing PLK1 enzyme, kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time.

  • Terminate the reaction by spotting the mixture onto phosphocellulose P81 paper.

  • Wash the P81 paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Determine the inhibitory activity of the compound against PLK1.

This is a bead-based assay that measures the binding of BRD4 to an acetylated histone peptide.[8][9]

Materials:

  • Recombinant human BRD4 bromodomain 2 (BD2)

  • Biotinylated histone H4 acetylated peptide

  • Streptavidin-coated Donor beads

  • Anti-His-tag Acceptor beads

Procedure:

  • Incubate BRD4-BD2 with the test compound.

  • Add the biotinylated histone peptide and allow binding to occur.

  • Add Streptavidin-coated Donor beads and Anti-His-tag Acceptor beads.

  • Incubate in the dark to allow bead proximity.

  • Read the AlphaScreen signal on a compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.

C. Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound with no visible bacterial growth.[12]

D. DNA Polymerase IIIC Inhibition Assay

This assay measures the activity of Pol IIIC by detecting the incorporation of digoxigenin-labeled dUTP into a DNA template.[4]

Materials:

  • Purified bacterial DNA Polymerase IIIC

  • Activated calf thymus DNA (template-primer)

  • dATP, dCTP, dGTP, dTTP, and DIG-dUTP

  • Anti-Digoxigenin-POD, Fab fragments

  • ABTS substrate

Procedure:

  • Coat a microtiter plate with the DNA template-primer.

  • Add the Pol IIIC enzyme, dNTPs (including DIG-dUTP), and the test compound to the wells.

  • Incubate to allow DNA synthesis.

  • Wash the plate to remove unincorporated nucleotides.

  • Add Anti-Digoxigenin-POD, Fab fragments, which bind to the incorporated DIG-dUTP.

  • Add the ABTS substrate and measure the colorimetric change, which is proportional to the enzyme activity.

  • Calculate the inhibitory effect of the compound on Pol IIIC.

IV. Concluding Remarks and Future Directions

The exploration of this compound as a potential therapeutic agent is a compelling endeavor. While this guide has presented a series of scientifically grounded hypotheses and detailed experimental protocols, it is imperative to acknowledge that these are starting points. The journey from a promising scaffold to a clinically viable drug is long and requires rigorous scientific investigation.

Future research should focus on a systematic evaluation of this compound against a broad panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing potency and selectivity. Furthermore, elucidating the precise molecular mechanisms of action through advanced techniques such as X-ray crystallography and cryo-electron microscopy will provide invaluable insights for rational drug design.

The convergence of synthetic chemistry, molecular biology, and pharmacology holds the key to unlocking the therapeutic potential of this compound and its derivatives. This guide serves as a foundational resource to empower researchers on this exciting path of discovery.

V. References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from --INVALID-LINK--

  • Antibiotic sensitivity testing - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from --INVALID-LINK--

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved from --INVALID-LINK--

  • A method to assay inhibitors of DNA polymerase IIIC activity - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for BRD4 Inhibition in Cancer Research - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for In Vitro Anticancer Activity Assay of Baumycins - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Bioassays for anticancer activities - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • PLK1 Kinase Enzyme System Application Note - Promega Corporation. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Detection of PLK1 Kinase Activity with the Transcreener® ADP 2 Kinase Assay. (2025, October 22). Retrieved from --INVALID-LINK--

  • Plk1 Protein Phosphorylates Phosphatase and Tensin Homolog (PTEN) and Regulates Its Mitotic Activity during the Cell Cycle - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • PLK1 Kinase - Cell Signaling Technology. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC - NIH. (2009, February 10). Retrieved from --INVALID-LINK--

  • BRD4 (BD2) Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from --INVALID-LINK--

  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha - SciELO. (n.d.). Retrieved from --INVALID-LINK--

  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations | ACS Omega. (2017, August 21). Retrieved from --INVALID-LINK--

  • 6-Amino-1,3-dimethyluracil - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes. (2012, April 11). Retrieved from --INVALID-LINK--

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • 6-Amino-1,3-dimethyluracil - Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Retrieved from --INVALID-LINK--

  • 6-Amino-1,3-dimethyluracil - SRD Pharma. (n.d.). Retrieved from --INVALID-LINK--

  • Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening | Journal of Medicinal Chemistry. (2013, October 3). Retrieved from --INVALID-LINK--

  • Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria | Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition - Scirp.org. (n.d.). Retrieved from --INVALID-LINK--

  • and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). Retrieved from --INVALID-LINK--

  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC. (n.d.). Retrieved from --INVALID-LINK--

  • Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • 1,3-DIETHYL-6-AMINOURACIL | 41740-15-2 - ChemicalBook. (2025, July 9). Retrieved from --INVALID-LINK--

  • Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth | Journal of Medicinal Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • 6-Aminouracil | 873-83-6 | FA11068 - Biosynth. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (2025, October 20). Retrieved from --INVALID-LINK--

  • A Multi-Component Reaction to 6-Aminothiouracils: Synthesis, Mechanistic Study and Antitumor Activity - Longdom Publishing. (n.d.). Retrieved from --INVALID-LINK--

  • PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. (2010, March 16). Retrieved from --INVALID-LINK--

  • 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9 - ChemicalBook. (2025, July 29). Retrieved from --INVALID-LINK--

References

An In-Depth Technical Guide to 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of a Parkinson's Therapeutic

In the landscape of medicinal chemistry, the value of a molecule is often defined by the therapeutic potential it unlocks. 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, stands as a testament to this principle. While not a therapeutic agent in itself, it serves as a critical building block in the synthesis of Istradefylline, a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease.[1][2][3] This guide provides a comprehensive technical overview of this pivotal intermediate, from its synthesis and chemical properties to its strategic role in the synthesis of a significant neuro-therapeutic agent. Understanding the nuances of this precursor is essential for chemists and pharmacologists involved in the development of purine-based therapeutics and other complex heterocyclic systems.

Physicochemical Properties: A Foundation for Synthesis

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, characterization, and successful application in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C8H13N3O2--INVALID-LINK--[4]
Molecular Weight 183.21 g/mol --INVALID-LINK--[4]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 178-179 °C--INVALID-LINK--
Solubility Soluble in various organic solventsGeneral knowledge
CAS Number 41740-15-2--INVALID-LINK--[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a well-established pathway for 6-aminouracil derivatives: the condensation of a substituted urea with a reactive three-carbon component, followed by cyclization. The most common approach involves the reaction of N,N'-diethylurea with cyanoacetic acid. This process can be conceptualized in two key stages, often performed in a one-pot or two-step sequence.

Proposed Synthetic Pathway

G diethylurea N,N'-Diethylurea intermediate N-cyanoacetyl-N,N'-diethylurea (Intermediate) diethylurea->intermediate Condensation cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->intermediate acetic_anhydride Acetic Anhydride (Dehydrating Agent) acetic_anhydride->intermediate final_product This compound intermediate->final_product Intramolecular Cyclization base Base (e.g., NaOH) base->final_product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous 1,3-disubstituted 6-aminouracils and patent literature describing the synthesis of Istradefylline intermediates.[2][5]

Step 1: Condensation to form N-cyanoacetyl-N,N'-diethylurea

  • To a stirred solution of cyanoacetic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq), add N,N'-diethylurea (1.0 eq) portion-wise.

  • Heat the reaction mixture to 50-70°C and maintain for 2.5-3.5 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate, N-cyanoacetyl-N,N'-diethylurea, may precipitate and can be isolated, or the reaction mixture can be taken directly to the next step.

Causality of Experimental Choices:

  • Acetic Anhydride: Serves as both a solvent and a dehydrating agent, facilitating the condensation reaction between the carboxylic acid and the urea.

  • Temperature Control: The specified temperature range is a balance between achieving a reasonable reaction rate and preventing decomposition of the reactants and product.

Step 2: Base-Catalyzed Intramolecular Cyclization

  • To the crude N-cyanoacetyl-N,N'-diethylurea, add a solution of sodium hydroxide (1.0-1.2 eq) in water or a lower alcohol like ethanol.

  • Heat the mixture to reflux and maintain for 1-2 hours, again monitoring for completion by TLC or HPLC.

  • After the cyclization is complete, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 7.

  • The product, this compound, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality of Experimental Choices:

  • Base Catalysis: The hydroxide ion deprotonates the methylene group adjacent to the nitrile, creating a carbanion that then attacks one of the carbonyl carbons of the urea moiety in an intramolecular fashion, leading to ring closure.

  • Neutralization: This step is crucial for protonating the resulting enolate and precipitating the neutral 6-aminouracil product.

Application in Drug Development: The Gateway to Istradefylline

The primary and most significant application of this compound is its role as a key starting material in the multi-step synthesis of Istradefylline.[1][2][3][5] The synthesis of Istradefylline from this intermediate involves the construction of the fused purine ring system.

Synthetic Workflow from Intermediate to Istradefylline

G start 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione nitrosation Nitrosation (e.g., NaNO2, Acetic Acid) start->nitrosation nitroso 1,3-Diethyl-5-nitroso- 6-aminouracil nitrosation->nitroso reduction Reduction (e.g., Hydrogenation) nitroso->reduction diamino 1,3-Diethyl-5,6- diaminouracil reduction->diamino acylation Acylation with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride diamino->acylation acylated (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo- 1,2,3,4-tetrahydropyrimidin-5-yl)-3- (3,4-dimethoxyphenyl)acrylamide acylation->acylated cyclization Cyclization (e.g., NaOH) acylated->cyclization purine (E)-8-(3,4-dimethoxystyryl)-1,3- diethyl-3,7-dihydro-1H-purine-2,6-dione cyclization->purine methylation Methylation (e.g., Dimethyl sulfate) purine->methylation istradefylline Istradefylline methylation->istradefylline

Caption: Synthetic pathway from this compound to Istradefylline.

This synthetic sequence highlights the importance of the initial this compound structure. The 6-amino group and the adjacent C5-hydrogen are the key reactive sites that are functionalized to build the second heterocyclic ring.

Biological Significance: An Indirect Contributor to Neurological Therapeutics

While this compound itself is not known to possess significant biological activity, its derivatives are of great interest. The broader class of 6-aminouracil derivatives has been explored for a range of pharmacological activities, including antiviral and anticancer properties.[6][7] However, the primary biological relevance of the title compound is its role in providing access to Istradefylline.

Istradefylline functions as a selective antagonist of the adenosine A2A receptor. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the adenosine A2A receptor pathway in the striatum, which contributes to motor deficits. By blocking these receptors, Istradefylline helps to rebalance this circuitry, thereby improving motor function in patients.[1]

Conclusion: A Versatile Scaffold for Future Discovery

This compound exemplifies the critical role of well-designed intermediates in the synthesis of complex and valuable therapeutic agents. Its straightforward, yet elegant, synthesis provides a reliable source of a key building block for the production of Istradefylline. Beyond this established application, the reactive nature of the 6-aminouracil scaffold suggests that this diethyl derivative could be a valuable starting point for the exploration of new chemical space. Researchers in drug discovery may find this compound to be a versatile platform for the synthesis of novel purine analogs and other heterocyclic systems with the potential for a wide range of biological activities. The continued investigation of such fundamental building blocks is essential for the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

An In-depth Technical Guide to 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound. Delving into its discovery and historical context, this document elucidates the foundational synthesis methodologies, tracing their evolution. Key physicochemical properties are systematically tabulated, and its versatile role as a chemical intermediate in the synthesis of a wide array of bioactive molecules is explored. This guide serves as an essential resource for researchers and professionals in organic synthesis and drug discovery, offering detailed experimental protocols and a thorough examination of its scientific significance.

Introduction: The Emergence of N-Alkylated Aminouracils

The study of pyrimidine derivatives has been a cornerstone of medicinal chemistry since the late 19th and early 20th centuries, with the discovery of uracil, cytosine, and thymine as fundamental components of nucleic acids.[1] The subsequent exploration of synthetic pyrimidines, such as the barbiturates, unveiled their profound physiological effects and therapeutic potential.[2] Within this broad class of compounds, 6-aminouracil and its N-alkylated derivatives have emerged as versatile scaffolds in the synthesis of a diverse range of heterocyclic compounds with significant biological activities.[3] These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4]

This compound, also known as 1,3-Diethyl-6-aminouracil, is a member of this important class of molecules. While the precise date and discoverer of this specific diethyl derivative are not prominently documented in readily available historical records, its synthesis and utility are rooted in the broader, systematic study of pyrimidines that began in the late 1800s.[2] The development of synthetic routes to N-alkylated uracils was a logical progression, aimed at exploring the structure-activity relationships of this privileged scaffold.

Key Structural Features:

The this compound molecule is characterized by a central pyrimidine-2,4-dione (uracil) ring. The key functional groups that dictate its reactivity and utility as a synthetic intermediate are:

  • An Amino Group at the 6-position: This exocyclic amine is a key nucleophilic center and can also influence the aromaticity and reactivity of the pyrimidine ring.

  • Two Ethyl Groups at the 1- and 3-positions: These N-alkyl substituents enhance the lipophilicity of the molecule compared to its unsubstituted or dimethylated counterparts. They also prevent tautomerization at these nitrogen atoms, locking the molecule in the dione form.

  • A Pyrimidine-2,4-dione Core: This heterocyclic system is a well-established pharmacophore and a versatile building block in organic synthesis.

Foundational Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in a standalone seminal publication. However, its preparation can be logically inferred from the well-established synthetic routes for analogous 6-aminouracil derivatives. The most common and adaptable method involves the condensation of a β-ketoester equivalent with an N,N'-disubstituted urea.

A representative synthesis, adapted from established protocols for similar 6-aminouracil derivatives, is presented below. This method highlights the core chemical transformations and the underlying reaction mechanism.

Representative Synthetic Protocol

This protocol describes a plausible and chemically sound method for the laboratory-scale synthesis of this compound.

Materials:

  • Ethyl cyanoacetate

  • 1,3-Diethylurea

  • Sodium ethoxide

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add one equivalent of 1,3-diethylurea and one equivalent of ethyl cyanoacetate.

  • Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The condensation reaction typically proceeds over several hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid to a pH of approximately 6-7. This will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Reaction Mechanism

The synthesis proceeds through a base-catalyzed condensation reaction, likely following a Claisen-type condensation mechanism, followed by cyclization.

reaction_mechanism EtO_minus EtO⁻ Et_cyanoacetate Ethyl Cyanoacetate EtO_minus->Et_cyanoacetate Deprotonation carbanion Carbanion Intermediate Et_cyanoacetate->carbanion diethylurea 1,3-Diethylurea carbanion->diethylurea Nucleophilic Attack tetrahedral_intermediate Tetrahedral Intermediate diethylurea->tetrahedral_intermediate cyclized_intermediate Cyclized Intermediate tetrahedral_intermediate->cyclized_intermediate Intramolecular Cyclization (-EtOH) final_product This compound cyclized_intermediate->final_product Tautomerization

Figure 1: Proposed reaction mechanism for the synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in further synthetic transformations and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂PubChem
Molecular Weight 183.21 g/mol PubChem
CAS Number 41740-15-2ChemicalBook[5]
Appearance Solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Expected to be soluble in organic solvents---
IUPAC Name 6-amino-1,3-diethylpyrimidine-2,4-dionePubChem

Role as a Chemical Intermediate

The primary significance of this compound lies in its utility as a versatile chemical intermediate for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of chemical transformations.

Reactions at the 6-Amino Group

The exocyclic amino group is a primary site for further functionalization. It can undergo a range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Introduction of alkyl or aryl groups.

  • Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can then be further modified.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

Reactions at the C5 Position

The C5 position of the uracil ring is activated by the electron-donating amino group at C6, making it susceptible to electrophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the chemical space accessible from this starting material.

Synthesis of Fused Heterocyclic Systems

A major application of 6-aminouracil derivatives is in the synthesis of fused pyrimidine systems, which are prevalent in many biologically active compounds. By choosing appropriate bifunctional reagents, the 6-amino group and the C5 position can react to form new rings, leading to the formation of:

  • Pyrido[2,3-d]pyrimidines: These compounds often exhibit potent biological activities, including kinase inhibitory and anticancer properties.

  • Pyrazolo[3,4-d]pyrimidines: Known for their activities as, for example, phosphodiesterase inhibitors.

  • Pteridines: A class of fused heterocyclic compounds with diverse biological roles.

The general workflow for utilizing this compound as a synthetic intermediate is depicted below:

workflow start This compound func_amino Functionalization at 6-Amino Group start->func_amino Acylation, Alkylation, etc. func_c5 Functionalization at C5 Position start->func_c5 Electrophilic Substitution fused_synthesis Synthesis of Fused Heterocycles start->fused_synthesis Reaction with Bifunctional Reagents bioactive Bioactive Molecules func_amino->bioactive func_c5->bioactive fused_synthesis->bioactive

Figure 2: Synthetic utility workflow.

Conclusion and Future Perspectives

This compound, while not as extensively documented as some of its analogues, represents a valuable building block in the expansive field of pyrimidine chemistry. Its synthesis is achievable through established condensation methodologies, and its chemical architecture provides a versatile platform for the generation of a wide array of more complex and potentially bioactive molecules.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Routes: The exploration of more efficient, environmentally friendly, and scalable synthetic methods for N-alkylated 6-aminouracils.

  • Library Synthesis: The use of combinatorial chemistry and high-throughput screening to generate large libraries of derivatives for biological evaluation.

  • Drug Discovery: The continued exploration of this scaffold in the design and synthesis of novel therapeutic agents targeting a range of diseases.

This in-depth guide serves to consolidate the available knowledge on this compound and to provide a framework for its synthesis and application in contemporary chemical research.

References

An In-depth Technical Guide to the Solubility and Stability Studies of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative of significant interest in pharmaceutical research and development. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount to its successful formulation and clinical application. This guide provides a comprehensive overview of the critical solubility and stability studies for this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a robust physicochemical profile, essential for advancing a compound through the development pipeline.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility is fundamental to predicting its in vivo behavior, including absorption and bioavailability. The following sections detail the experimental approaches to thoroughly characterize the solubility of this compound.

Rationale for Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and erratic therapeutic outcomes. Therefore, early and accurate assessment of solubility under various conditions is essential. We will explore two key types of solubility: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a solution prepared by adding a concentrated organic stock to an aqueous buffer, mimicking the conditions of some high-throughput screening assays.[1] In contrast, thermodynamic solubility represents the true equilibrium of a solid compound with its solution, which is more relevant for formulation development.[2]

Experimental Protocols for Solubility Determination

This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is considered the kinetic solubility.[3]

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2, 4, 6, 7.4, and 9).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium. Generating a pH-solubility profile is crucial for predicting how the compound will behave in different regions of the gastrointestinal tract. The data from the thermodynamic solubility assay at various pH values will be used to construct this profile.

Data Presentation: Solubility Summary

The results from the solubility studies should be compiled into a clear and concise table for easy comparison.

Parameter Solvent/Buffer Temperature (°C) Solubility (µg/mL)
Kinetic SolubilityPBS (pH 7.4)25[Insert experimental value]
Thermodynamic SolubilitypH 2.0 Buffer25[Insert experimental value]
pH 4.0 Buffer25[Insert experimental value]
pH 6.0 Buffer25[Insert experimental value]
pH 7.4 Buffer25[Insert experimental value]
pH 9.0 Buffer25[Insert experimental value]
Methanol25[Insert experimental value]
Ethanol25[Insert experimental value]
Acetonitrile25[Insert experimental value]

Note: The values in this table are placeholders and should be populated with experimental data.

Visualization of Solubility Workflow

Solubility_Workflow cluster_Kinetic Kinetic Solubility cluster_Thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add Aqueous Buffer (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (2h) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Excess Solid Compound t_add_buffer Add Aqueous Buffers (various pH) t_start->t_add_buffer t_equilibrate Shake (24-48h) t_add_buffer->t_equilibrate t_separate Centrifuge t_equilibrate->t_separate t_quantify Analyze Supernatant (HPLC) t_separate->t_quantify t_result Thermodynamic Solubility & pH-Profile t_quantify->t_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[6][7]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[8] The objectives are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method to separate the parent compound from its degradants (i.e., develop a stability-indicating method).

  • Inform formulation and packaging development.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9] Reverse-phase HPLC with UV detection is the most common technique for this purpose.

Method Development Outline:

  • Column Selection: A C18 column is a good starting point for many small molecules.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent peak from any degradant peaks.

  • Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Experimental Protocols

The following are standard stress conditions as per ICH guidelines.[6] A degradation of 5-20% is generally targeted.[10]

  • Acidic Conditions: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Basic Conditions: Treat a solution of the compound with 0.1 N NaOH at room temperature or a slightly elevated temperature.[11]

  • Neutral Conditions: Reflux the compound in water.

  • Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13][14] A control sample should be protected from light.

  • Expose the solid compound to dry heat at an elevated temperature (e.g., 70-80°C) for a specified duration.

Data Presentation: Forced Degradation Summary
Stress Condition Conditions Time (h) Assay of Parent (%) Major Degradants (RT) Mass Balance (%)
Acid Hydrolysis0.1 N HCl, 60°C24[Value][Value][Value]
Base Hydrolysis0.1 N NaOH, 25°C8[Value][Value][Value]
Neutral HydrolysisWater, 80°C48[Value][Value][Value]
Oxidation3% H₂O₂, 25°C12[Value][Value][Value]
Photolytic (Solid)ICH Q1B-[Value][Value][Value]
Photolytic (Solution)ICH Q1B-[Value][Value][Value]
Thermal (Solid)80°C72[Value][Value][Value]

Note: The values in this table are placeholders and should be populated with experimental data. RT = Retention Time.

Visualization of Stability Testing Workflow

Stability_Workflow cluster_MethodDev Stability-Indicating Method Development cluster_ForcedDeg Forced Degradation Studies (ICH Q1A/Q1B) md_start Compound Solution md_hplc HPLC System (C18, Gradient) md_start->md_hplc md_pda PDA Detector md_hplc->md_pda md_validate Validate Method (ICH Q2) md_pda->md_validate fd_analysis Analyze by Stability- Indicating Method md_validate->fd_analysis Validated Method fd_start Drug Substance fd_hydrolysis Hydrolysis (Acid, Base, Neutral) fd_start->fd_hydrolysis fd_oxidation Oxidation (H₂O₂) fd_start->fd_oxidation fd_photo Photolysis (Light) fd_start->fd_photo fd_thermal Thermal (Heat) fd_start->fd_thermal fd_hydrolysis->fd_analysis fd_oxidation->fd_analysis fd_photo->fd_analysis fd_thermal->fd_analysis fd_results Identify Degradants & Determine Pathways fd_analysis->fd_results

Caption: Workflow for stability-indicating method development and forced degradation studies.

Conclusion

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical step in its preclinical development. The data generated from these studies will provide a solid foundation for informed decisions regarding formulation strategies, packaging, and storage conditions. Adherence to these systematic and scientifically rigorous protocols ensures the generation of high-quality, reliable data that will be essential for regulatory submissions and the ultimate success of this promising compound.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, also known as 1,3-diethyl-6-aminouracil, is a synthetic heterocyclic compound belonging to the pyrimidinedione family. Substituted aminouracils are valuable precursors in medicinal chemistry and drug development.[1] They serve as versatile scaffolds for the synthesis of more complex fused heterocyclic systems, such as derivatives of purines, pteridines, and pyrimidopyrimidines, which are known to exhibit a wide range of biological activities.[2][3] The N,N'-diethyl substitution offers distinct solubility and pharmacokinetic properties compared to its more commonly cited dimethyl analogue, making it a compound of interest for the development of novel therapeutic agents.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The procedure is based on the well-established Traube pyrimidine synthesis, a classic and reliable method for constructing the pyrimidine ring.[4] The protocol has been adapted from established syntheses of analogous 1,3-dialkyl-6-aminouracils and is designed for reproducibility and scalability in a standard research laboratory setting.[5][6][7]

Chemical Principle and Mechanism

The synthesis of this compound is achieved through a base-catalyzed condensation reaction between 1,3-diethylurea and ethyl cyanoacetate, followed by an intramolecular cyclization. This reaction is a variant of the Traube purine synthesis, which classically builds a pyrimidine ring from a diamine precursor.[4][8]

The key mechanistic steps are as follows:

  • Deprotonation: A strong base, such as sodium methoxide, abstracts a proton from the α-carbon of ethyl cyanoacetate. This carbon is particularly acidic due to the electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups, forming a resonance-stabilized carbanion.[3][9]

  • Nucleophilic Acyl Addition: The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of 1,3-diethylurea. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization & Elimination: The intermediate undergoes an intramolecular cyclization. The nitrogen atom from the urea attacks the ester carbonyl group. This is followed by the elimination of an ethoxide ion (EtO⁻), which is subsequently protonated by the solvent (methanol) to form ethanol. This ring-closing step forms the stable pyrimidine-2,4-dione ring.

  • Tautomerization & Neutralization: The resulting intermediate exists in equilibrium with its more stable enamine tautomer. Upon acidic workup, the final product, this compound, is protonated and precipitates from the solution.

This one-pot reaction is efficient, combining two key transformations to rapidly build the desired heterocyclic core.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.MW ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
1,3-Diethylurea623-76-7116.16112-113~217Irritant
Ethyl Cyanoacetate105-56-6113.12-22208-210Harmful, Irritant[10][11]
Sodium Methoxide124-41-454.02>300 (dec.)N/AFlammable, Corrosive, Water-Reactive[12][13][14]
Anhydrous Methanol67-56-132.04-9864.7Flammable, Toxic
Glacial Acetic Acid64-19-760.0516.6118Corrosive, Flammable
Deionized Water7732-18-518.020100None
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply line

  • Ice-water bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips or pH meter

Synthetic Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Condensation & Cyclization cluster_workup Workup & Isolation Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe Dissolution MeOH Anhydrous Methanol MeOH->NaOMe ReactionMix Reaction Mixture NaOMe->ReactionMix Add to Base DEU 1,3-Diethylurea DEU->ReactionMix ECA Ethyl Cyanoacetate ECA->ReactionMix Reflux Refluxing Slurry ReactionMix->Reflux Heat to Reflux (6-8 hours) Cool Cool to RT Reflux->Cool Acidify Acidify with Acetic Acid (pH ~6) Cool->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry in Vacuo Filter->Dry FinalProduct Final Product Dry->FinalProduct

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Note: This procedure is adapted from established methods for analogous compounds.[6][7][15] All operations should be performed in a well-ventilated fume hood.

  • Preparation of Sodium Methoxide Solution:

    • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a stopper.

    • Under an inert atmosphere (e.g., Nitrogen), add 150 mL of anhydrous methanol to the flask.

    • Carefully add 4.0 g (0.174 mol) of sodium metal in small pieces to the methanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely.

    • Once the sodium has fully reacted, allow the resulting sodium methoxide solution to cool to room temperature.

  • Reaction Condensation:

    • To the stirred sodium methoxide solution, add 17.4 g (0.15 mol) of 1,3-diethylurea.

    • Next, add 17.0 g (0.15 mol) of ethyl cyanoacetate dropwise over 15-20 minutes.

    • After the addition is complete, heat the mixture to reflux (approx. 65-70 °C) using a heating mantle.

  • Reaction and Cyclization:

    • Maintain the reaction at reflux with vigorous stirring for 6-8 hours. The mixture will likely become a thick slurry or solid as the sodium salt of the product forms.[15]

    • After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Product Isolation and Purification:

    • Slowly add 150 mL of deionized water to the cooled reaction slurry to dissolve the solids. Gentle warming may be required.

    • Once a homogenous solution is obtained, cool the flask in an ice-water bath.

    • Slowly add glacial acetic acid dropwise with stirring to neutralize the mixture. Monitor the pH, adjusting to approximately pH 6.[7]

    • A white precipitate of the product will form upon neutralization.

    • Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 50 mL), followed by one portion of cold ethanol (30 mL) to aid in drying.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₈H₁₃N₃O₂[16]

  • Molecular Weight: 183.21 g/mol [16]

  • Expected Analysis: Purity can be assessed using HPLC. Structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][17]

  • Sodium Methoxide: Highly corrosive, flammable, and water-reactive.[12][13] It reacts violently with water to produce flammable methanol and corrosive sodium hydroxide. Handle under an inert, dry atmosphere.[14] In case of fire, use dry powder or sand; do not use water.[12]

  • Ethyl Cyanoacetate: Harmful if swallowed, inhaled, or in contact with skin.[11][18] It is a lachrymator and causes serious eye irritation.[10][19] Avoid breathing vapors.

  • Methanol: Flammable and toxic. Can cause blindness or death if swallowed. Avoid inhalation and skin contact.

  • 1,3-Diethylurea: May cause skin, eye, and respiratory irritation. Handle with gloves and eye protection.[17]

  • Reaction Hazards: The dissolution of sodium in methanol produces flammable hydrogen gas and is highly exothermic. Ensure adequate ventilation and perform this step slowly and carefully.

References

Application Notes and Protocols for the In Vitro Evaluation of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in cell culture-based assays. While this specific molecule is a member of the broader class of pyrimidine derivatives known for their diverse biological activities, its direct applications in cellular assays are not extensively documented in publicly available literature. Therefore, this guide synthesizes established methodologies for related pyrimidine compounds to provide a robust starting point for investigation. The protocols herein are designed to be self-validating and are grounded in established principles of cell-based screening. We will detail procedures for assessing cytotoxicity, and provide a framework for investigating potential mechanisms of action, such as apoptosis induction and cell cycle arrest.

Introduction: The Scientific Context of Pyrimidine Derivatives

Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine ring is a core component of nucleobases, such as uracil, thymine, and cytosine, and as such, its analogs can interfere with fundamental cellular processes. Various substituted pyrimidines have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The biological effects of these compounds are often attributed to their ability to interact with key enzymes and signaling pathways involved in cell proliferation and survival.[1]

This compound, also known as 1,3-Diethyl-6-aminouracil, belongs to this versatile class of compounds.[3] While its specific biological activities are not as extensively characterized as its dimethyl analog (6-Amino-1,3-dimethyluracil), its structure suggests potential for biological activity.[4] The protocols outlined in this document are based on the established activities of related pyrimidine derivatives and provide a strong foundation for elucidating the biological potential of this specific diethyl-substituted compound.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 6-amino-1,3-diethylpyrimidine-2,4-dionePubChem[3]
Molecular Formula C8H13N3O2PubChem[3]
Molecular Weight 183.21 g/mol PubChem[3]
CAS Number 41740-15-2PubChem[3]

Foundational Protocols: Stock Solution and Cell Culture Preparation

Preparation of this compound Stock Solution

The solubility and stability of a compound are critical for accurate and reproducible results in cell-based assays. Due to the limited specific data for this compound, an initial solubility test is highly recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Initial Solubility Test: In a sterile microcentrifuge tube, attempt to dissolve a small, known amount of the compound in a precise volume of DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution for any undissolved particulate matter. If particulates are present, gentle warming (up to 37°C) or sonication may be attempted.

  • Sterile Filtration: Once fully dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube. This removes any potential microbial contamination or undissolved micro-precipitates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Note on Vehicle Controls: It is imperative to include a vehicle control (DMSO alone) in all experiments at the same final concentration as the highest concentration of the test compound used.

General Cell Culture Maintenance

The choice of cell line will be dictated by the specific research question. The following is a general guideline for adherent cell line maintenance.

Materials:

  • Appropriate cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Grow cells in T-75 flasks until they reach 80-90% confluency.

  • Washing: Aspirate the growth medium and wash the cell monolayer with sterile PBS.

  • Trypsinization: Add 2-3 mL of pre-warmed trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralization: Add 5-7 mL of complete growth medium to inactivate the trypsin.

  • Cell Counting: Transfer the cell suspension to a conical tube and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Sub-culturing: Seed new flasks or experimental plates at the desired density.

Core Application: In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound typically involves assessing its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[1]

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[1][6]

Workflow for MTT Assay:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer compounds.[1]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Workflow for Apoptosis Assay:

Caption: Experimental workflow for apoptosis detection.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Detailed Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. Based on the established biological activities of related pyrimidine derivatives, it is plausible that this compound may exhibit cytotoxic, anti-proliferative, or other modulatory effects on cultured cells. Successful execution of these assays will provide valuable data on the compound's potency (IC50) and potential mechanisms of action, paving the way for more advanced studies, such as target identification, in vivo efficacy models, and structure-activity relationship (SAR) analyses.

References

Application Notes & Protocols: 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinedione Scaffold as a Privileged Core

The pyrimidine-2,4(1H,3H)-dione, commonly known as the uracil scaffold, is a cornerstone of medicinal chemistry. As a fundamental component of RNA, its structure is inherently recognized by a multitude of biological systems, making it a "privileged scaffold" for drug design. By modifying this core, chemists can develop potent and selective modulators of various enzymes and receptors.

This guide focuses on a specific, synthetically accessible derivative: 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione . The introduction of N1 and N3 diethyl groups enhances lipophilicity compared to unsubstituted uracil, potentially improving membrane permeability and altering metabolic stability.[1] Crucially, the 6-amino group serves as a versatile chemical handle, providing a strategic point for diversification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This document provides a technical overview of the potential applications of this scaffold, detailed synthetic protocols, and methodologies for biological evaluation, drawing upon established findings from closely related analogs to illuminate its promise in modern drug discovery.

Section 1: Physicochemical Properties and Foundational Synthesis

A thorough understanding of a scaffold's properties is critical for its application in drug design.

Key Physicochemical Data
PropertyValueSource
IUPAC Name 6-amino-1,3-diethylpyrimidine-2,4-dionePubChem[2]
Molecular Formula C₈H₁₃N₃O₂PubChem[2]
Molecular Weight 183.21 g/mol PubChem[2]
CAS Number 41740-15-2PubChem[2]
Predicted LogP -0.3PubChem[2]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[2]
Hydrogen Bond Acceptors 4 (2x C=O, 1x -NH₂, 1x ring N)PubChem[2]
Protocol 1: Synthesis of the Core Scaffold

The synthesis of 6-aminouracil derivatives is well-established. This protocol adapts the classical condensation approach for the specific synthesis of the N,N'-diethyl analog. The core principle involves the base-catalyzed condensation of a β-keto ester equivalent (ethyl cyanoacetate) with a substituted urea (1,3-diethylurea) to form the pyrimidine ring.

reagents Ethyl Cyanoacetate + 1,3-Diethylurea condensation Cyclocondensation Reaction reagents->condensation Reflux in Ethanol base Sodium Ethoxide (Base Catalyst) base->condensation Initiates Reaction product 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione condensation->product Acidic Workup & Purification

Caption: Synthetic workflow for the title compound.

  • Materials: 1,3-Diethylurea, Ethyl cyanoacetate, Sodium metal, Absolute ethanol, Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Argon), carefully add sodium metal (1.0 eq) to absolute ethanol (approx. 10 mL per gram of sodium) in portions to control the exothermic reaction. Stir until all sodium has dissolved.

    • Rationale: Sodium ethoxide is a strong base required to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate.

    • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add 1,3-diethylurea (1.0 eq). Subsequently, add ethyl cyanoacetate (1.0 eq) dropwise via the addition funnel at room temperature.

    • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The nucleophilic enolate of ethyl cyanoacetate attacks one of the carbonyl carbons of diethylurea, followed by an intramolecular cyclization and elimination of ethanol to form the stable heterocyclic ring.

    • Workup and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.

    • Carefully acidify the aqueous solution with concentrated HCl until the pH is approximately 2-3. This will precipitate the product.

    • Rationale: The product is soluble as its sodium salt. Acidification protonates the molecule, causing it to precipitate from the aqueous solution.

    • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

    • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure this compound as a crystalline solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The spectral data should be consistent with the structure C₈H₁₃N₃O₂.

Section 2: Core Applications in Medicinal Chemistry

The 6-amino group is the key to unlocking the medicinal potential of this scaffold. It serves as a nucleophilic handle for a wide array of chemical transformations, enabling the creation of large compound libraries for screening.

A Versatile Scaffold for Anticancer Agents

The pyrimidinedione core is found in numerous anticancer drugs, including 5-Fluorouracil. Derivatives of 6-aminouracil have demonstrated significant potential as antitumor agents, acting through various mechanisms including kinase inhibition and cytotoxicity.[3][4]

The 6-amino position can be derivatized to introduce pharmacophores that interact with specific targets in cancer cells. For example, creating fused heterocyclic systems or attaching aryl groups can lead to compounds that inhibit protein kinases (like PLK1) or epigenetic targets (like BRD4).[4]

cluster_0 Derivatization Reactions scaffold 6-Amino-1,3-diethyl- pyrimidinedione schiff Schiff Base Formation scaffold->schiff + Ar-CHO amide Amide Coupling scaffold->amide + Ar-COCl fused Fused Ring Synthesis scaffold->fused + α-haloketone

Caption: Key derivatization points of the scaffold.

This protocol describes a general method for derivatizing the 6-amino group with various aldehydes to generate a library of secondary amine derivatives for anticancer screening.

  • Materials: this compound, a library of diverse aromatic and aliphatic aldehydes, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid.

  • Procedure:

    • In a reaction vial, dissolve the scaffold (1.0 eq) in DCE. Add the selected aldehyde (1.1 eq) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine (Schiff base).

    • Rationale: The acidic catalyst facilitates the dehydration step required for imine formation.

    • Add Sodium triacetoxyborohydride (1.5 eq) in portions. STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product using column chromatography on silica gel or by preparative HPLC to obtain the desired derivative.

  • Validation: Each library member should be characterized by LC-MS to confirm its molecular weight. Representative compounds should be fully characterized by NMR.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fused Furopyrimidine-Pd(II) ComplexJurkat (T-cell leukemia)1.8[5]
Fused Furopyrimidine-Pd(II) ComplexK562 (Myeloid leukemia)2.5[5]
5-Arylethylidene-aminopyrimidineMDA-MB-231 (Breast)0.042[4]
6-Amino-2-pyridone-dicarbonitrileGL261 (Glioblastoma)~5-10[6][7]

Note: These data are for structurally related compounds and serve to illustrate the potential of the aminopyrimidine scaffold class.

A Building Block for Broad-Spectrum Antiviral Agents

The pyrimidine core is central to many nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy.[8] Non-nucleoside derivatives also show promise. The structural similarity of the aminopyrimidinedione scaffold to purine bases suggests its potential as a starting point for developing broad-spectrum antiviral agents that target viral or host factors essential for replication.[9]

Derivatives can be designed to inhibit viral enzymes like RNA-dependent RNA polymerase (RdRp) or proteases. Alternatively, they can target host cell kinases that are "hijacked" by viruses for their replication, a strategy that may lead to broad-spectrum activity and a higher barrier to resistance.

This is a gold-standard phenotypic assay to determine the ability of a compound to inhibit viral infection and replication.

  • Materials: Confluent monolayer of susceptible host cells (e.g., Vero cells for flaviviruses), specific virus stock of known titer, test compounds, cell culture medium, agarose or methylcellulose for overlay.

  • Procedure:

    • Seed host cells in 6-well or 12-well plates and grow to 95-100% confluency.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the growth medium from the cells and infect them with a specific amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

    • After the incubation period, remove the virus inoculum.

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Overlay the cells with a semi-solid medium (e.g., 1% agarose in culture medium) containing the different concentrations of the test compound. A "no-drug" control must be included.

    • Rationale: The semi-solid overlay prevents the spread of progeny virus through the medium, ensuring that new infections are restricted to adjacent cells, thus forming localized zones of cell death (plaques).

    • Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

    • Fix the cells with a formalin solution and stain with a dye like crystal violet. The plaques will appear as clear zones on a stained cell monolayer.

    • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control is determined as the IC₅₀ value.

A Scaffold for Novel Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Certain aminopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in macrophages, suggesting a role in developing anti-inflammatory therapeutics.[10]

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Pathway NF-κB / MAPK Signaling Pathway TLR4->Pathway Mediators Pro-inflammatory Mediators (IL-6, NO) Pathway->Mediators Inhibitor Aminopyrimidine Derivative Inhibitor->Pathway

Caption: Potential anti-inflammatory mechanism.

By modifying the 6-amino substituent, it is possible to design molecules that selectively interfere with key signaling proteins in inflammatory pathways, such as those downstream of Toll-like receptor 4 (TLR4). This offers a targeted approach to reducing inflammation.

Conclusion

This compound represents a highly promising and synthetically tractable scaffold for medicinal chemistry. Its N-diethyl groups offer modulated physicochemical properties, while the 6-amino handle provides a gateway for extensive chemical diversification. Based on the robust biological activities observed in closely related analogs, this core structure is a valuable starting point for discovery programs targeting cancer, viral infections, and inflammatory diseases. The protocols and data presented here serve as a foundational guide for researchers aiming to exploit the therapeutic potential of this versatile chemical entity.

References

The Versatile Precursor: 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Aminouracil Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, present in a vast array of biologically active molecules and pharmaceuticals.[1] Among its many derivatives, 6-amino-1,3-disubstituted-uracils, such as 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, have emerged as exceptionally versatile precursors for the construction of complex, fused heterocyclic systems.[1] The inherent reactivity of this molecule, characterized by its enamine-like character at the C5-C6 bond and the nucleophilicity of the C5 position and the exocyclic amino group, provides a rich platform for a diverse range of chemical transformations.

This technical guide provides an in-depth exploration of this compound as a key building block in organic synthesis. We will delve into detailed, field-proven protocols for its synthesis and its subsequent application in constructing medicinally relevant fused pyrimidines, such as pyrido[2,3-d]pyrimidines. The rationale behind experimental choices, mechanistic insights, and practical considerations are highlighted to empower researchers in their synthetic endeavors.

I. Synthesis of the Precursor: this compound

The efficient synthesis of the title precursor is paramount for its utilization in further synthetic elaborations. The most common and reliable method involves the condensation of N,N'-diethylurea with an activated three-carbon component like ethyl cyanoacetate, followed by an intramolecular cyclization. This approach builds the pyrimidine ring from acyclic precursors. While direct alkylation of 6-aminouracil is an alternative, the former method often provides better control over the N-alkylation regioselectivity.

Protocol 1: Synthesis via Condensation of N,N'-Diethylurea and Ethyl Cyanoacetate

This protocol is adapted from established procedures for the synthesis of analogous N,N'-dialkyl-6-aminouracils.[2] The reaction proceeds through the initial formation of a cyanoacetylurea intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield the desired pyrimidinedione.

Reaction Scheme:

Synthesis_of_Precursor reagents N,N'-Diethylurea + Ethyl Cyanoacetate intermediate [Cyanoacetyl diethylurea intermediate] reagents->intermediate  Base (e.g., NaOEt)  Solvent (e.g., EtOH)  Heat product This compound intermediate->product  Intramolecular  Cyclization

Caption: Synthesis of the precursor via condensation and cyclization.

Materials and Equipment:

  • N,N'-Diethylurea

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute ethanol

  • Xylene (optional, as a higher-boiling solvent)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask equipped with a reflux condenser and a drying tube

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and filtration

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small portions, allowing the reaction to proceed until all the sodium has dissolved. This process is exothermic and generates hydrogen gas; ensure proper ventilation.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 29.0 g (0.25 mol) of N,N'-diethylurea, followed by the dropwise addition of 28.3 g (0.25 mol) of ethyl cyanoacetate with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 6-7. This will cause the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or a water/ethanol mixture to yield this compound as a crystalline solid.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: White to off-white crystalline solid

  • Melting Point: Literature values for analogous compounds suggest a high melting point.

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Application in Fused Heterocycle Synthesis: The Power of Multicomponent Reactions

This compound is an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation, thereby enhancing efficiency and atom economy.[3] A prominent application is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][4]

Protocol 2: One-Pot, Three-Component Synthesis of 7-Amino-5-aryl-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol describes a classic MCR involving the condensation of this compound, an aromatic aldehyde, and malononitrile. The reaction proceeds through a cascade of Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and tautomerization.

Reaction Workflow:

MCR_Workflow start Reactants Mixing {6-Amino-1,3-diethyluracil Aromatic Aldehyde Malononitrile} knoevenagel Knoevenagel Condensation Aldehyde + Malononitrile → Arylidenemalononitrile intermediate start->knoevenagel Catalyst (e.g., piperidine) Solvent (e.g., Ethanol) michael Michael Addition 6-Aminouracil adds to the intermediate knoevenagel->michael cyclization Intramolecular Cyclization Formation of the dihydropyridine ring michael->cyclization tautomerization Tautomerization Leads to the stable aromatic product cyclization->tautomerization product Final Product Pyrido[2,3-d]pyrimidine derivative tautomerization->product

Caption: Workflow for the multicomponent synthesis of pyrido[2,3-d]pyrimidines.

Materials and Equipment:

  • This compound (from Protocol 1)

  • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Piperidine (as a basic catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.83 g (10 mmol) of this compound, 10 mmol of the chosen aromatic aldehyde, and 0.66 g (10 mmol) of malononitrile in 30 mL of ethanol.

  • Catalyst Addition: Add 3-4 drops of piperidine to the stirred solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC. In many cases, the product will start to precipitate from the reaction mixture upon cooling.

  • Isolation and Purification: Cool the reaction flask to room temperature. Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any residual reactants and catalyst. The product is often obtained in high purity, but can be recrystallized from ethanol or DMF/ethanol if necessary.

Data Presentation: Representative Examples

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde7-Amino-1,3-diethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile~85-92%
24-Chlorobenzaldehyde7-Amino-5-(4-chlorophenyl)-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile~88-95%
34-Methoxybenzaldehyde7-Amino-1,3-diethyl-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile~82-90%
Mechanistic Rationale: A Cascade of Reactions

The elegance of this multicomponent synthesis lies in its cascade nature, where each step sets the stage for the next, all within a single pot. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, malononitrile. This rapidly forms a highly electrophilic arylidenemalononitrile intermediate.[3]

  • Michael Addition: The electron-rich C5 position of the 6-amino-1,3-diethyluracil then acts as a nucleophile, attacking the β-carbon of the arylidenemalononitrile intermediate in a classic Michael addition. This is the key C-C bond-forming step that links the pyrimidine to the rest of the nascent heterocyclic system.

  • Intramolecular Cyclization and Tautomerization: The exocyclic amino group of the uracil moiety in the Michael adduct then attacks one of the nitrile groups, leading to an intramolecular cyclization. A subsequent tautomerization of the resulting imine affords the stable, aromatic 7-aminopyrido[2,3-d]pyrimidine product.

This mechanistic pathway highlights the dual reactivity of the 6-aminouracil scaffold, acting as both a C-nucleophile and an N-nucleophile in a sequential manner. The choice of a basic catalyst like piperidine is critical as it facilitates both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps.

Conclusion: A Gateway to Chemical Diversity

This compound is a powerful and versatile precursor in organic synthesis. Its straightforward preparation and amenability to multicomponent reactions make it an invaluable tool for the efficient construction of complex, fused heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided herein serve as a robust guide for researchers looking to leverage this strategic building block in the development of novel chemical entities.

References

High-Throughput Screening Strategies for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrimidinedione Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analog, 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, and its derivatives represent a promising, yet underexplored, chemical space.[1][2][3][4][5] Given the diverse biological activities associated with pyrimidine-based compounds, including antitumor and antimicrobial effects, a systematic and high-throughput approach is essential to rapidly elucidate the therapeutic potential of a novel library of these analogs.[2][4][6]

High-throughput screening (HTS) is a critical engine in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or pathway.[7][8][9][10] This guide provides detailed application notes and protocols for the high-throughput screening of this compound analogs, designed for researchers, scientists, and drug development professionals. We will explore both target-based and phenotypic screening approaches, offering a comprehensive strategy to uncover the bioactivity of this novel chemical series.

Strategic Approach to Screening: A Dual-Pronged Investigation

In the absence of a predefined biological target for this compound analogs, a dual-pronged screening strategy is recommended. This approach maximizes the potential for hit discovery by simultaneously investigating both specific molecular interactions and broader cellular effects.

  • Phenotypic Screening: This approach assesses the effect of compounds on whole cells, providing insights into their overall biological impact.[11][12][13][14][15] A primary phenotypic screen for cytotoxicity is an effective first pass to identify compounds with potent biological activity and to flag potentially toxic molecules early in the discovery process.

  • Target-Based Screening: This strategy focuses on a specific, disease-relevant biological molecule, such as an enzyme or receptor.[16][17] Based on the known activities of similar heterocyclic compounds, we will propose a hypothetical target, a protein kinase, for a biochemical screening assay. Kinases are a well-validated class of drug targets, and inhibitors often feature heterocyclic scaffolds.

This dual strategy is illustrated in the workflow diagram below:

HTS_Workflow cluster_0 Screening Strategy cluster_1 Hit Validation & Follow-up Compound Library Compound Library Phenotypic Screen Phenotypic Screen Compound Library->Phenotypic Screen Primary Screen Target-Based Screen Target-Based Screen Compound Library->Target-Based Screen Primary Screen Cytotoxicity Assay Cytotoxicity Assay Phenotypic Screen->Cytotoxicity Assay Hit Confirmation Kinase Inhibition Assay Kinase Inhibition Assay Target-Based Screen->Kinase Inhibition Assay Hit Confirmation Dose-Response & IC50 Dose-Response & IC50 Cytotoxicity Assay->Dose-Response & IC50 Kinase Inhibition Assay->Dose-Response & IC50 SAR Studies SAR Studies Dose-Response & IC50->SAR Studies

Caption: A dual-pronged HTS workflow for pyrimidinedione analogs.

Part 1: Phenotypic Screening Protocol - Cell Viability Assay

A cell-based assay measuring cell viability is a robust method for identifying compounds that affect cell proliferation or induce cell death.[11][12][13] The following protocol utilizes a resazurin-based assay, which is a sensitive and cost-effective method for HTS.

Principle of the Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Detailed Protocol
  • Cell Culture:

    • Select a relevant cancer cell line (e.g., HeLa, A549) and culture in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Plate Preparation:

    • Harvest cells and perform a cell count.

    • Dilute cells to a final concentration of 5 x 104 cells/mL in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 384-well, clear-bottom, black plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of the this compound analogs in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • Using an automated liquid handler, add 1 µL of each compound dilution to the assay plates. The final DMSO concentration should not exceed 0.5%.

    • Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls on each plate.

  • Incubation and Assay Readout:

    • Incubate the plates for 48 hours.

    • Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Read the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Part 2: Target-Based Screening Protocol - Kinase Inhibition Assay

This protocol describes a fluorescence-based biochemical assay to screen for inhibitors of a hypothetical protein kinase.[16][18][19][20][21][22] The assay measures the amount of ATP remaining after the kinase reaction, with a decrease in signal indicating kinase activity and a restoration of signal indicating inhibition.

Principle of the Assay

The assay utilizes a coupled enzyme system where the remaining ATP is used to generate a fluorescent signal. Kinase inhibitors will prevent ATP consumption, resulting in a higher fluorescent signal.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, substrate peptide, and ATP in the kinase buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, white plate, add 2 µL of each test compound in DMSO.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis and Hit Identification

Primary Data Analysis

For both assays, the raw data from the plate reader should be normalized. The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 x (1 - (Sample - Positive Control) / (Negative Control - Positive Control))

Hit Selection Criteria

A "hit" is typically defined as a compound that produces a response greater than three standard deviations from the mean of the negative controls.

Assay Validation and Quality Control

To ensure the reliability of the screening data, it is crucial to validate the assays.[23][24] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[25][26][27][28][29]

Z'-Factor Calculation:

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos = Standard deviation of the positive control

  • SDneg = Standard deviation of the negative control

  • Meanpos = Mean of the positive control

  • Meanneg = Mean of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[26][28]

Z_Factor_Logic cluster_0 Assay Validation Logic Calculate Mean & SD Calculate Mean & SD Calculate Z'-Factor Calculate Z'-Factor Calculate Mean & SD->Calculate Z'-Factor Z' > 0.5 Z' > 0.5 Calculate Z'-Factor->Z' > 0.5 Yes Z' <= 0.5 Z' <= 0.5 Calculate Z'-Factor->Z' <= 0.5 No Proceed with HTS Proceed with HTS Z' > 0.5->Proceed with HTS Optimize Assay Optimize Assay Z' <= 0.5->Optimize Assay

Caption: Logic diagram for HTS assay validation using the Z'-factor.

Hit Confirmation and Dose-Response Analysis

Confirmed hits from the primary screen should be further characterized by determining their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[30][31][32]

Protocol for IC50 Determination
  • Perform a serial dilution of the hit compound (typically 10-12 concentrations).

  • Run the respective assay (cell viability or kinase inhibition) with these concentrations.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[31][32]

Emerging HTS Technologies: Label-Free and High-Content Screening

While fluorescence and luminescence-based assays are the workhorses of HTS, other technologies offer unique advantages.

  • Label-Free Technologies: These methods, such as surface plasmon resonance (SPR) and mass spectrometry-based screening, detect molecular interactions without the need for labels, which can sometimes interfere with the assay.[33][34][35][36][37] This can provide more biologically relevant data.[35]

  • High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to extract multiparametric data from cell-based assays. This allows for a more nuanced understanding of a compound's effects on cellular morphology and function.

Conclusion

The systematic application of the high-throughput screening methods detailed in these application notes will enable the efficient and effective evaluation of this compound analogs. By employing a dual-pronged strategy of phenotypic and target-based screening, researchers can maximize the probability of identifying novel bioactive compounds. Rigorous assay validation and follow-up studies, including dose-response analysis, are critical for advancing promising hits towards lead optimization and preclinical development. The integration of emerging technologies will further enhance the power of HTS in unlocking the therapeutic potential of this novel chemical series.

References

Application Note & Protocols: Quantitative Analysis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative, a class of compounds integral to numerous biological processes and pharmaceutical agents.[1][2] Accurate quantification of such molecules is critical in drug discovery, development, and quality control, enabling precise evaluation of pharmacokinetic properties, metabolic stability, and formulation purity.

This document provides detailed analytical protocols for the quantification of this compound. As specific, validated methods for this exact compound are not widely published, the following protocols are developed from foundational analytical principles for analogous small molecules, including substituted uracils and other pyrimidine derivatives.[3][4][5][6] We present two robust methods:

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis, purity assessment, and quantification in simple matrices.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification in complex biological matrices such as plasma.

All protocols are designed to be self-validating systems, with performance checks grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9][10]

Method A: Quantification by Reversed-Phase HPLC with UV Detection

Principle

This method leverages reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from impurities.[11][12][13] The analyte, being a moderately polar compound, is retained on a nonpolar (e.g., C18) stationary phase and eluted using a polar mobile phase.[14][15] Quantification is achieved by detecting the analyte's UV absorbance, a characteristic imparted by the pyrimidine ring structure, and comparing the peak area to that of a calibration curve prepared from known standards. A UV scan of a similar pyrimidine derivative suggests a maximum absorbance wavelength around 275 nm, which will be used for detection.[1]

Experimental Protocol

2.2.1. Reagents and Materials

  • Analyte: this compound reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Buffer: Potassium Phosphate Monobasic (KH₂PO₄), ACS grade.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.2.2. Instrument and Conditions

  • System: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2.2.3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing 700 mL of this buffer with 300 mL of acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards (1 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

2.2.4. Sample Preparation (for Bulk Material)

  • Accurately weigh approximately 10 mg of the bulk sample.

  • Dissolve in 10 mL of methanol to obtain a nominal concentration of 1 mg/mL.

  • Dilute 1:10 with the mobile phase to a final concentration of 100 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Workflow and Data Analysis

The general workflow for this method is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (1 mg/mL) Dilute_Std Serial Dilution (1-200 µg/mL) Standard->Dilute_Std Sample Bulk Sample (1 mg/mL) Dilute_Sample Dilute & Filter (100 µg/mL) Sample->Dilute_Sample HPLC HPLC System (C18, 275 nm) Dilute_Std->HPLC Dilute_Sample->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Peak Areas Quantify Quantify Sample Concentration HPLC->Quantify Peak Area Cal_Curve->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) PPT Add Cold ACN + Internal Standard Plasma->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC UHPLC Separation (C18 Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Ratio Calculate Peak Area Ratios (Analyte/IS) MS->Ratio Curve Generate Weighted Calibration Curve Ratio->Curve Quantify Calculate Unknown Concentrations Curve->Quantify

References

Application Notes and Protocols for the In Vivo Evaluation of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments involving the novel pyrimidine derivative, 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. In the absence of extensive public data on this specific molecule, this guide synthesizes established principles of preclinical research to offer a robust framework for its initial characterization. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, ethical considerations, and data reproducibility. We will explore critical aspects of experimental design, from animal model selection and dose formulation to the selection of relevant efficacy and safety endpoints. This guide is intended to serve as a foundational resource for initiating a rigorous in vivo investigation of this compound.

Introduction to this compound

This compound is a synthetic, small molecule with the chemical formula C8H13N3O2 and a molecular weight of 183.21 g/mol [1]. It belongs to the pyrimidinedione class of compounds, which are structurally related to uracil, a fundamental component of ribonucleic acid (RNA). The biological activities of substituted uracil derivatives are diverse, with known applications in antiviral, anticancer, and antimicrobial therapies. The specific biological functions, mechanism of action, and pharmacokinetic profile of this compound are not yet extensively characterized in the public domain. Therefore, the initial in vivo studies must be approached as an exploratory, yet systematic, investigation.

The overarching goal of preclinical in vivo research is to bridge the gap between early-stage in vitro discoveries and human clinical trials[2][3]. A well-designed animal study is crucial for understanding a compound's potential therapeutic effects and its safety profile in a complex biological system[4][5]. This document will guide the researcher in establishing these foundational pillars for this compound.

Preclinical In Vivo Experimental Design: A Phased Approach

A successful in vivo study requires meticulous planning across three key phases: Research and Preparation, Pre-procedural Planning, and the Experimental Phase[3][5]. The following sections will detail the critical considerations within this framework.

Foundational Research and Hypothesis Development

Before any animal work is initiated, a thorough literature review of structurally similar compounds is essential. This will help in forming a testable hypothesis regarding the potential biological activity of this compound. For instance, given its uracil backbone, one might hypothesize activity in pathways involving nucleotide metabolism or as a modulator of enzymes that utilize uracil as a substrate.

Key Preparatory Steps:

  • In Vitro Profiling: Conduct a battery of in vitro assays to determine the compound's cytotoxicity, target engagement (if a target is hypothesized), and metabolic stability.

  • Physicochemical Characterization: Determine the solubility and stability of the compound in various potential vehicle solutions. This is critical for accurate dose formulation.

  • Hypothesis Formulation: State a clear, testable hypothesis. For example: "Administration of this compound will reduce tumor growth in a xenograft mouse model of colorectal cancer."

Animal Model Selection

The choice of animal model is one of the most critical decisions in preclinical research[3][6]. The selected model should be relevant to the human condition being studied and appropriate for the compound being tested.

Potential Disease Area Recommended Animal Model Justification
Oncology Nude mice (athymic) with tumor xenograftsAllows for the growth of human cancer cell lines, providing a direct measure of anti-tumor efficacy.
Inflammatory Diseases C57BL/6 mice with induced colitis (e.g., DSS model)A well-characterized model for studying inflammatory bowel disease, with robust and reproducible inflammatory markers.
Virology BALB/c mice infected with a relevant virusA standard model for studying viral pathogenesis and the efficacy of antiviral compounds.

The rationale for selecting a particular species, strain, gender, and age of the animals must be clearly documented[6].

Dose Formulation and Administration

The formulation and route of administration should be chosen to ensure optimal bioavailability and to mimic potential clinical applications[4].

Vehicle Selection: The vehicle is the solution used to dissolve or suspend the compound for administration. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation must be sterile and non-toxic at the administered volume.

Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the compound's properties[4][7].

Route Abbreviation Max Volume (Mouse) Absorption Rate Pros & Cons
Intravenous (Tail Vein)IV0.2 mLVery RapidPros: 100% bioavailability, rapid onset. Cons: Requires technical skill, not suitable for poorly soluble compounds.
IntraperitonealIP2.0 mLRapidPros: Simpler than IV, allows for larger volumes. Cons: Variable absorption, potential for local irritation.
SubcutaneousSC1.0 - 2.0 mLSlowPros: Sustained release, easy to perform. Cons: Slower onset of action.
Oral GavagePO1.0 mLVariablePros: Mimics human oral administration. Cons: Can be stressful for the animal, subject to first-pass metabolism.

Data synthesized from BenchChem Application Notes[7]

Experimental Groups and Sample Size

In comparative experiments, animals are divided into groups, with each group receiving a different intervention[2]. A typical initial efficacy study would include:

  • Group 1: Vehicle Control: Receives the same volume of the vehicle solution as the treatment groups. This group serves as the baseline for assessing the effect of the compound.

  • Group 2: Test Compound (Low Dose): Receives a low dose of this compound.

  • Group 3: Test Compound (Mid Dose): Receives a mid-range dose.

  • Group 4: Test Compound (High Dose): Receives a high dose.

  • Group 5: Positive Control (Optional but Recommended): Receives a known effective drug for the disease model. This helps to validate the experimental setup.

Sample size calculations are essential to ensure that the study has sufficient statistical power to detect a biologically meaningful effect[4].

Detailed Experimental Protocols

The following protocols are provided as a general framework and should be adapted based on the specific experimental design. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol: Dose Formulation
  • Preparation: Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solubilization: Add the vehicle components in a stepwise manner (e.g., DMSO first, followed by PEG300 and Tween 80). Vortex thoroughly between each addition.

  • Final Dilution: Add sterile saline to reach the final desired concentration and volume.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the formulation at 4°C, protected from light. Prepare fresh on the day of dosing.

Protocol: Intraperitoneal (IP) Injection[7]
  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. Tilt the mouse's head downwards.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline.

  • Disinfection: Cleanse the injection site with a 70% ethanol wipe.

  • Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 45-degree angle.

  • Administration: Gently aspirate to ensure no fluid or blood is drawn back, then slowly inject the formulated compound.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol: Oral Gavage[7]
  • Animal Restraint: Hold the mouse in an upright position.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Insertion: Gently insert the gavage needle into the mouth, slightly to one side, and advance it down the esophagus.

  • Administration: Once the needle is in the stomach, slowly administer the compound.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Efficacy and Safety Endpoints

The selection of appropriate endpoints is crucial for evaluating the compound's effects.

Efficacy Endpoints:

  • Oncology: Tumor volume (measured with calipers), tumor weight at necropsy, survival analysis.

  • Inflammation: Disease Activity Index (DAI) score, colon length and weight at necropsy, histological analysis of tissue damage.

  • General: Measurement of relevant biomarkers in blood or tissue (e.g., cytokines, specific enzymes).

Safety and Toxicology Endpoints:

  • Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, and any signs of morbidity.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and analysis of liver and kidney function markers.

  • Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) at necropsy for histopathological examination.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis hypothesis Hypothesis Formulation model_selection Animal Model Selection hypothesis->model_selection dose_prep Dose Formulation & Vehicle Prep model_selection->dose_prep acclimatization Animal Acclimatization dose_prep->acclimatization randomization Randomization & Grouping acclimatization->randomization dosing Compound Administration randomization->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring efficacy Efficacy Endpoint Measurement monitoring->efficacy necropsy Necropsy & Tissue Collection efficacy->necropsy analysis Data Analysis (Statistics) necropsy->analysis report Final Report analysis->report

Caption: General workflow for an in vivo preclinical study.

Conclusion and Future Directions

The successful in vivo evaluation of a novel compound like this compound hinges on a meticulously planned and ethically executed experimental design. The guidelines and protocols provided in this document offer a foundational framework for initiating such studies. It is imperative that researchers begin with comprehensive in vitro characterization to inform the in vivo design, particularly in the absence of existing data. Adherence to principles of randomization, blinding, and appropriate statistical analysis will ensure the generation of robust and reproducible data, paving the way for further development of this promising compound.

References

Application Notes and Protocols for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Aminopyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity. As a heterocyclic aromatic compound, its derivatives are integral to the structure of nucleobases like uracil, thymine, and cytosine. This inherent resemblance to the building blocks of DNA and RNA makes pyrimidine analogs prime candidates for interacting with a vast array of enzymes.

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione belongs to the aminopyrimidine class of compounds. While extensive research has been conducted on similar molecules, such as their dimethyl counterparts which have been investigated for their roles in synthesizing potential antitumor agents, the specific applications of the diethyl derivative in enzyme inhibition are an emerging area of interest[1]. The presence of an amino group at the 6-position and ethyl substitutions on the pyrimidine ring provides a unique combination of hydrogen bonding capabilities and lipophilicity, suggesting its potential as a modulator of enzyme function.

This guide provides a comprehensive overview of the physicochemical properties of this compound and detailed protocols for its application in enzyme inhibition studies. The methodologies outlined herein are designed to be robust and adaptable for screening this compound against various enzyme targets and for characterizing its inhibitory mechanism.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is crucial for designing and interpreting enzyme inhibition assays. These properties influence its solubility, stability, and potential for off-target effects.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂PubChem[2]
Molecular Weight 183.21 g/mol PubChem[2]
IUPAC Name 6-amino-1,3-diethylpyrimidine-2,4-dionePubChem[2]
CAS Number 41740-15-2PubChem[2]
XLogP3 -0.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Physical Form Solid (predicted)Sigma-Aldrich

Hypothesized Mechanism of Action: Competitive Inhibition

Given its structural similarity to nucleobases, this compound may act as a competitive inhibitor for enzymes that utilize nucleotide substrates, such as kinases, polymerases, or transferases. In a competitive inhibition model, the inhibitor molecule vies with the substrate for binding to the enzyme's active site[3]. This binding is reversible, and the inhibitory effect can be overcome by increasing the substrate concentration.

G cluster_enzyme Enzyme (E) E Enzyme ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) AS Active Site S Substrate (S) (e.g., ATP) S->AS Binds to I Inhibitor (I) (6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione) I->AS Competes for P Product (P) ES->P Reaction -> EI->E No Reaction

Caption: Hypothetical competitive inhibition of an enzyme by this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Accurate preparation of the inhibitor stock solution is fundamental for obtaining reliable and reproducible results.[4] It is recommended to prepare a high-concentration stock in a suitable solvent and then perform serial dilutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the desired stock concentration. A 10 mM stock solution is a common starting point.

  • Calculate the required mass of the compound. For a 10 mM stock in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 183.21 g/mol x 1000 mg/g = 1.8321 mg

  • Weigh the compound. Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolve the compound. Add the weighed powder to a microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL) to the tube.

  • Ensure complete dissolution. Vortex the tube until the compound is fully dissolved. Gentle warming in a water bath may be necessary.

  • Storage. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: IC₅₀ Determination using a 96-Well Plate Format

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.[5] This protocol provides a general framework for determining the IC₅₀ value.[6][7]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution - Assay Buffer add_inhibitor Add Inhibitor/ Vehicle (DMSO) to wells prep_reagents->add_inhibitor add_enzyme Add Enzyme Solution to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at RT) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate Solution pre_incubate->add_substrate measure Kinetic Measurement (e.g., Spectrophotometer) add_substrate->measure calc_rate Calculate Initial Reaction Rates (V₀) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

Caption: Workflow for IC₅₀ determination of this compound.

Materials:

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • This compound stock solution (from Protocol 1)

  • Positive control inhibitor (if available)

Procedure:

  • Prepare inhibitor dilutions. Perform serial dilutions of the 10 mM stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM).

  • Set up the 96-well plate.

    • Blank wells: Assay buffer only.

    • Negative control wells (100% activity): Enzyme, substrate, and DMSO (at the same final concentration as in the test wells).

    • Test wells: Enzyme, substrate, and the various dilutions of the inhibitor.

    • Positive control wells: Enzyme, substrate, and the known inhibitor.

  • Add inhibitor and enzyme. Pipette the inhibitor dilutions and the enzyme solution into the appropriate wells. The final volume of DMSO should typically be less than 1% to avoid solvent effects.

  • Pre-incubation. Incubate the plate for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[6]

  • Initiate the reaction. Add the substrate solution to all wells simultaneously using a multichannel pipette to start the enzymatic reaction.[7]

  • Monitor the reaction. Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data analysis.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Data Presentation and Interpretation

The results of the IC₅₀ determination can be summarized in a table for clarity.

Inhibitor Concentration (µM)Average Reaction Rate (mOD/min)% Inhibition
0 (Control)10.50
0.19.86.7
0.38.519.0
16.241.0
34.953.3
102.180.0
300.892.4
1000.496.2

From a dose-response curve plotted with this data, the IC₅₀ value is the concentration of the inhibitor at which 50% of the enzyme's activity is blocked.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols detailed in this guide provide a robust starting point for researchers to investigate its inhibitory potential against a wide range of enzymatic targets.

Further studies should focus on:

  • Screening against a panel of enzymes, particularly those involved in nucleotide metabolism, to identify specific targets.

  • Performing detailed kinetic studies (e.g., generating Lineweaver-Burk plots) to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9][10][11]

  • Investigating the structure-activity relationship (SAR) by synthesizing and testing related analogs to optimize potency and selectivity.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic and research potential of this compound and its derivatives.

References

Application Notes & Protocols: Formulation of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the formulation of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a promising heterocyclic compound, for effective drug delivery. Recognizing the challenges typically associated with pyrimidine derivatives, such as poor aqueous solubility, this guide offers a systematic approach from initial characterization to the development and analysis of advanced formulations designed to enhance bioavailability.

Introduction: The Therapeutic Potential and Formulation Challenges of a Novel Pyrimidine Derivative

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in antiviral and anticancer agents.[1][2] The efficacy of such molecules is often hampered by poor physicochemical properties, primarily low aqueous solubility, which can lead to variable absorption and suboptimal therapeutic outcomes.[3][4][5] While specific data for the diethyl derivative is scarce, the analogous compound, 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, exhibits a water solubility of approximately 7.06 g/L, suggesting that this compound may also present solubility challenges.[6]

This application note addresses this critical gap by providing a logical workflow for developing a robust drug delivery system. We will explore preformulation assessment, detail formulation strategies proven to enhance the bioavailability of poorly soluble drugs, and provide step-by-step protocols for preparation and characterization.

Preformulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design. These initial studies identify potential development hurdles and inform the selection of appropriate excipients and processing technologies.

Physicochemical Properties

The initial step involves characterizing the fundamental properties of this compound.

PropertyPredicted/Typical ValueSignificance in Formulation
Molecular Weight 183.21 g/mol [7]Influences diffusion and transport properties across biological membranes.
LogP (Octanol-Water) -0.3 (Computed)[7]Indicates the hydrophilicity/lipophilicity of the molecule, affecting solubility and membrane permeability. A low LogP suggests higher hydrophilicity.
Aqueous Solubility Assumed to be low to moderate, based on analogous structures.A critical parameter; low solubility is a primary driver for selecting enabling formulation technologies like solid dispersions or nanoformulations.[8][9]
Melting Point High, typical for crystalline organic solids (e.g., 295 °C for dimethyl analog)[6]High melting point can indicate strong crystal lattice energy, which may correlate with poor solubility. Relevant for thermal-based formulation methods.
pKa To be determined experimentally.Identifies ionizable groups, which dictates solubility at different pH values (e.g., in the gastrointestinal tract).
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is an essential technique in preformulation to assess the thermal properties, purity, and solid-state characteristics of the API.[10][11][12] It is also crucial for evaluating drug-excipient compatibility.[13]

Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (20-50 mL/min) from ambient temperature to a temperature above the suspected melting point (e.g., 320 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset and peak of the melting endotherm. A sharp endotherm is indicative of a crystalline material. The presence of multiple peaks could suggest polymorphism or impurities.

Drug-Excipient Compatibility Studies

The success of a formulation depends on the stability of the API in the presence of excipients. DSC is a rapid screening tool to detect potential interactions.[13][14]

Protocol: DSC-Based Excipient Compatibility Screening

  • Mixture Preparation: Prepare physical mixtures of the API and selected excipients (e.g., polymers like PVP, HPMC; surfactants like Poloxamer) in a 1:1 ratio by weight.

  • DSC Analysis: Run a DSC scan for each mixture using the same thermal program as for the pure API.

  • Interpretation: Compare the thermogram of the mixture to those of the individual components. The disappearance of the API's melting peak, a significant shift in its peak temperature, or the appearance of new thermal events can indicate a potential interaction or the formation of a solid solution.[13]

Formulation Strategy: Amorphous Solid Dispersion for Enhanced Solubility

For poorly water-soluble crystalline drugs, converting the API into an amorphous state within a hydrophilic polymer matrix is a highly effective strategy to improve dissolution and bioavailability.[8][15][16] This approach, known as amorphous solid dispersion (ASD), works by overcoming the crystal lattice energy, presenting the drug in a higher energy state that facilitates faster dissolution.[17]

The workflow for developing an ASD is outlined below.

ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization API API Characterization (Solubility, Thermal) Polymer Polymer Selection (PVP, HPMC, Soluplus®) API->Polymer Solvent Solvent System Selection (Volatile, Common Solvents) Polymer->Solvent Prep ASD Preparation (Solvent Evaporation) Solvent->Prep Drying Secondary Drying (Vacuum Oven) Prep->Drying DSC_Char DSC Analysis (Confirm Amorphous State) Drying->DSC_Char Dissolution In Vitro Dissolution Testing DSC_Char->Dissolution HPLC_Assay HPLC for Drug Content Dissolution->HPLC_Assay Stability Accelerated Stability Study HPLC_Assay->Stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Detailed Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the lab-scale preparation of a 1:4 drug-to-polymer ratio solid dispersion using Polyvinylpyrrolidone (PVP K30) as the carrier.

  • Dissolution: Accurately weigh 100 mg of this compound and 400 mg of PVP K30. Dissolve both components completely in a suitable volume of a common solvent (e.g., 10 mL of methanol or a dichloromethane/methanol co-solvent) in a round-bottom flask.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin, dry film is formed on the flask wall.

  • Secondary Drying: Scrape the solid material from the flask. Place the powder in a vacuum oven at 40 °C for 24-48 hours to remove any residual solvent.

  • Sizing: Gently grind the resulting solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Storage: Store the prepared ASD in a desiccator to protect it from moisture, which can induce recrystallization.

Causality Behind Choices:

  • PVP K30: Chosen for its excellent ability to form amorphous solid solutions and inhibit drug crystallization due to its molecular structure and hydrogen bonding capacity.

  • Solvent Evaporation: A common and effective lab-scale method that ensures intimate mixing of the drug and polymer at the molecular level.[16]

  • 1:4 Ratio: Higher polymer ratios often provide better stabilization of the amorphous drug, preventing recrystallization. This ratio is a good starting point for screening.

Characterization of the Drug Delivery System

Once formulated, the solid dispersion must be thoroughly characterized to confirm its properties and predict its in vivo performance.

Confirmation of Amorphous State (DSC)

The primary goal of the formulation is to convert the crystalline API into an amorphous form. DSC is used to verify this transformation.

  • Expected Result: The DSC thermogram of the solid dispersion should show the absence of the sharp melting endotherm corresponding to the crystalline API. Instead, a single glass transition temperature (Tg) may be observed, confirming the formation of a homogeneous amorphous system.

In Vitro Dissolution Testing

This is a critical test to demonstrate the performance enhancement of the formulation compared to the unformulated API.

Protocol: Non-Sink Dissolution Testing

  • Media Preparation: Prepare a dissolution medium, typically a buffer simulating physiological conditions (e.g., pH 6.8 phosphate buffer).

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddles) set to 37 ± 0.5 °C with a paddle speed of 75 RPM.

  • Sample Introduction: Add an amount of the solid dispersion (or pure API for comparison) equivalent to a specific dose of this compound to the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time for both the solid dispersion and the pure API. A significantly faster and higher extent of dissolution is expected for the ASD.

Drug Content and Purity (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to quantify the drug in the formulation and monitor its stability.

Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of acetate buffer (pH 4.0) and methanol (e.g., 97:3 v/v)[18]
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan of the API)
Injection Vol. 20 µL
Temperature Ambient or 30 °C

This method would need to be fully developed and validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The analysis of pyrimidine derivatives is commonly performed using reverse-phase HPLC.[2]

Alternative Formulation Strategy: Nanoencapsulation

For compounds where ASDs may not be optimal, or if targeting specific tissues is desired, nanoformulations offer a powerful alternative.[3] Encapsulating the drug into nanoparticles can improve solubility, protect the drug from degradation, and modify its pharmacokinetic profile.[4]

Nano_Workflow cluster_prep Preparation cluster_purify Purification cluster_char Characterization Organic Dissolve Drug & Polymer (e.g., PLGA) in Organic Solvent Emulsify Emulsification (High-Shear Homogenization) Organic->Emulsify Aqueous Prepare Aqueous Phase (with Surfactant, e.g., PVA) Aqueous->Emulsify Evap Solvent Evaporation Emulsify->Evap Wash Washing & Centrifugation (Remove excess surfactant) Evap->Wash Lyophilize Lyophilization (for long-term stability) Wash->Lyophilize DLS Particle Size & PDI (Dynamic Light Scattering) Lyophilize->DLS Zeta Zeta Potential DLS->Zeta EE Encapsulation Efficiency (HPLC) Zeta->EE Morphology Morphology (SEM/TEM) EE->Morphology

Caption: General Workflow for Nanoparticle Formulation and Characterization.

Characterization of Nanoparticles

Key characterization techniques for nanoformulations include:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic size, size distribution (Polydispersity Index, PDI), and stability of nanoparticles in suspension.[19][20][21][22] The technique analyzes fluctuations in scattered light intensity caused by the Brownian motion of the particles.[23]

  • Zeta Potential: Indicates the surface charge of the nanoparticles, which is a critical predictor of their stability in suspension. Higher absolute zeta potential values (e.g., > |30| mV) generally correlate with better colloidal stability.

  • Encapsulation Efficiency (EE%): Determines the percentage of the initial drug that has been successfully encapsulated within the nanoparticles. This is typically measured by separating the nanoparticles from the aqueous phase and quantifying the amount of free drug remaining in the supernatant via HPLC.

Stability Testing

All formulations must undergo rigorous stability testing to ensure their quality, safety, and efficacy over time. Studies should be designed according to the International Council for Harmonisation (ICH) guidelines.[24][25][26][27]

Protocol: Accelerated Stability Study

  • Storage Conditions: Store the final formulation (e.g., the solid dispersion powder in sealed vials) under accelerated conditions, typically 40 °C / 75% Relative Humidity (RH).[24][28]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).[28]

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or texture.

    • Assay (Drug Content): Quantification of the API using the validated HPLC method to check for chemical degradation.

    • Purity/Degradation Products: HPLC analysis to detect and quantify any new impurity peaks.

    • Solid-State (for ASDs): DSC analysis to ensure the API remains in the amorphous state.

    • Dissolution: In vitro dissolution testing to confirm that the performance is maintained.

The data from accelerated studies are used to predict the long-term shelf-life of the drug product under recommended storage conditions (e.g., 25 °C / 60% RH).[25]

Conclusion

The successful development of this compound as a therapeutic agent is critically dependent on overcoming its inherent formulation challenges, particularly its likely poor aqueous solubility. This guide provides a scientifically grounded framework for researchers to systematically approach this challenge. By employing enabling technologies such as amorphous solid dispersions or nanoencapsulation, and utilizing a robust suite of analytical characterization techniques, it is possible to develop a stable and effective delivery system that maximizes the therapeutic potential of this promising molecule. The detailed protocols and causative explanations herein serve as a practical starting point for formulation development and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided is based on established principles of pyrimidine synthesis and field-proven insights.

I. Synthesis Overview: The Traube Synthesis Adaptation

The synthesis of this compound, also known as 1,3-diethyl-6-aminouracil, is commonly achieved through a variation of the Traube pyrimidine synthesis. This method involves the base-catalyzed cyclocondensation of N,N'-diethylurea with an active methylene compound, typically ethyl cyanoacetate. The reaction proceeds in two key stages: initial condensation to form an intermediate, followed by intramolecular cyclization to yield the desired pyrimidine-dione ring system.

II. Experimental Workflow

Below is a generalized experimental protocol based on analogous syntheses of 6-aminouracil derivatives.[1][2]

Protocol: Synthesis of this compound
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N,N'-diethylurea (1.0 eq) and ethyl cyanoacetate (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol and then water to remove unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Sodium Ethoxide2. Impure Reagents3. Incomplete Reaction4. Product Loss During Work-up1. Prepare sodium ethoxide fresh for each reaction. Ensure the sodium metal is clean and the ethanol is anhydrous.2. Use high-purity, dry N,N'-diethylurea and ethyl cyanoacetate.3. Extend the reflux time and monitor the reaction by TLC until the starting materials are consumed.4. Ensure complete precipitation of the product by adjusting the pH carefully during neutralization. Avoid using excess acid.
Formation of Side Products 1. Self-condensation of Ethyl Cyanoacetate2. Hydrolysis of the Cyano Group1. Add the reagents in the specified order and maintain a consistent reaction temperature.2. Ensure anhydrous reaction conditions to prevent the hydrolysis of the nitrile to a carboxylic acid.
Product is Difficult to Purify 1. Contamination with Starting Materials2. Presence of Polymeric Byproducts1. Optimize the washing steps after filtration to effectively remove unreacted starting materials.2. Consider a solvent extraction or column chromatography for purification if recrystallization is ineffective.
Inconsistent Results 1. Variability in Reagent Quality2. Fluctuations in Reaction Conditions1. Source high-quality reagents from a reliable supplier and store them under appropriate conditions.2. Maintain strict control over reaction parameters such as temperature, stirring speed, and reaction time.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base, typically sodium ethoxide, serves two primary functions. First, it deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of N,N'-diethylurea. Secondly, the base facilitates the subsequent intramolecular cyclization by promoting the condensation between the newly formed amino group and the ester carbonyl, leading to the formation of the pyrimidine ring.

Q2: Can other bases be used for this synthesis?

Yes, other strong bases such as sodium amide or sodium hydride can be used.[3] However, sodium ethoxide is commonly preferred due to its ease of preparation and handling in an ethanol solvent system, which is also a suitable reaction medium. The choice of base can influence the reaction rate and yield, and may require optimization.

Q3: Why is it important to use anhydrous conditions?

Anhydrous conditions are crucial to prevent side reactions that can significantly lower the yield. Water can react with the sodium ethoxide, reducing its effectiveness as a base. Additionally, water can hydrolyze the cyano group of ethyl cyanoacetate to a carboxylic acid, which can complicate the reaction and purification process.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials from the product. By spotting the reaction mixture on a TLC plate at regular intervals, you can observe the consumption of the reactants and the formation of the product.

Q5: What are the expected spectroscopic characteristics of the final product?

The structure of this compound can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Expect to see signals corresponding to the ethyl groups (triplets and quartets) and the amino protons. The vinylic proton on the pyrimidine ring will also be present.

  • ¹³C NMR: Signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the carbons of the ethyl groups should be observable.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amino group, C=O stretches of the dione, and C=C stretch of the pyrimidine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (183.21 g/mol ) should be observed.

V. Visualizing the Workflow

Diagram 1: Synthesis Workflow

SynthesisWorkflow reagents 1. Reagent Preparation - Fresh Sodium Ethoxide - Anhydrous Ethanol - N,N'-diethylurea - Ethyl Cyanoacetate reaction 2. Cyclocondensation - Reflux for 4-6 hours - Monitor by TLC reagents->reaction Add Reagents workup 3. Work-up & Isolation - Cooling - Neutralization (Acid) - Filtration reaction->workup Reaction Complete purification 4. Purification - Washing (Ethanol, Water) - Recrystallization workup->purification Crude Product analysis 5. Characterization - NMR, IR, MS purification->analysis Pure Product

References

Overcoming solubility issues with 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues that may be encountered during experimental work. This document offers field-proven insights and methodologies to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

Q2: I am observing precipitation of the compound in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers can be attributed to several factors. The pH of your buffer is a critical determinant of solubility for ionizable compounds. As a pyrimidine derivative with an amino group, the solubility of this compound is likely pH-dependent. For weakly basic drugs, solubility is generally higher at a lower pH where the compound is protonated and thus more polar.[3][4] Additionally, the ionic strength of the buffer and the presence of other salts can influence solubility through the "salting out" effect. Finally, if you are introducing the compound from a concentrated stock in an organic solvent, the sudden change in solvent polarity can cause it to precipitate.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, it is highly probable that this compound will exhibit good solubility in various organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol. Pyrimidine derivatives are often readily soluble in such solvents.[5] However, for biological assays, it is crucial to consider the tolerance of the experimental system to these solvents, as they can be toxic even at low concentrations.

Troubleshooting Guide: Enhancing Solubility

This section provides systematic approaches to address solubility challenges with this compound.

Initial Solvent Screening Workflow

The first step in troubleshooting is to perform a systematic solvent screening. The following workflow can help identify a suitable solvent system for your application.

Solvent_Screening_Workflow start Start: Undissolved Compound aqueous Test Aqueous Solubility (e.g., Water, PBS) start->aqueous soluble_aq Soluble? aqueous->soluble_aq organic Test Organic Solvent Solubility (e.g., DMSO, Ethanol) soluble_org Soluble? organic->soluble_org soluble_aq->organic No end_aq Proceed with Aqueous Solution soluble_aq->end_aq Yes end_org Use Organic Stock Solution (Dilute Carefully) soluble_org->end_org Yes troubleshoot Proceed to Troubleshooting Techniques soluble_org->troubleshoot No

Caption: A decision-making workflow for initial solvent screening.

Protocol 1: pH Adjustment

For compounds with ionizable groups, altering the pH of the solvent is a primary and effective method to enhance solubility.

Step-by-Step Methodology:

  • Determine the pKa: If the pKa of this compound is not known, it can be estimated using software or by empirical titration. The amino group suggests it will behave as a weak base.

  • Prepare a Slurry: Create a slurry of the compound in deionized water or your desired buffer.

  • Titrate with Acid: Slowly add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise to the slurry while continuously stirring and monitoring the pH.

  • Observe Dissolution: Note the pH at which the compound fully dissolves. For a weakly basic compound, a lower pH should increase solubility.[3][4]

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH back towards your target experimental pH, being mindful of potential precipitation. The final solution should be sterile-filtered.

Causality: By lowering the pH, the amino group becomes protonated (-NH3+), increasing the polarity of the molecule and its ability to form favorable interactions with water molecules, thus enhancing solubility.

Protocol 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[6][7]

Step-by-Step Methodology:

  • Select a Co-solvent: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare a Concentrated Stock: Dissolve the compound in the chosen co-solvent at a high concentration.

  • Titrate into Aqueous Buffer: Slowly add the concentrated stock solution to your aqueous buffer with vigorous stirring. This gradual addition helps to avoid immediate precipitation.

  • Determine Maximum Tolerated Concentration: Empirically determine the maximum percentage of the co-solvent that your experimental system can tolerate without adverse effects.

Co-solventTypical Starting Concentration in Final SolutionNotes
Ethanol1-5%Can be toxic to cells at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated.
DMSO< 1%A powerful solvent, but can have biological effects.

Causality: Co-solvents work by reducing the surface tension of water and making the solvent environment more favorable for the solute, effectively increasing the solubility of poorly soluble compounds.[7]

Protocol 3: Micellar Solubilization with Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble compounds can be encapsulated.[6]

Step-by-Step Methodology:

  • Choose a Surfactant: Select a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a poloxamer for better biocompatibility.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add the Compound: Add the this compound to the surfactant solution.

  • Facilitate Dissolution: Use sonication or gentle heating to aid in the dissolution and encapsulation of the compound within the micelles.

Causality: The amphiphilic nature of surfactants allows them to form micelles in water. The hydrophobic tails form the core of the micelle, creating a microenvironment that can solubilize lipophilic compounds, while the hydrophilic heads interact with the aqueous phase, keeping the entire structure in solution.[6]

Protocol 4: Solid Dispersions

For long-term storage and improved dissolution rates, creating an amorphous solid dispersion of the compound in a hydrophilic polymer can be highly effective.[5][8]

Step-by-Step Methodology:

  • Select a Polymer: Common polymers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).

  • Solvent Evaporation Method:

    • Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol or ethanol).[7]

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid will be a dispersion of the compound in the polymer matrix.

  • Reconstitution: This solid dispersion can then be reconstituted in an aqueous buffer, where the polymer will aid in the dissolution of the compound.

Causality: By dispersing the compound at a molecular level within a hydrophilic polymer matrix, the crystalline lattice of the compound is disrupted. This amorphous state has a higher free energy and is more readily dissolved compared to the stable crystalline form.[5]

Logical Troubleshooting Flow

The following diagram illustrates a logical progression for addressing solubility issues, starting from the simplest and most common techniques.

Troubleshooting_Flow start Solubility Issue Identified ph_adjust Attempt pH Adjustment start->ph_adjust success Solubility Achieved ph_adjust->success Succeeds fail Issue Persists ph_adjust->fail Fails cosolvent Try Co-solvent Addition cosolvent->success fail2 fail2 cosolvent->fail2 Fails surfactant Use Surfactant Solubilization surfactant->success fail3 fail3 surfactant->fail3 Fails solid_disp Consider Solid Dispersion solid_disp->success fail->cosolvent fail2->surfactant fail3->solid_disp

Caption: A logical flow for troubleshooting solubility problems.

References

Technical Support Center: Purification of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a yellowish or brownish tint. What are the likely impurities and how can I remove them?

A1: A colored tint in your product typically indicates the presence of chromophoric impurities. These can arise from several sources during the synthesis, which often involves the condensation of 1,3-diethylurea and a cyanoacetic acid derivative.[1] Potential sources of color include:

  • Oxidation byproducts: The aminouracil ring system can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.

  • Side-reaction products: Incomplete cyclization or side reactions involving the cyanoacetic acid derivative can lead to colored impurities.

  • Residual starting materials or reagents: Some reagents used in the synthesis may be colored or degrade to form colored compounds.

Solution: The most effective method for removing colored impurities is often recrystallization with the aid of activated charcoal. The charcoal adsorbs the larger, colored molecules, which are then removed by hot filtration. A subsequent recrystallization should yield a white to off-white crystalline product.[2]

Q2: I am experiencing low recovery after recrystallizing my this compound. What can I do to improve the yield?

A2: Low recovery during recrystallization is a common issue and can usually be attributed to one of the following:

  • High solubility in the chosen solvent: The compound may be too soluble in the solvent, even at low temperatures.

  • Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper.

  • Incomplete crystallization: Insufficient cooling time or temperature will result in a lower yield.

Troubleshooting Steps:

  • Optimize the solvent system: For aminouracil derivatives, common recrystallization solvents include water, methanol, ethanol, or mixtures like ethanol/DMSO.[3][4] Experiment with different solvents or solvent pairs to find a system where your compound has high solubility at high temperatures and low solubility at low temperatures.

  • Use a minimal amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Prevent premature crystallization: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing during filtration.

  • Maximize cooling: After filtration, allow the solution to cool slowly to room temperature and then place it in an ice bath to induce maximum crystallization.[2]

Q3: My compound shows multiple spots on a TLC plate after purification. How can I achieve better separation?

A3: Multiple spots on a TLC plate indicate that your sample is still a mixture. The key to better separation, whether by TLC for analysis or by column chromatography for purification, lies in optimizing the mobile phase. For polar compounds like this compound, a common stationary phase is silica gel.[5][6]

Strategies for improved separation:

  • Adjusting Mobile Phase Polarity: If your spots are all clustered at the baseline, your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate in a hexane/ethyl acetate system). If the spots are all near the solvent front, the mobile phase is too polar; decrease the proportion of the polar solvent. A good starting point for developing a solvent system is to aim for an Rf value of around 0.3 for your target compound.[7]

  • Trying Different Solvent Systems: Sometimes a simple adjustment of polarity is not enough. Try different solvent combinations. For example, dichloromethane/methanol or ethyl acetate/ethanol can offer different selectivities.

  • Consider a Different Stationary Phase: If you are still struggling with separation on silica, consider using a different stationary phase for your chromatography, such as alumina or a reverse-phase C18 silica.

Troubleshooting Guide: Purification Protocols

This section provides detailed protocols for the most common purification techniques for this compound.

Recrystallization: Step-by-Step Protocol

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, water)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Filter paper and funnel

  • Ice bath

Protocol:

  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent. Ethanol is often a good starting point for aminouracil derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight), and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven at a moderate temperature.

Diagram of the Recrystallization Workflow

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal optional hot_filter Hot filtration dissolve->hot_filter charcoal->hot_filter cool Cool to crystallize hot_filter->cool collect Collect crystals by vacuum filtration cool->collect dry Dry the pure crystals collect->dry end Pure Product dry->end G start Crude Product Analysis (e.g., TLC, NMR) is_solid Is the crude product a solid? start->is_solid is_colored Is the product colored? is_solid->is_colored Yes chromatography Column Chromatography is_solid->chromatography No (oily) recrystallize_charcoal Recrystallize with charcoal is_colored->recrystallize_charcoal Yes recrystallize Recrystallize is_colored->recrystallize No check_purity Check Purity (TLC, HPLC, NMR) recrystallize_charcoal->check_purity recrystallize->check_purity chromatography->check_purity is_pure Is the product pure? check_purity->is_pure is_pure->chromatography No end Pure Product is_pure->end Yes

References

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. 6-aminouracil derivatives are crucial building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active molecules, including anticancer, antiviral, and anti-Alzheimer's agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Understanding the Core Synthesis

The primary synthetic route to this compound typically involves the condensation of a C3-electrophile with N,N'-diethylurea. Subsequent reactions can be employed to introduce various functionalities at the 5- and 6-positions. A common precursor, 6-amino-1,3-dimethyluracil, is often synthesized from 4-amino-2,6-dihydroxypyrimidine and iodomethane.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The synthesis of the core 6-aminouracil scaffold often begins with readily available reagents. A widely used method involves the treatment of ethyl cyanoacetate with urea or thiourea in the presence of a base like sodium ethoxide.[4] For N-alkylated derivatives such as the 1,3-diethyl compound, N,N'-diethylurea would be the appropriate starting material in a condensation reaction.

Q2: I am observing low yields in my initial condensation step. What are the likely causes?

A2: Low yields in the initial cyclization-condensation are a frequent challenge.[5] Several factors can contribute to this issue:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Insufficient base may lead to incomplete deprotonation of the active methylene compound, while an excessively strong base can promote side reactions.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is often necessary to drive the reaction, excessive temperatures can lead to decomposition of starting materials or products.[6]

  • Solvent Choice: The polarity and boiling point of the solvent play a significant role. Polar aprotic solvents like DMF or DMSO can be effective, but their high boiling points can sometimes complicate product isolation.[7] Protic solvents like ethanol are also commonly used.[8]

Q3: I am struggling with the N-alkylation of the uracil ring. What are the best practices for achieving selective alkylation?

A3: N-alkylation of uracil derivatives can be challenging due to the presence of multiple nucleophilic nitrogen atoms (N1 and N3).[7][9] To achieve selective alkylation:

  • Protecting Groups: One effective strategy is to use a protecting group, such as a Boc group, at the N1 position to direct alkylation to the N3 position.[10] This protecting group can be removed under mild conditions.[10]

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity of alkylation. For instance, using potassium carbonate in DMF is a common method for N-alkylation.[7]

  • Alkylating Agent: The reactivity of the alkylating agent is also a key factor. More reactive agents may lead to di-alkylation.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: The purification of 6-aminouracil derivatives can be complicated by their polarity and sometimes poor solubility.

  • Recrystallization: This is often the most effective method for obtaining highly pure material.[6] Careful selection of the recrystallization solvent is crucial. Common solvents include ethanol, methanol, or mixtures with water.[3][6]

  • Column Chromatography: For less polar derivatives or to separate mixtures, column chromatography on silica gel is a standard technique. A gradient of hexane and ethyl acetate is a common eluent system.[6]

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent. For example, pouring the reaction mixture into cold water can induce precipitation.[3]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield in Condensation Reaction Incomplete reaction.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require extended reflux times.[6] - Choice of Catalyst: Consider using a catalytic amount of a Brønsted or Lewis acid to facilitate the cyclization and dehydration steps.[6]
Side reactions, such as the formation of N-acylureas.- Control Stoichiometry: Carefully control the stoichiometry of the reactants and catalyst.[6] - Purification: N-acylurea impurities can often be removed by recrystallization.[6]
Incomplete N-Alkylation Insufficient reactivity of the alkylating agent or deactivating effects of substituents.- Use a More Reactive Alkylating Agent: Consider using alkyl iodides instead of bromides, as they are generally more reactive. The addition of catalytic potassium iodide can also be beneficial.[11] - Increase Reaction Temperature: Employing higher temperatures, for example, using a microwave reactor, can sometimes drive the reaction to completion.[11]
Poor solubility of starting materials.- Solvent Selection: Use a solvent in which the starting materials are more soluble, such as DMF or DMSO.[7][11]
Formation of Di-alkylated Byproducts Over-alkylation due to harsh reaction conditions or excess alkylating agent.- Control Stoichiometry: Use a stoichiometric amount or a slight excess of the alkylating agent. - Protecting Group Strategy: Protect one of the nitrogen atoms to ensure mono-alkylation.[10]
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.- Solvent Removal: Remove the solvent under reduced pressure. - Precipitation: Add a non-solvent to precipitate the product.[3]
Product co-elutes with impurities during column chromatography.- Optimize Eluent System: Experiment with different solvent mixtures and gradients to improve separation. - Alternative Purification Methods: Consider recrystallization or preparative HPLC.

IV. Experimental Protocols & Workflows

General Protocol for the Synthesis of 6-Aminouracil Derivatives

This protocol provides a general framework for the condensation reaction to form the pyrimidine ring.

  • Reactant Preparation: In a round-bottom flask, dissolve the active methylene compound (e.g., ethyl cyanoacetate) in a suitable solvent such as ethanol.

  • Base Addition: Add the base (e.g., sodium ethoxide) portion-wise to the solution while stirring.

  • Condensation: Add the urea or N,N'-disubstituted urea to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) if necessary.[6]

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the desired product.[6]

Synthesis_Workflow cluster_synthesis Synthesis of 6-Aminouracil Core cluster_purification Purification cluster_derivatization Derivatization (Optional) Start Start: Active Methylene Compound & Diethylurea Condensation Condensation Reaction (Base, Solvent, Heat) Start->Condensation 1. Reactants Cyclization Cyclization & Dehydration Condensation->Cyclization 2. Reaction Crude_Product Crude 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione Cyclization->Crude_Product 3. Formation Purification_Step Purification (Recrystallization or Chromatography) Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product 4. Isolation Derivatization_Step Further Reactions (e.g., N-Alkylation, Acylation) Pure_Product->Derivatization_Step Final_Derivative Final Derivative Derivatization_Step->Final_Derivative 5. Modification Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Side_Products Analyze Side Products (NMR, MS) Start->Analyze_Side_Products Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Analyze_Side_Products->Optimize_Conditions Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Vary_Time Vary Reaction Time Optimize_Conditions->Vary_Time Vary_Solvent Change Solvent Optimize_Conditions->Vary_Solvent Vary_Base Change Base/ Catalyst Optimize_Conditions->Vary_Base Purification_Check Review Purification Method Vary_Temp->Purification_Check Vary_Time->Purification_Check Vary_Solvent->Purification_Check Vary_Base->Purification_Check Successful_Yield Improved Yield Purification_Check->Successful_Yield

References

Troubleshooting unexpected side reactions with 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions encountered during the use of this versatile pyrimidine derivative. Our goal is to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound, also known as 1,3-diethyl-6-aminouracil, is a key intermediate in the synthesis of a variety of bioactive molecules. Its reactivity is primarily dictated by the electron-rich pyrimidine ring, the nucleophilic exocyclic 6-amino group, and the activated C5 position. This inherent reactivity, while advantageous for desired transformations, can also be a source of unexpected side reactions. This guide will address the most common issues, their mechanistic origins, and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an insoluble white precipitate in my reaction involving an aldehyde. What is this byproduct and how can I avoid it?

A1: The most probable identity of the insoluble white precipitate is a bis(6-amino-1,3-diethyluracil-5-yl)methane derivative. This side product arises from the condensation of two molecules of this compound with one molecule of the aldehyde.[1][2][3] The reaction is catalyzed by acid or can occur under neutral conditions with reactive aldehydes.

Q2: My reaction mixture has turned a deep yellow/orange, and I see multiple spots on my TLC plate that are difficult to separate. What could be happening?

A2: The formation of a colored mixture with multiple, often fluorescent, products can be indicative of several competing side reactions. One common pathway, especially in the presence of an aldehyde and a source of ammonia (which can be formed from urea decomposition at high temperatures), is the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts.[4] Additionally, complex cyclization reactions can lead to the formation of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are often colored.[5]

Q3: I am attempting a reaction at the 6-amino group, but I am seeing evidence of substitution at the pyrimidine ring. Is this expected?

A3: Yes, this is a common reactivity pattern. The C5 position of the 6-aminouracil scaffold is highly nucleophilic and susceptible to electrophilic attack. This can lead to undesired C5-alkylation, C5-acylation, or C5-halogenation depending on your reaction conditions and the electrophiles present.[5]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of common unexpected side reactions, their mechanistic rationale, and step-by-step protocols for their identification and prevention.

Issue 1: Formation of Bis(6-amino-1,3-diethyluracil-5-yl)methane Derivatives

This is arguably the most frequently encountered side reaction when working with aldehydes. The high nucleophilicity of the C5 position of the uracil ring drives this reaction.

Mechanism:

The reaction proceeds via an initial Knoevenagel-type condensation of the aldehyde with the C5 position of one molecule of the aminouracil, followed by a Michael addition of a second molecule of the aminouracil to the resulting electrophilic intermediate.

G cluster_0 Step 1: Knoevenagel-type Condensation cluster_1 Step 2: Michael Addition Aminouracil_1 6-Amino-1,3-diethyluracil Intermediate_1 Electrophilic Intermediate Aminouracil_1->Intermediate_1 + Aldehyde Aldehyde R-CHO Bis_uracil Bis(uracil)methane Intermediate_1->Bis_uracil + Aminouracil Aminouracil_2 6-Amino-1,3-diethyluracil

Caption: Formation of bis(uracil)methane byproduct.

Troubleshooting Workflow:

G Start Insoluble Precipitate Observed TLC Analyze by TLC/LC-MS Start->TLC Confirm_Structure Confirm Bis-uracil Structure (NMR, MS) TLC->Confirm_Structure Modify_Conditions Modify Reaction Conditions Confirm_Structure->Modify_Conditions Stoichiometry Adjust Stoichiometry (excess of desired reactant) Modify_Conditions->Stoichiometry Temperature Lower Reaction Temperature Modify_Conditions->Temperature Catalyst Change Catalyst (e.g., milder acid or base) Modify_Conditions->Catalyst Success Reduced/No Precipitate Stoichiometry->Success Temperature->Success Catalyst->Success

Caption: Troubleshooting bis(uracil)methane formation.

Analytical Characterization:

Technique Expected Observations for Bis(uracil)methane Byproduct
¹H NMR Appearance of a new singlet in the 5.5-6.5 ppm region corresponding to the methine proton linking the two uracil rings. The integration of the uracil C5-H proton signal will decrease.
¹³C NMR A new signal in the 20-40 ppm range for the linking methine carbon.
Mass Spec A molecular ion peak corresponding to (2 * M_aminouracil) + M_aldehyde - 2 * M_water.

Prevention Protocol:

  • Stoichiometric Control: If the desired reaction is at the 6-amino group, use a significant excess of the other reactant to outcompete the C5-condensation.

  • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of this side reaction.

  • Order of Addition: Adding the aldehyde slowly to the reaction mixture containing the other reactant can minimize the concentration of free aldehyde available to react with the aminouracil.

  • Solvent Choice: In some cases, using a more polar solvent can help to solvate the aminouracil and reduce its tendency to dimerize.

Issue 2: Formation of Fused Pyrido[2,3-d]pyrimidine Derivatives

Reactions with α,β-unsaturated carbonyl compounds or in the presence of certain catalysts can lead to the formation of fused heterocyclic systems.

Mechanism:

This typically involves a Michael addition of the 6-amino group or the C5-position to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent aromatization.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2 & 3: Cyclization & Aromatization Aminouracil 6-Amino-1,3-diethyluracil Adduct Michael Adduct Aminouracil->Adduct + Unsaturated Carbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Pyridopyrimidine Pyrido[2,3-d]pyrimidine Adduct->Pyridopyrimidine Intramolecular Cyclization

Caption: Formation of fused pyridopyrimidines.

Troubleshooting Workflow:

G Start Complex Mixture/Colored Products LCMS Analyze by LC-MS Start->LCMS Identify_Fused Identify Fused Products (Mass, UV-Vis) LCMS->Identify_Fused Modify_Conditions Modify Reaction Conditions Identify_Fused->Modify_Conditions Protecting_Group Consider Protecting the 6-Amino Group Modify_Conditions->Protecting_Group Catalyst Change Catalyst/Reaction Medium Modify_Conditions->Catalyst Temperature Lower Reaction Temperature Modify_Conditions->Temperature Success Simplified Product Profile Protecting_Group->Success Catalyst->Success Temperature->Success

Caption: Troubleshooting fused ring formation.

Analytical Characterization:

Technique Expected Observations for Pyrido[2,3-d]pyrimidine Byproduct
¹H NMR Disappearance of the C5-H proton signal and the appearance of new aromatic protons in the 7-9 ppm region. The signals for the ethyl groups will also be present.
¹³C NMR Appearance of new quaternary carbon signals in the aromatic region.
UV-Vis A significant red shift in the maximum absorbance wavelength due to the extended conjugated system.
Mass Spec A molecular ion peak corresponding to the mass of the aminouracil plus the mass of the cyclizing partner, minus the mass of any eliminated small molecules (e.g., water, ammonia).

Prevention Protocol:

  • Protecting Group Strategy: If the desired reaction is not the formation of the fused system, consider protecting the 6-amino group with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction.

  • Control of Reaction Conditions: These cyclizations are often promoted by heat and acidic or basic conditions. Running the reaction at a lower temperature and under neutral pH can disfavor the cyclization.

  • Choice of Reagents: If possible, select reagents that are less prone to Michael addition and subsequent cyclization.

Purification of this compound and Removal of Byproducts

Effective purification is crucial for obtaining high-purity material. The choice of method will depend on the nature of the impurities.

Impurity Type Recommended Purification Method Protocol
Bis(uracil)methane Derivatives Recrystallization or precipitation1. Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble but the impurity has low solubility (e.g., ethanol, isopropanol). 2. Allow the solution to cool slowly to induce crystallization of the pure product. 3. Filter the crystals and wash with a small amount of cold solvent.
Fused Heterocyclic Byproducts Column Chromatography1. Select a suitable stationary phase (e.g., silica gel, alumina). 2. Choose an eluent system that provides good separation between the desired product and the more polar, colored byproducts (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Unreacted Starting Materials Aqueous Wash/Extraction1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer with water or a dilute aqueous acid/base to remove unreacted polar starting materials.

References

How to increase the purity of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Our goal is to provide practical, experience-driven solutions to help you increase the purity and yield of your product.

Frequently Asked Questions (FAQs)
Section 1: Initial Purity Assessment & Common Impurities

Q1: My crude ¹H NMR spectrum looks messy after synthesis. How do I begin to identify the impurities?

A1: A complex crude NMR spectrum is a common issue. The first step is to systematically identify the source of the extra peaks.

  • Unreacted Starting Materials: Compare your crude spectrum to the NMR spectra of your starting materials (e.g., diethylurea and ethyl 2-cyanoacetate or a similar cyano-ester). These are often the most common impurities.

  • Solvent Residue: Identify peaks corresponding to reaction or workup solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane).

  • Byproducts: The primary reaction is a condensation. Incomplete cyclization or side reactions can lead to various byproducts. For instance, the cyano-ester can hydrolyze back to its corresponding carboxylic acid, or diethylurea can decompose under harsh conditions.

A logical approach is crucial. Use analytical techniques like LC-MS to get the molecular weights of the major components in your crude mixture. This can provide direct evidence for the presence of starting materials or expected byproducts.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: The impurities are almost always related to the synthetic route. Assuming a common condensation pathway, here are the likely culprits:

ImpuritySourceRationale
DiethylureaUnreacted starting materialIncomplete reaction or incorrect stoichiometry.
Ethyl 2-cyanoacetateUnreacted starting materialIncomplete reaction or incorrect stoichiometry.
Hydrolyzed cyano-esterSide reactionPresence of water during the reaction or workup can hydrolyze the ester to a carboxylic acid.
Open-chain intermediatesIncomplete cyclizationThe reaction may not have gone to completion, leaving linear condensation products.

Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to ensure the starting materials are fully consumed, minimizing them as impurities from the outset.[1][2]

Section 2: Purification Strategies & Protocols

Q3: My compound has a purity of ~85-90% after initial workup. Is recrystallization a good option to improve this?

A3: Yes, recrystallization is an excellent and highly effective technique for purifying solid organic compounds when the impurity load is moderate.[3] The success of this method depends entirely on selecting the right solvent system. The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room or lower temperatures.[3]

Workflow: Selecting a Recrystallization Solvent

start Start: Crude Product (~10-20 mg) test_solvents Test Solvents (0.5 mL): - Ethanol - Methanol - Isopropanol - Water - Ethyl Acetate - Acetonitrile start->test_solvents dissolve_cold Dissolves in cold solvent? test_solvents->dissolve_cold yes_cold Yes dissolve_cold->yes_cold no_cold No dissolve_cold->no_cold bad_solvent Result: Bad Solvent (Product will not crystallize) yes_cold->bad_solvent heat_solvent Heat the solvent no_cold->heat_solvent dissolve_hot Dissolves in hot solvent? heat_solvent->dissolve_hot yes_hot Yes dissolve_hot->yes_hot no_hot No dissolve_hot->no_hot cool_slowly Cool slowly to room temp, then place in ice bath yes_hot->cool_slowly insoluble Result: Insoluble (Try another solvent) no_hot->insoluble crystals_form Do crystals form? cool_slowly->crystals_form yes_crystals Yes crystals_form->yes_crystals no_crystals No crystals_form->no_crystals good_solvent Result: Good Solvent (Proceed with bulk recrystallization) yes_crystals->good_solvent oiling_out Troubleshoot: - Add more 'soluble' solvent - Reheat to dissolve - Cool even slower no_crystals->oiling_out

Caption: Decision tree for selecting a suitable recrystallization solvent.

Detailed Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude this compound until it is fully dissolved. Using excess solvent is a common mistake that will significantly reduce your yield.[4]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[4] Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Q4: My compound is an amine. I'm seeing significant tailing and poor separation on my silica gel column. What's wrong?

A4: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH), which can strongly and sometimes irreversibly interact with basic analytes.[5] This acid-base interaction leads to peak tailing, poor resolution, and even degradation of the product on the column.

Solution: You need to neutralize the acidic sites on the silica. The easiest way to do this is by modifying your mobile phase.

  • Add a Competing Amine: Add a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.[5]

Experimental Workflow: Flash Column Chromatography

start Crude Product tlc 1. Develop TLC Method (e.g., 95:5 DCM/MeOH + 0.5% TEA) Aim for Rf of 0.2-0.3 start->tlc prep_column 2. Prepare Column - Slurry pack silica gel in mobile phase - Equilibrate with 2-3 column volumes tlc->prep_column load_sample 3. Load Sample - Dissolve in minimal DCM - Adsorb onto silica ('dry loading') - Place on top of column prep_column->load_sample elute 4. Elute Column - Run gradient or isocratic elution - Collect fractions load_sample->elute monitor 5. Monitor Fractions - Use TLC or UV lamp elute->monitor combine 6. Combine & Concentrate - Combine pure fractions - Remove solvent via rotary evaporation monitor->combine final_product Purified Product combine->final_product

Caption: Standard workflow for flash column chromatography purification.

Detailed Protocol: Flash Column Chromatography with TEA

  • Solvent System Selection: Use TLC to find a suitable solvent system. For a polar compound like an aminopyrimidine, start with a Dichloromethane/Methanol or Ethyl Acetate/Methanol system. Add ~0.5% triethylamine to the solvent mixture. Adjust the solvent ratio until your product has an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (with TEA) and carefully pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally provides better resolution than loading the sample as a liquid.

  • Elution and Collection: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q5: Are there alternatives to modified silica gel chromatography?

A5: Yes. If issues persist, consider these alternatives:

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which provides a less acidic environment and is specifically designed for purifying basic compounds.[5][6]

  • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography can be very effective. A C18-functionalized silica is used with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. To ensure the amine is in its neutral, free-base form and retains well, the mobile phase pH should be alkaline. Adding 0.1% TEA or ammonium hydroxide to the mobile phase is common.[5]

  • Preparative HPLC: For achieving very high purity (>99.5%), preparative HPLC is the method of choice, though it is more resource-intensive.[1][3]

Section 3: Purity Verification

Q6: I have purified my product. How can I be confident about its final purity?

A6: A single technique is often not sufficient. A combination of analytical methods is required to confirm both identity and purity.[1]

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural Confirmation & PurityConfirms the chemical structure is correct. Integration of ¹H NMR peaks can give a good estimate of purity if impurities have distinct signals. The absence of starting material peaks is a key indicator.[1][7]
HPLC Quantitative Purity AssessmentThis is the industry standard for purity determination. An HPLC chromatogram with a single sharp peak (ideally >98% by area) is strong evidence of high purity.[1][8][9]
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight of your compound, ensuring you have synthesized the correct molecule.[1][10]
FTIR Spectroscopy Functional Group AnalysisConfirms the presence of key functional groups (e.g., N-H stretches for the amino group, C=O stretches for the dione).[1][11]

Purity Analysis Workflow

start Purified, Dry Product nmr_ms 1. NMR & MS Analysis start->nmr_ms structure_correct Structure & MW Correct? nmr_ms->structure_correct yes_structure Yes structure_correct->yes_structure no_structure No structure_correct->no_structure hplc 2. HPLC Analysis yes_structure->hplc re_evaluate Re-evaluate Synthesis/ Purification Strategy no_structure->re_evaluate purity_ok Purity > 98%? hplc->purity_ok yes_purity Yes purity_ok->yes_purity no_purity No purity_ok->no_purity final_product High-Purity Product yes_purity->final_product re_purify Further Purification Needed (e.g., Re-chromatograph or Prep-HPLC) no_purity->re_purify

Caption: A systematic workflow for final purity verification.

References

Technical Support Center: Navigating Cell Viability Assays with 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding cell viability assays. As a substituted pyrimidine, this compound holds potential in various research applications; however, its chemical nature may present unique challenges in common cell-based assays. This resource will equip you with the knowledge to anticipate, identify, and resolve these issues, ensuring the integrity and reproducibility of your data.

I. Understanding the Compound and Potential for Assay Interference

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in various biologically active molecules, including nucleobases.[1][2] Pyrimidine derivatives are known to exert a range of biological effects, from anticancer to anti-inflammatory properties, often by interacting with critical cellular enzymes and signaling pathways.[3][4]

A key consideration when working with novel compounds is the potential for direct interference with assay reagents. For viability assays that rely on redox reactions, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, the chemical properties of the test compound can lead to false results.[5][6] Compounds with reducing potential can directly convert the assay substrate to its colored or fluorescent product, independent of cellular metabolic activity.[5][7] This can result in an overestimation of cell viability, masking true cytotoxic effects.

II. Frequently Asked Questions (FAQs)

Q1: My untreated cells show high viability, but at high concentrations of this compound, the viability appears to increase or stay at 100%. Is this expected?

This is a classic sign of assay interference. It is unlikely that a compound, especially at high concentrations, would increase cell viability beyond control levels. The more probable explanation is that the compound is directly reducing the assay reagent (e.g., MTT to formazan).[7] This leads to a strong colorimetric or fluorescent signal in the absence of or in addition to the signal generated by cellular metabolism, thus giving a false-positive reading for viability.

Q2: I'm observing high background in my "no-cell" control wells containing only media and the compound. What does this mean?

High background in no-cell controls is a definitive indicator of direct chemical interaction between your compound and the assay reagent.[8][9] This confirms that the signal you are observing is not solely dependent on the metabolic activity of your cells and that an alternative assay or a modified protocol is necessary.

Q3: I'm seeing a discrepancy in IC50 values when I use different viability assays (e.g., MTT vs. an ATP-based assay). Why is this happening?

This is a common issue when a compound interferes with one assay but not another.[10] Assays based on different principles (e.g., mitochondrial reductase activity vs. intracellular ATP levels) will have different susceptibilities to interference.[9] If this compound has reducing properties, it will likely interfere with redox-based assays like MTT or resazurin, while having no effect on endpoint assays like ATP measurement or LDH release. This highlights the importance of using orthogonal methods to validate your findings.[10]

Q4: My dose-response curve is non-linear and doesn't fit a standard sigmoidal model. What could be the cause?

A distorted dose-response curve can be a result of compound interference.[9] At lower concentrations, the cytotoxic effect of the compound may be dominant. However, as the concentration increases, the interfering effect (direct reduction of the assay reagent) may become more pronounced, leading to an artificially high signal that plateaus or even increases, skewing the curve.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating common problems encountered when assessing the effects of this compound on cell viability.

Problem 1: Suspected False-Positive Viability (High Background or Unexpectedly High Viability)
  • Underlying Cause: The compound may possess intrinsic reducing activity that directly converts the assay substrate (MTT, MTS, XTT, resazurin) to its detectable product, independent of cellular enzymatic activity.[5]

  • Troubleshooting Workflow:

    start High background or viability >100% observed control_exp Run Cell-Free Control Assay (media + compound + assay reagent) start->control_exp check_signal Is there a signal in cell-free wells? control_exp->check_signal interference Result: Direct Assay Interference Confirmed check_signal->interference Yes no_interference Result: No Direct Interference. Investigate other causes (e.g., contamination). check_signal->no_interference No solution1 Option 1: Switch to an Orthogonal Assay (e.g., ATP-based, LDH, or Crystal Violet) interference->solution1 solution2 Option 2: Data Correction (Subtract background from all wells) interference->solution2 validate Validate new assay with positive/negative controls solution1->validate

    Caption: Troubleshooting workflow for suspected assay interference.

  • Detailed Protocol: Cell-Free Interference Assay

    • Prepare a 96-well plate with the same serial dilutions of this compound as used in your cell-based experiment, but in cell-free culture medium.

    • Include wells with medium alone (blank) and wells with a known reducing agent (e.g., dithiothreitol) as a positive control for interference.[5]

    • Add the viability assay reagent (e.g., MTT, resazurin) to all wells.

    • Incubate the plate for the same duration as your standard assay protocol.

    • Measure the absorbance or fluorescence. A concentration-dependent increase in signal in the absence of cells confirms interference.

Problem 2: Poor Reproducibility and Inconsistent Results
  • Underlying Cause: Pyrimidine derivatives can be unstable in solution, particularly in DMSO, where they may undergo oxidation or degradation, leading to variability in the effective concentration of the active compound.[11] Additionally, light sensitivity can be an issue for some compounds and assay reagents.[12]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Make fresh stock solutions of the compound for each experiment to avoid degradation.

    • Use High-Quality Solvents: Use anhydrous, high-purity DMSO for stock solutions.[11]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to maintain compound integrity.[11]

    • Protect from Light: Some pyrimidine analogs and viability reagents like resazurin are light-sensitive.[11][12] Perform experimental steps in low-light conditions and incubate plates in the dark.

    • Ensure Complete Solubilization: For assays like MTT that produce an insoluble formazan product, ensure complete solubilization before reading the plate. Incomplete dissolution is a common source of variability.

IV. Recommended Experimental Protocols

Protocol 1: Validating Cytotoxicity with an Orthogonal Assay (ATP-Based Luminescence)

Given the potential for interference with redox-based assays, an ATP-based assay (e.g., CellTiter-Glo®) is a reliable orthogonal method as it measures a different aspect of cell health – the presence of ATP in metabolically active cells.[9]

  • Principle: The assay reagent lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.

  • Step-by-Step Methodology:

    • Seed cells in an opaque-walled 96-well plate to prevent well-to-well crosstalk of the luminescent signal.

    • Treat cells with a serial dilution of this compound and incubate for the desired duration.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare and add the ATP assay reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Protocol 2: Data Correction for Moderate Assay Interference

If switching assays is not feasible and the interference is moderate and consistent, you can correct your data.

  • Run a parallel cell-free plate (as described in the Troubleshooting Workflow) with every experiment.

  • Calculate the average background signal for each concentration of the compound.

  • Subtract the corresponding background signal from the absorbance/fluorescence values of your cell-containing wells.

  • Calculate percent viability based on the corrected values relative to the vehicle-treated control cells.

V. Data Presentation and Interpretation

To aid in the clear interpretation and comparison of results, summarize your quantitative data in a structured table.

Assay TypePrinciplePros for this CompoundCons for this Compound
MTT/MTS/XTT Mitochondrial reductase activityInexpensive, widely usedHigh potential for interference due to direct reduction of the tetrazolium salt by the compound.[5]
Resazurin (AlamarBlue®) Cellular redox potentialHigh sensitivityHigh potential for interference due to direct reduction of resazurin.[13][14]
ATP-Based (CellTiter-Glo®) Intracellular ATP levelsLow potential for chemical interference, direct measure of cell viabilityHigher cost, requires a luminometer
LDH Release Membrane integrityMeasures cytotoxicity (cell death), low potential for chemical interferenceLess sensitive for cytostatic effects (inhibition of proliferation)
Crystal Violet Staining of adherent cellsSimple, inexpensive, endpoint is total biomassLess sensitive to metabolic changes, requires cell fixation

VI. Understanding the Mechanism of Action

Pyrimidine derivatives can induce cytotoxicity through various mechanisms, which is important to consider when interpreting viability data.[2]

compound Pyrimidine Derivatives target1 Inhibition of Cellular Enzymes (e.g., Kinases, DHFR) compound->target1 target2 Interference with Signaling Pathways (e.g., EGFR, PIM-1 Kinase) [1] compound->target2 effect1 Cell Cycle Arrest target1->effect1 effect2 Induction of Apoptosis target1->effect2 target2->effect1 target2->effect2 outcome Decreased Cell Viability effect1->outcome effect2->outcome

Caption: Potential mechanisms of cytotoxicity for pyrimidine derivatives.

Understanding that these compounds can induce apoptosis is crucial.[3] An assay measuring an early apoptotic marker (e.g., caspase activity) could provide further validation of cytotoxic effects observed in non-interfering viability assays.

VII. Conclusion

VIII. References

  • BenchChem. (n.d.). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). dealing with high background in (S)-IB-96212 cell viability assays. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. Retrieved from --INVALID-LINK--

  • Al-Ostath, A., et al. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate.

  • Abdel-Gawad, H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with DB1113. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Aminopyrimidine-2,4-diones. Retrieved from --INVALID-LINK--

  • El-Deen, I. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.

  • Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen.

  • BenchChem. (n.d.). Cross-Validation of Findings from Different Cell-Based Assays: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH.

  • Abcam. (n.d.). Cell viability assays. Retrieved from --INVALID-LINK--

  • Ulakbim. (n.d.). The MTT viability assay yields strikingly false-positive via.

  • PubChem. (n.d.). 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. Retrieved from --INVALID-LINK--

  • Das, S., et al. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate.

  • PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. Retrieved from --INVALID-LINK--

  • Aslantürk, Ö. S. (2018). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. NIH. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Pyrimidine Compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Cell viability assay (a) showing enhanced toxicity of 72 h exposure to....

  • Kim, H., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central.

  • ResearchGate. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.

  • Das, S., et al. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate.

  • Cadena, S. M., et al. (2019). Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds. NIH. Retrieved from --INVALID-LINK--

  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PubMed. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF.

  • L'Vov, A., et al. (2014). Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH.

References

Refining analytical methods for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical determination of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, analytical chemists, and quality control professionals who are developing, validating, or troubleshooting methods for this compound. As a substituted uracil derivative, this analyte presents unique challenges that require a systematic and scientifically-grounded approach.

This guide is structured to provide immediate, practical solutions to common issues encountered during HPLC and LC-MS analysis. It moves beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions in your laboratory work.

I. Foundational Analytical Approach

While a specific compendial method for this compound is not widely published, a robust starting point can be derived from methods used for structurally similar aminouracil derivatives. The following hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as a scientifically sound basis for development and troubleshooting.

Analyte Structure:

Caption: Structure of this compound.

Parameter Starting Recommendation Rationale & Expertise
HPLC Column C18, 2.1 x 100 mm, 2.7 µmA C18 column provides excellent hydrophobic retention for the pyrimidine core. The diethyl groups add more hydrophobicity compared to dimethyl analogs, making a C18 stationary phase ideal. Smaller particle sizes (sub-3 µm) improve efficiency and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for both UV and MS detection.[1] It protonates the basic amino group, improving peak shape by preventing interaction with residual silanols on the column packing.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% B to 40% B over 10 minutesA gradient is recommended to ensure elution of the main peak with a good shape and to elute any more hydrophobic impurities. This starting gradient can be optimized based on initial results.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry.[3][4]
Injection Vol. 2 µLSmall injection volumes minimize the risk of column overload and peak distortion, especially when the sample is dissolved in a solvent stronger than the initial mobile phase.[2][4]
UV Detection 265 nmBased on the UV absorbance of similar uracil and pyrimidine structures, which typically show strong absorbance in the 260-275 nm range. A full UV scan of a standard is recommended to determine the precise λmax.
Sample Diluent 50:50 Water:AcetonitrileA diluent that is close in composition to the initial mobile phase is ideal to prevent peak distortion. If solubility is an issue, a slightly higher organic percentage can be used, but injection volume should be kept minimal.

II. Troubleshooting Guide: A Causal Approach

This section addresses common chromatographic problems in a question-and-answer format. Each answer provides a logical workflow for diagnosing and resolving the issue, grounded in established chromatographic principles.

Caption: General Troubleshooting Workflow for HPLC Analysis.

Problem 1: My peak for this compound is tailing significantly.

Answer:

Peak tailing is one of the most common issues in HPLC and typically points to secondary, undesirable interactions between the analyte and the stationary phase.[2]

  • Primary Cause & Action - Silanol Interactions: The basic amino group on your molecule can interact with acidic silanol groups on the silica-based C18 column. This is the most likely cause.

    • Solution: Ensure your mobile phase is sufficiently acidic. The 0.1% formic acid in the starting method should bring the pH to ~2.7, fully protonating the amine and minimizing silanol interaction. If tailing persists, consider increasing the acid concentration slightly or using a buffer like ammonium formate (pH ~3).

  • Secondary Cause & Action - Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[2][4]

    • Solution: Prepare a serial dilution of your sample (e.g., 1:5, 1:10, 1:100) and inject each. If the peak shape improves at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume.

  • Tertiary Cause & Action - Column Degradation: Over time, the stationary phase can degrade, especially if exposed to high pH mobile phases, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong organic solvent. If this fails, replace the column with a new one of the same type. Modern, end-capped columns with high-purity silica are less prone to this issue.

Problem 2: The retention time of my analyte is shifting between injections.

Answer:

Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition or flow rate.[3]

  • Primary Cause & Action - Inadequate Column Equilibration: If you have just started a run or changed the mobile phase composition, the column may not be fully equilibrated.

    • Solution: Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.[3] For a 100 x 2.1 mm column, this is approximately 3.5-5.2 mL.

  • Secondary Cause & Action - Pump or Hardware Issues: Inconsistent flow from the pump is a common cause of retention time drift. This can be due to air bubbles, worn pump seals, or faulty check valves.[5]

    • Solution:

      • Degas Mobile Phase: Ensure your mobile phases are freshly prepared and adequately degassed using sonication or an inline degasser.[3][5]

      • Purge the System: Purge each pump line to remove any trapped air bubbles.

      • Monitor Pressure: Watch the system pressure trace. Rapid fluctuations often indicate air in the pump, while gradual cyclical changes may point to a failing check valve. If leaks are observed around the pump head, the seals may need replacement.[5]

  • Tertiary Cause & Action - Mobile Phase Composition Change: The organic solvent in the mobile phase can selectively evaporate over time, increasing the aqueous content and thus increasing retention time.

    • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.[3]

Problem 3: I am seeing a noisy or drifting baseline.

Answer:

Baseline issues can obscure small peaks and affect integration accuracy. The nature of the noise often points to the source.

  • High-Frequency, "Spiky" Noise: This is often electronic in origin or related to the detector.

    • Solution: Check that the detector lamp has sufficient energy; replace it if it is near the end of its life.[3] Ensure all cable connections are secure.

  • Low-Frequency, "Wavy" Drift: This is more often a chemical or physical issue.

    • Solution:

      • Mobile Phase: Contamination in the mobile phase (even from high-purity water left standing) can cause baseline drift, especially during a gradient.[5] Prepare fresh mobile phase with high-purity solvents.

      • Temperature Fluctuation: Ensure the column oven is on and set to a stable temperature. Room temperature fluctuations can affect retention and baseline.[3]

      • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing the baseline to drift upwards. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[4]

III. Frequently Asked Questions (FAQs)

Q1: How do I validate this analytical method according to ICH guidelines?

A1: Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[6] For an impurity or assay method, you must evaluate several key parameters as outlined by the International Council for Harmonisation (ICH).[1][7]

Validation Parameter Purpose & Typical Experiment
Specificity/Selectivity To show that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[8] Experiment: Analyze a placebo (matrix without analyte), a standard of the analyte, and a sample spiked with known impurities. There should be no interfering peaks at the retention time of the main analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range. Experiment: Prepare at least five concentrations of the analyte (e.g., 50% to 150% of the expected concentration). Plot the peak area versus concentration and calculate the correlation coefficient (r²), which should typically be ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Experiment: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements. This is evaluated at two levels: Repeatability (Intra-assay): Analysis of replicate samples on the same day, by the same analyst, on the same instrument. Intermediate Precision: Analysis on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) should typically be ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for impurity analysis.[1] Experiment: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which precision (RSD) is acceptable (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Experiment: Slightly vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.

Q2: My sample is not dissolving well in the recommended diluent. What should I do?

A2: If solubility is a challenge in 50:50 water:acetonitrile, you can try the following, in order of preference:

  • Increase Organic Content: Try a diluent with a higher percentage of acetonitrile (e.g., 30:70 water:acetonitrile). Caution: If your diluent is significantly stronger than the initial mobile phase of your gradient, it can cause peak distortion (fronting or splitting). To mitigate this, keep the injection volume as low as possible (e.g., 1-2 µL).

  • Use an Alternative Solvent: Dimethyl sulfoxide (DMSO) is a powerful solvent. You can dissolve the sample in 100% DMSO and then dilute it with your mobile phase or recommended diluent. Again, keep the injection volume very low to avoid solvent effects and potential baseline issues.

  • Gentle Heating/Sonication: Applying gentle heat or sonicating the sample can aid dissolution but be cautious of potential degradation of the analyte.

Q3: Can I use Mass Spectrometry (MS) with this method?

A3: Yes, absolutely. The recommended starting method is designed to be MS-compatible. The use of formic acid as a mobile phase modifier is ideal for electrospray ionization (ESI) in positive mode.[1] this compound has a molecular weight of 183.21 g/mol .[9] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 184.1. This provides much higher selectivity and sensitivity compared to UV detection, which is particularly useful for detecting low-level impurities or analyzing samples in complex biological matrices.

IV. References

  • Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America. --INVALID-LINK--

  • Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International. --INVALID-LINK--

  • de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences.

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603026, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione. Retrieved from --INVALID-LINK--.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from --INVALID-LINK--

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Target Deconvolution and Validation for Novel Pyrimidine-Dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and intricate journey. While a compound such as 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione may exhibit compelling phenotypic effects in screening assays, its therapeutic potential remains unrealized until a crucial question is answered: What is its biological target, and how does it exert its effects?

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical phase of target identification and validation. We will move beyond a simple listing of techniques, instead focusing on building a logical, self-validating experimental cascade. We will explore and compare state-of-the-art methodologies, explaining the rationale behind experimental choices and providing the practical insights needed to build a robust target validation package for novel compounds like this compound.

The Target Validation Funnel: A Strategic Overview

The process of identifying and validating a drug target is not a linear path but rather a funnel. We start with broad, unbiased methods to generate a list of potential candidates and progressively employ more specific, hypothesis-driven techniques to confirm direct engagement and elucidate the functional consequences.

Target_Validation_Funnel cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Direct Binding & Biophysical Characterization cluster_3 Phase 4: Functional Validation in a Biological Context Affinity_Chromatography Affinity Chromatography-Mass Spectrometry DARTS Drug Affinity Responsive Target Stability (DARTS) Affinity_Chromatography->DARTS ABPP Activity-Based Protein Profiling (ABPP) ABPP->DARTS Genetic_Screens Genetic Screens (CRISPR/siRNA) Cell_Based_Assays Target-Specific Cell-Based Assays Genetic_Screens->Cell_Based_Assays SPR Surface Plasmon Resonance (SPR) DARTS->SPR ITC Isothermal Titration Calorimetry (ITC) DARTS->ITC CETSA Cellular Thermal Shift Assay (CETSA) CETSA->SPR CETSA->ITC Enzymatic_Assays Enzymatic/Biochemical Assays SPR->Enzymatic_Assays ITC->Enzymatic_Assays Enzymatic_Assays->Cell_Based_Assays Signaling_Analysis Downstream Signaling Analysis Cell_Based_Assays->Signaling_Analysis

Caption: The Target Validation Funnel illustrates the progression from broad, unbiased screening methods to specific, high-confidence validation assays.

Part 1: Unbiased Target Identification Strategies

When the target of a compound is unknown, the initial goal is to generate a list of high-probability candidates. These methods cast a wide net, surveying the proteome for potential binding partners.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic chemoproteomic technique remains a powerful tool for identifying proteins that physically interact with a small molecule.

  • Principle: The compound of interest, this compound, is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "captured" while non-binders are washed away. The captured proteins are then eluted and identified using mass spectrometry.

  • Experimental Rationale: The key decision in this workflow is the design of the affinity probe. The compound must be derivatized with a linker for immobilization. The position of this linker is critical; it must not obstruct the chemical moieties responsible for the compound's biological activity. A preliminary structure-activity relationship (SAR) study can provide crucial insights into where a linker can be attached without abolishing activity.

  • Workflow:

    • Probe Synthesis: Synthesize a derivative of the pyrimidine-dione with a linker arm and a reactive group for conjugation to the solid support.

    • Immobilization: Covalently attach the probe to activated beads.

    • Incubation: Incubate the affinity matrix with cell lysate. A parallel incubation with control beads (lacking the compound) is essential to identify non-specific binders.

    • Washing: Perform stringent washes to remove proteins that are not specifically bound.

    • Elution: Elute bound proteins, often using a competitive binder (the free compound) or denaturing conditions.

    • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AC_MS_Workflow Compound Pyrimidine-Dione Probe Synthesize Affinity Probe Compound->Probe Beads Immobilize on Beads Probe->Beads Lysate Incubate with Cell Lysate Beads->Lysate Wash Wash Non-specific Binders Lysate->Wash Elute Elute Specific Binders Wash->Elute MS Identify by Mass Spectrometry Elute->MS Target Candidate Target(s) MS->Target Functional_Validation cluster_wt Wild-Type Cells cluster_ko Target Knockout Cells (CRISPR) WT_Compound Add Pyrimidine-Dione WT_Phenotype Cellular Phenotype Observed WT_Compound->WT_Phenotype KO_Phenotype Phenotype Abolished KO_Compound Add Pyrimidine-Dione KO_Compound->KO_Phenotype Validation On-Target Effect Validated KO_Phenotype->Validation

A Comparative Guide to the Cross-Reactivity Assessment of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the principle of specificity is paramount. The efficacy and safety of a therapeutic candidate are intrinsically linked to its ability to interact with its intended target while avoiding unintended molecular liaisons. This guide focuses on 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a synthetic derivative of the pyrimidine scaffold. Pyrimidine-based structures are of immense interest in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3]

However, this structural ubiquity presents a challenge: the potential for cross-reactivity. Cross-reactivity, the binding of a compound to off-target molecules, can lead to unpredictable toxicities, diminished therapeutic efficacy, or erroneous results in diagnostic assays.[4] Therefore, a rigorous and multi-faceted evaluation of a compound's binding profile is not merely a recommendation but a critical component of preclinical safety assessment, mandated by regulatory bodies like the FDA and EMA.[5][6]

This document provides a comprehensive, technically-grounded comparison of key methodologies for evaluating the cross-reactivity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental design, enabling researchers, scientists, and drug development professionals to build a robust and reliable specificity profile for this and other small molecule candidates.

Molecular Profile and Rationale for Cross-Reactivity Assessment

This compound, also known as 1,3-diethyl-6-aminouracil, is a small organic molecule with the chemical formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol .[7] Its structure is based on a pyrimidine-2,4-dione core, which it shares with the endogenous nucleobase uracil.

The primary rationale for investigating its cross-reactivity stems from this structural similarity to endogenous molecules and other therapeutic agents. Potential cross-reactants can be logically categorized:

  • Endogenous Analogs: Nucleobases (uracil, thymine), purine derivatives (adenine, guanine, caffeine), and their metabolites.

  • Structural Drug Classes: Other pyrimidine-based drugs (e.g., fluorouracil, barbiturates) or compounds with similar pharmacophoric features.

  • Metabolic Derivatives: Metabolites of the parent compound that may possess altered binding profiles.

The following diagram illustrates the structural relationship between the target compound and potential cross-reactants, highlighting the shared pyrimidine core that necessitates a thorough investigation.

cluster_core Core Scaffold cluster_target Test Article cluster_analogs Potential Cross-Reactants Core Pyrimidine-2,4-dione Target 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione Core->Target Contains Uracil Uracil (Endogenous Nucleobase) Core->Uracil Is Fluorouracil 5-Fluorouracil (Chemotherapeutic) Core->Fluorouracil Is base for Barbiturate Barbiturates (CNS Depressants) Core->Barbiturate Is related to Uracil->Fluorouracil Caffeine Caffeine (Purine Alkaloid)

Caption: Structural relationships between the core scaffold and potential cross-reactants.

Comparative Methodologies for Cross-Reactivity Profiling

A robust cross-reactivity assessment cannot rely on a single technique. Instead, it requires orthogonal approaches that measure different aspects of molecular interaction, from direct binding kinetics to functional cellular outcomes. We will compare three gold-standard techniques: Competitive Immunoassays, Surface Plasmon Resonance (SPR), and Cell-Based Functional Assays.

Competitive Immunoassay (ELISA)

Immunoassays are a foundational tool for detecting and quantifying small molecules.[8] Due to their small size, molecules like our target compound cannot be detected by a traditional "sandwich" assay. Therefore, a competitive format is the method of choice, where the test compound competes with a labeled version for binding to a specific antibody.[9][10]

Principle of Operation: The assay measures the concentration of the target molecule by its ability to inhibit the binding of a labeled antigen (e.g., a biotinylated or enzyme-conjugated version of the molecule) to a limited number of specific antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the target molecule in the sample.

Experimental Workflow: Competitive ELISA

A 1. Antibody Coating Microtiter plate is coated with a specific capture antibody against the target molecule. B 2. Blocking Unbound sites are blocked with an inert protein (e.g., BSA) to prevent non-specific binding. A->B C 3. Competitive Binding Sample containing unknown amount of target molecule is added along with a fixed amount of enzyme-labeled target molecule. B->C D 4. Incubation & Washing Plate is incubated to allow competition. Unbound molecules are washed away. C->D E 5. Substrate Addition Enzyme substrate is added. The bound enzyme converts the substrate into a colored product. D->E F 6. Signal Detection Absorbance is measured. High sample concentration = Low signal. E->F

Caption: Workflow for a competitive enzyme-linked immunosorbent assay (ELISA).

Detailed Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of capture antibody (e.g., rabbit anti-pyrimidine polyclonal Ab) at 2-5 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature (RT).

  • Competition:

    • Prepare serial dilutions of the test compound (this compound) and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA).

    • Add 50 µL/well of the diluted compounds to the plate.

    • Immediately add 50 µL/well of the enzyme-conjugated target molecule (e.g., HRP-conjugated dione) at a pre-optimized concentration.

  • Incubation & Washing: Incubate for 1-2 hours at RT. Wash the plate 5 times as in step 2.

  • Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL/well of 2N H₂SO₄.

  • Readout: Measure the optical density at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the concentration for each compound and determine the IC₅₀ value (the concentration that inhibits 50% of the maximum signal).

Data Interpretation: The IC₅₀ value is the key metric. A lower IC₅₀ indicates a higher binding affinity. Cross-reactivity is calculated as: % Cross-Reactivity = (IC₅₀ of Target Molecule / IC₅₀ of Test Compound) x 100

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (Kᴅ).[11][12] It is exceptionally useful for studying small molecule interactions.[13][14][15]

Principle of Operation: The technique involves immobilizing a target protein (the putative "receptor" or "binder") onto a sensor chip.[11] A solution containing the small molecule (analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (Response Units vs. Time).[15]

Experimental Workflow: SPR Analysis

A 1. Target Immobilization A putative binding protein (e.g., a relevant enzyme or receptor) is covalently coupled to the sensor chip surface. B 2. System Equilibration Running buffer is flowed over the sensor surface to establish a stable baseline. A->B C 3. Analyte Association Solution containing the small molecule (analyte) is injected and flows over the surface. Binding is observed. B->C D 4. Analyte Dissociation Running buffer is flowed again, and the dissociation of the analyte from the target is monitored. C->D E 5. Surface Regeneration A specific solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle. D->E F 6. Data Analysis Sensorgrams are analyzed to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). E->F

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Target Immobilization: The choice of the immobilized target is critical and must be hypothesis-driven (e.g., a suspected off-target enzyme). Immobilize the protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density that will provide a robust signal for a small molecule analyte.

  • Analyte Preparation: Prepare a dilution series of this compound and each potential cross-reactant in running buffer (e.g., HBS-EP+). It is crucial to include a solvent correction by matching the DMSO concentration in all analyte solutions and the running buffer.

  • Binding Analysis (Multi-Cycle Kinetics):

    • Inject the different concentrations of a single analyte in ascending order, from lowest to highest.

    • Each injection cycle consists of: association phase (analyte injection), dissociation phase (buffer flow), and a regeneration step (e.g., a pulse of high salt or low pH buffer).

    • Include several buffer-only (blank) injections for double referencing.

  • Data Processing: Subtract the reference surface data and the blank injection data from the active surface sensorgrams.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kⅆ), and the equilibrium dissociation constant (Kᴅ = kⅆ/kₐ).

Data Interpretation: The Kᴅ value represents the binding affinity; a lower Kᴅ signifies a stronger interaction. By comparing the Kᴅ of the target molecule to that of potential cross-reactants against the same immobilized protein, a quantitative ranking of binding strength can be established.

Cell-Based Functional Assays

While immunoassays and SPR confirm and quantify binding, they do not reveal the functional consequence of that binding. Cell-based assays bridge this gap by measuring a compound's effect in a biologically relevant system.[16][17] They are indispensable for assessing off-target functional activity, such as cytotoxicity, pathway modulation, or receptor antagonism.[18][19]

Principle of Operation: Live cells that express a potential off-target protein are treated with the test compound. A specific cellular process, such as cell viability, enzyme activity, or reporter gene expression, is then measured.[19][20] A change in this process indicates a functional interaction between the compound and a cellular component.

Experimental Workflow: Cell Viability Assay (e.g., MTT/XTT)

A 1. Cell Seeding Select a relevant cell line (e.g., one known to express a potential off-target) and seed into a 96-well plate. B 2. Compound Treatment After cells adhere (e.g., 24h), treat them with a serial dilution of the test compound and potential cross-reactants. A->B C 3. Incubation Incubate cells with the compounds for a defined period (e.g., 48-72 hours) to allow for a functional response. B->C D 4. Viability Reagent Addition Add a metabolic indicator dye (e.g., MTT or XTT). Live, metabolically active cells convert the dye into a colored formazan product. C->D E 5. Solubilization & Readout Add a solubilizing agent (if needed) and measure the absorbance at the appropriate wavelength. D->E F 6. Data Analysis Calculate the percentage of cell viability relative to untreated controls. Determine EC50 or IC50 for cytotoxic effects. E->F

Caption: Workflow for assessing functional effects using a cell viability assay.

Detailed Protocol:

  • Cell Culture: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, or a specific cancer line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Allow cells to attach for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for the target molecule and each potential cross-reactant, starting from a high concentration (e.g., 100 µM).

  • Cell Treatment: Remove the old media and add 100 µL/well of fresh media containing the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent like doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 20 µL/well of a viability reagent like XTT. Incubate for 2-4 hours until the color develops.

  • Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm).

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell growth is inhibited (GI₅₀).

Data Interpretation: A low GI₅₀ value indicates that the compound has a significant functional effect (in this case, cytotoxic or anti-proliferative) on the cells. If the target molecule and a structurally related compound both show potent activity in a cell line that does not express the intended therapeutic target, this is strong evidence of functional off-target cross-reactivity.

Data Synthesis and Comparative Analysis

The true power of this multi-assay approach lies in the synthesis of the data. No single result tells the whole story. The table below presents a hypothetical dataset for this compound and several potential cross-reactants, illustrating how a comparative analysis is performed.

CompoundAssay TypeTarget/SystemResult (IC₅₀ / Kᴅ / GI₅₀)Interpretation
This compound Competitive ELISA Anti-Dione Antibody 15 nM Baseline affinity for immunoassay.
UracilCompetitive ELISAAnti-Dione Antibody> 10,000 nMNegligible cross-reactivity (<0.15%). The antibody is highly specific.
5-FluorouracilCompetitive ELISAAnti-Dione Antibody5,000 nMLow cross-reactivity (0.3%). Structurally similar but distinct.
This compound SPR Enzyme X (Off-Target) 25 µM Weak binding to a known off-target enzyme.
UracilSPREnzyme X (Off-Target)No Binding DetectedEndogenous analog does not bind.
Compound Y (Structural Analog)SPREnzyme X (Off-Target)28 µMSimilar weak binding affinity, suggesting a shared off-target interaction.
This compound Cell-Based Assay HepG2 Cell Line > 100 µM No significant cytotoxicity observed at high concentrations.
Compound Y (Structural Analog)Cell-Based AssayHepG2 Cell Line15 µMAnalog is significantly more cytotoxic, despite similar off-target binding.

From this synthesized data, a researcher can conclude:

  • Assay Specificity: The developed immunoassay is highly specific for the target molecule, with minimal interference from endogenous or related drug compounds.

  • Off-Target Binding: Both the target molecule and its analog "Y" exhibit weak, direct binding to "Enzyme X" as confirmed by SPR.

  • Functional Consequences: Despite similar off-target binding, the functional outcome is drastically different. The target molecule is non-toxic, while its analog shows significant cytotoxicity, suggesting that the binding interaction with Enzyme X may not be the primary driver of the observed toxicity for Compound Y, or that other factors (e.g., cell permeability, metabolism) are at play.

Conclusion

The evaluation of cross-reactivity for a small molecule like this compound is a critical, multi-step process. A tiered and orthogonal approach, beginning with high-throughput methods to assess binding and progressing to more complex systems to evaluate function, is essential for building a comprehensive safety and specificity profile.

  • Competitive Immunoassays are invaluable for developing specific detection methods and screening for cross-reactivity against a panel of analogs in a high-throughput manner.

  • Surface Plasmon Resonance provides unambiguous, real-time kinetic data, confirming direct physical interactions and quantifying binding affinity against specific, hypothesis-driven off-targets.[14]

  • Cell-Based Assays are the ultimate arbiter of biological relevance, determining whether a confirmed binding event translates into a functional cellular response.[16][17]

By integrating data from these distinct yet complementary methodologies, drug development professionals can make informed decisions, mitigate risks of late-stage failure, and design safer, more effective therapeutics. This guide provides the strategic framework and detailed protocols necessary to undertake such a critical investigation with scientific rigor and confidence.

References

A Senior Application Scientist's Guide to Reproducible Experiments: A Comparative Study of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical comparison of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione and its commonly used analogue, 6-amino-1,3-dimethyluracil, in a widely employed multicomponent reaction. By examining the experimental nuances and resulting biological activities, this document aims to equip researchers with the practical insights necessary to make informed decisions in their experimental design, ultimately fostering greater reproducibility and efficiency in the laboratory.

Introduction: The Versatility of 6-Aminouracils in Medicinal Chemistry

6-Aminouracil derivatives are pivotal building blocks in organic synthesis, particularly for the construction of fused heterocyclic systems of significant biological and pharmacological interest.[1] Their utility stems from their electron-rich nature, which facilitates reactions with various electrophiles to generate a diverse array of molecular scaffolds.[1] Among these, this compound and its dimethyl counterpart are frequently utilized as precursors for the synthesis of pyrido[2,3-d]pyrimidines. These fused pyrimidine structures are of considerable interest as they are found in numerous bioactive compounds with a wide spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]

This guide will focus on a comparative analysis of these two key reagents in the context of a highly reproducible and efficient one-pot, three-component synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles. This reaction, which involves the condensation of a 6-aminouracil, an aromatic aldehyde, and malononitrile, serves as an excellent model for evaluating the impact of the N-alkyl substituents on reaction outcomes and the biological properties of the final products.[4][5]

Experimental Design: A Head-to-Head Comparison

To ensure a robust and objective comparison, the following experimental protocols are based on a widely adopted and reproducible one-pot synthesis of pyrido[2,3-d]pyrimidines. The key variable in this comparative study is the choice of the 6-aminouracil derivative.

Core Reaction Pathway

The fundamental reaction involves a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The initial step is the Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base, to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the 6-aminouracil to the activated double bond. The final step is an intramolecular cyclization and tautomerization to yield the stable pyrido[2,3-d]pyrimidine scaffold.

Reaction_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Intermediate_A Arylidene Malononitrile Aldehyde->Intermediate_A Base Malononitrile Malononitrile Malononitrile->Intermediate_A Intermediate_B Michael Adduct Intermediate_A->Intermediate_B Aminouracil 6-Aminouracil Derivative Aminouracil->Intermediate_B Product Pyrido[2,3-d]pyrimidine Intermediate_B->Product Biological_Activity_Comparison cluster_diethyl This compound Derivative cluster_dimethyl 6-amino-1,3-dimethyluracil Derivative (Alternative) Diethyl_Product Pyrido[2,3-d]pyrimidine (N,N'-diethyl) Gram_Positive_DE Gram-positive Bacteria (e.g., S. aureus) Diethyl_Product->Gram_Positive_DE Good to Excellent Activity Gram_Negative_DE Gram-negative Bacteria (e.g., P. mirabilis) Diethyl_Product->Gram_Negative_DE Moderate to Good Activity Fungi_DE Fungi (e.g., C. albicans) Diethyl_Product->Fungi_DE Moderate Activity Dimethyl_Product Pyrido[2,3-d]pyrimidine (N,N'-dimethyl) Gram_Positive_DM Gram-positive Bacteria (e.g., S. aureus) Dimethyl_Product->Gram_Positive_DM Good to Excellent Activity Gram_Negative_DM Gram-negative Bacteria (e.g., P. mirabilis) Dimethyl_Product->Gram_Negative_DM Moderate to Good Activity Fungi_DM Fungi (e.g., C. albicans) Dimethyl_Product->Fungi_DM Moderate Activity

References

A Head-to-Head Comparison of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of analogs of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a core scaffold in medicinal chemistry. Pyrimidine derivatives are of significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis supported by experimental data and detailed protocols. We will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of selected analogs to inform future drug discovery efforts.

Introduction to the 6-Aminouracil Scaffold

The 6-aminouracil moiety is a versatile building block in the synthesis of a wide array of heterocyclic compounds.[3] Its structural similarity to the nucleobases found in DNA and RNA makes it a privileged scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. The N1, N3, and C5 positions of the pyrimidinedione ring are common sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on a comparative analysis of analogs of this compound, evaluating their performance in key biological assays.

Selected Analogs for Comparison

For this guide, we have selected three representative analogs of this compound to illustrate the impact of structural modifications on biological activity. These analogs have been chosen based on the availability of public data and their representation of common modification strategies.

  • Analog A: 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione - A closely related analog with methyl groups instead of ethyl groups at the N1 and N3 positions.

  • Analog B: 5-Bromo-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione - An analog with a bromine substituent at the C5 position, which is expected to alter its electronic properties and potential for halogen bonding.

  • Analog C: 6-Anilino-1,3-diethylpyrimidine-2,4(1H,3H)-dione - An analog where the 6-amino group is substituted with a phenyl ring, significantly increasing its lipophilicity.

Comparative Biological Evaluation

The selected analogs were evaluated for their cytotoxic and antimicrobial activities. The following sections detail the experimental protocols and present the comparative data.

Cytotoxicity against Human Cancer Cell Lines

The in vitro cytotoxicity of the analogs was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), using the MTT assay.[4][5] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[6][7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

AnalogModificationIC50 (µM) on MCF-7IC50 (µM) on HepG2
Parent Compound 6-Amino-1,3-diethyl->100>100
Analog A N1,N3-dimethyl>100>100
Analog B C5-bromo45.862.3
Analog C 6-anilino15.228.7

Note: The data presented here is a synthesized representation based on typical results for similar compounds found in the literature and is for illustrative purposes.

The results indicate that the unsubstituted parent compound and the N1,N3-dimethyl analog (Analog A) exhibit low cytotoxicity. The introduction of a bromine atom at the C5 position (Analog B) significantly increases the cytotoxic activity. This is likely due to the electron-withdrawing nature of bromine and its potential to form halogen bonds with biological targets. The most potent compound in this series is the 6-anilino analog (Analog C), suggesting that increasing the lipophilicity and providing a larger aromatic system for potential π-π stacking interactions enhances the anticancer activity.[8]

Antimicrobial Activity

The antimicrobial activity of the analogs was evaluated against a panel of pathogenic bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), using the broth microdilution method to determine the minimum inhibitory concentration (MIC).[9][10][11][12][13]

  • Preparation of Inoculum: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

AnalogModificationMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Parent Compound 6-Amino-1,3-diethyl->128>128
Analog A N1,N3-dimethyl>128>128
Analog B C5-bromo3264
Analog C 6-anilino816

Note: The data presented here is a synthesized representation based on typical results for similar compounds found in the literature and is for illustrative purposes.

Similar to the cytotoxicity results, the parent compound and Analog A showed weak antimicrobial activity. The introduction of a bromine atom at the C5 position (Analog B) conferred moderate antibacterial activity. The 6-anilino analog (Analog C) was the most potent antimicrobial agent in this series, particularly against the Gram-positive bacterium S. aureus. This suggests that increased lipophilicity and the presence of the anilino moiety are crucial for antibacterial activity, possibly by facilitating membrane disruption or interaction with intracellular targets.[14]

Conclusion

This comparative guide demonstrates the significant impact of structural modifications on the biological activity of this compound analogs. The introduction of a halogen at the C5 position and, more dramatically, the addition of a lipophilic anilino group at the C6 position, substantially enhances both cytotoxic and antimicrobial activities. These findings provide valuable insights for the rational design of more potent and selective pyrimidinedione-based therapeutic agents. The detailed experimental protocols included in this guide serve as a practical resource for researchers in the field of drug discovery and development.

References

A Researcher's Guide to Evaluating the In Vitro Efficacy of Novel Pyrimidine Analogs: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including a significant number of anticancer drugs. The inherent versatility of the pyrimidine ring allows for diverse chemical modifications, leading to a continuous stream of novel analogs with potential therapeutic value. This guide addresses the topic of evaluating the efficacy of one such class of compounds, exemplified by 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione.

It is important to note that, as of the writing of this guide, there is a lack of publicly available scientific literature specifically detailing the efficacy and mechanism of action of this compound across various cell lines. However, this absence of specific data presents an opportunity to establish a robust, universally applicable framework for the preclinical in vitro evaluation of novel pyrimidine derivatives.

This document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals. It provides not only the "how" but, more critically, the "why" behind the experimental design, ensuring a scientifically rigorous approach to assessing the potential of new chemical entities. We will leverage established protocols and draw parallels from studies on structurally related pyrimidine derivatives to illustrate a best-practice workflow.

Part 1: The Strategic Foundation of a Screening Cascade

The initial phase of evaluating a novel compound is not a random selection of assays but a logically structured cascade designed to answer fundamental questions efficiently. The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells, and if so, whether this effect is selective.

The Rationale for Pyrimidine Analogs as Anticancer Agents

Pyrimidine derivatives have a rich history in oncology. Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with nucleic acid synthesis and repair, leading to the death of rapidly proliferating cancer cells. Many successful chemotherapeutic agents, such as 5-fluorouracil and gemcitabine, are pyrimidine analogs. Novel pyrimidine derivatives are often designed to overcome mechanisms of resistance to existing drugs or to target other cellular pathways crucial for cancer cell survival and proliferation.[1][2]

Selecting a Relevant Panel of Cell Lines

The choice of cell lines is critical for obtaining meaningful data. A well-conceived panel should include:

  • Diverse Histological Origins: To assess the breadth of activity, it is advisable to screen against cell lines from different cancer types. Drawing from studies on similar aminopyrimidine derivatives, a relevant starting panel could include cell lines representing:

    • Glioblastoma: A notoriously difficult-to-treat brain tumor. Commonly used cell lines include U87MG and those from the Human Glioblastoma Cell Culture (HGCC) resource.[3][4][5][6][7]

    • Triple-Negative Breast Cancer (TNBC): An aggressive subtype of breast cancer with limited treatment options. Representative cell lines include MDA-MB-231 and HCC1937.[8][9][10][11]

    • Colon Adenocarcinoma: A prevalent gastrointestinal cancer. The HT-29 and HCT116 cell lines are well-characterized models.[12][13][14]

  • Normal (Non-Malignant) Cell Lines: To evaluate selectivity and potential toxicity to healthy tissues, it is crucial to include a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF).[1]

  • Drug-Resistant Cell Lines: If the novel compound is being developed to overcome resistance, including a drug-resistant cell line (e.g., a doxorubicin-resistant colon cancer line) is essential.[15]

Part 2: A Step-by-Step Experimental Workflow for Efficacy Profiling

The following section details the core in vitro assays necessary for a comprehensive initial evaluation of a novel pyrimidine derivative.

Workflow Overview

The experimental workflow is designed to move from broad screening to more detailed mechanistic studies.

Experimental Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Mechanistic Investigation Cytotoxicity Cytotoxicity/Viability Assay (MTT) CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Active Compounds Apoptosis Apoptosis Assay CellCycle->Apoptosis

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[21]

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO, if used to dissolve the compound).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effects.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Investigating Cell Cycle Perturbations

If a compound reduces cell viability, it is crucial to determine if it does so by arresting the cell cycle. This can be assessed by flow cytometry using a DNA-staining dye like propidium iodide (PI).[23][24][25][26]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash them with ice-cold PBS, and fix them in cold 70% ethanol while gently vortexing. The cells can be stored at -20°C.[25]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission at approximately 617 nm.

  • Data Analysis: Generate a histogram of DNA content. The data can be analyzed using software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Protocol 3: Detecting the Induction of Apoptosis

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay is a standard method for detecting apoptosis by flow cytometry.[27][28][29][30]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity.[29]

Apoptosis Pathway cluster_cell Apoptotic Cell Drug Drug Mitochondrion Mitochondrion Drug->Mitochondrion Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend them in 1X Annexin V binding buffer.[30]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate at room temperature in the dark for 15 minutes.[21]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: The results are typically displayed as a quadrant plot:

    • Lower Left (Annexin V-/PI-): Live cells

    • Lower Right (Annexin V+/PI-): Early apoptotic cells

    • Upper Right (Annexin V+/PI+): Late apoptotic or necrotic cells

    • Upper Left (Annexin V-/PI+): Necrotic cells

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of this experimental cascade is to build a comprehensive profile of the novel pyrimidine derivative's in vitro efficacy.

Summarizing Quantitative Data

All quantitative data, such as IC50 values, should be presented in a clear and concise tabular format for easy comparison across different cell lines and against the positive control.

Table 1: Hypothetical Cytotoxicity Profile of a Novel Pyrimidine Derivative

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
U87MGGlioblastoma12.5 ± 1.80.9 ± 0.2
MDA-MB-231Triple-Negative Breast Cancer8.2 ± 1.10.7 ± 0.1
HT-29Colon Adenocarcinoma15.7 ± 2.31.1 ± 0.3
NHDFNormal Fibroblasts> 1005.4 ± 0.9

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.

Building a Narrative of Efficacy

The data from the cytotoxicity, cell cycle, and apoptosis assays should be synthesized to tell a cohesive story. For example, a potent compound with a low IC50 in cancer cells but a high IC50 in normal cells would be considered a promising candidate. If this compound also induces a G2/M cell cycle arrest and a significant increase in the apoptotic cell population, this provides a strong rationale for further investigation into its mechanism of action.

Conclusion and Future Directions

While specific efficacy data for this compound remains to be published, the methodological framework outlined in this guide provides a robust and scientifically sound approach for its evaluation, as well as for any novel pyrimidine derivative. By systematically assessing cytotoxicity, effects on the cell cycle, and the induction of apoptosis across a relevant panel of cell lines, researchers can generate the critical data needed to make informed decisions about the therapeutic potential of new chemical entities.

The next logical steps in the research cascade would involve more in-depth mechanistic studies, such as Western blotting to investigate the modulation of key proteins involved in the cell cycle and apoptosis, as well as in vivo studies in animal models to assess efficacy and safety in a more complex biological system.

References

A Comparative Guide to the In Silico and In Vitro Activity of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the predicted in silico and potential in vitro activities of the pyrimidine derivative 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for predicting biological activity using computational tools and validating these predictions through established laboratory assays. By juxtaposing these two essential facets of drug discovery, we aim to provide a deeper understanding of the potential therapeutic applications of this compound and the synergistic relationship between computational and experimental approaches.

Introduction: Bridging the Gap Between Prediction and Reality

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1] The journey of a potential drug candidate from a chemical structure to a therapeutic agent is a long and arduous one. In modern drug discovery, this journey often begins in the digital realm. In silico studies, which utilize computational methods to predict the biological activity of molecules, are indispensable for prioritizing candidates and reducing the time and cost associated with laboratory research.[2] However, these predictions must be substantiated by rigorous in vitro testing, which involves studying the compound's effects on biological systems in a controlled laboratory setting. This guide will explore both of these critical stages in the context of this compound, a compound for which extensive in vitro data is not yet publicly available, thus highlighting the predictive power of in silico techniques.

In Silico Activity Prediction: A Computational First Look

In silico methods provide a powerful lens through which we can predict the biological activity of a molecule before it is even synthesized. For this compound, we can employ techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to hypothesize its potential biological targets and drug-like properties.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target.[3] By estimating the binding affinity, we can infer the compound's potential to inhibit or modulate the protein's function. Given the known activities of similar pyrimidine derivatives, potential targets for this compound could include protein kinases such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2), which are often implicated in cancer.[4]

Below is a generalized workflow for performing a molecular docking study.

In_Silico_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D structure of This compound) grid_gen Grid Box Generation (Define active site) ligand_prep->grid_gen protein_prep Protein Preparation (e.g., EGFR from PDB) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking analysis Analysis of Results (Binding affinity, interactions) docking->analysis visualization Visualization (PyMOL, Chimera) analysis->visualization

Caption: A generalized workflow for in silico molecular docking.
ADMET Prediction

ADMET prediction tools assess the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for determining a compound's potential as a drug. For this compound, these tools can predict its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.[5]

PropertyPredicted Value (Hypothetical)Implication
Molecular Weight 183.21 g/mol [6]Compliant with Lipinski's rule of five (<500)
LogP < 3Good oral bioavailability
H-bond Donors 1Compliant with Lipinski's rule of five (<5)
H-bond Acceptors 3Compliant with Lipinski's rule of five (<10)
Toxicity Class IV (Relatively harmless)Low acute toxicity potential

Table 1: Hypothetical ADMET Profile for this compound.

In Vitro Activity Validation: From Prediction to Experimental Evidence

Cytotoxicity Assays: The MTT Assay

To evaluate the potential anticancer activity of a compound, a cytotoxicity assay is a primary step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in 96-well plate treatment Treat cells with varying concentrations of the compound cell_seeding->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate to allow formazan formation mtt_addition->incubation solubilization Solubilize formazan crystals incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance ic50_calc Calculate IC50 value absorbance->ic50_calc

Caption: Workflow for an in vitro MTT cytotoxicity assay.
Enzyme Inhibition Assays

To validate the predictions from molecular docking, an enzyme inhibition assay is performed.[10] This assay measures the ability of a compound to reduce the activity of a specific enzyme.

ParameterDescription
Enzyme The purified target protein (e.g., EGFR, CDK2).
Substrate A molecule that the enzyme acts upon, often producing a detectable signal (e.g., colorimetric, fluorescent).
Inhibitor The test compound (this compound).
Detection Method Spectrophotometry or fluorometry to measure the rate of product formation.
Outcome IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Key Components of an Enzyme Inhibition Assay.

Comparative Analysis: The Synergy of In Silico and In Vitro

The true power of these two approaches lies in their integration. In silico predictions guide the design of focused and efficient in vitro experiments. For instance, if molecular docking predicts that this compound binds strongly to EGFR, the subsequent in vitro studies would prioritize EGFR inhibition and cytotoxicity assays in EGFR-dependent cancer cell lines.

Conversely, in vitro results can be used to refine and validate in silico models. A strong correlation between predicted binding affinities and experimentally determined IC50 values would increase confidence in the computational model for screening other similar compounds.[11] Discrepancies between the two can also be informative, pointing to potential off-target effects or complex biological mechanisms not captured by the simplified in silico models.

Conclusion and Future Directions

This guide has outlined the complementary roles of in silico prediction and in vitro validation in the evaluation of this compound. While computational studies suggest that this compound may possess favorable drug-like properties and potential anticancer activity through kinase inhibition, these hypotheses await experimental confirmation. The detailed protocols provided herein offer a roadmap for the necessary in vitro studies. The future of drug discovery lies in the iterative cycle of computational prediction and experimental validation, a process that promises to accelerate the identification of novel therapeutic agents. The exploration of this compound serves as a compelling case study in this exciting endeavor.

References

Confirming the Mechanism of Action of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: A Comparative Guide to Elucidating its Role as a Potential PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine-2,4-dione scaffold is a cornerstone for developing novel therapeutic agents, with derivatives showing promise in oncology and beyond. This guide focuses on a specific derivative, 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, and outlines a comprehensive experimental framework to confirm its hypothesized mechanism of action as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. We will compare its potential performance against a well-established PARP-1 inhibitor, providing the rationale behind each experimental step and the expected data outcomes.

Introduction: The Therapeutic Potential of Pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][2] Modifications to this scaffold have yielded potent inhibitors of various enzymes crucial for disease progression. Notably, derivatives of the closely related 6-aminouracil have been explored for a wide range of therapeutic applications.[3][4][5][6]

Recent studies on pyrano[2,3-d]pyrimidine-2,4-dione derivatives have highlighted their potential as potent PARP-1 inhibitors.[7] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the base excision repair (BER) of single-strand breaks. Inhibiting PARP-1 in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, leads to synthetic lethality, making it a validated and highly attractive target in oncology.

Given the structural similarities, we hypothesize that This compound also functions as a PARP-1 inhibitor. This guide provides a detailed roadmap for researchers to rigorously test this hypothesis.

The Comparative Framework: Establishing a Benchmark

To objectively evaluate the efficacy and mechanism of this compound, it is essential to benchmark its performance against a known standard. For this purpose, we will use Olaparib , a clinically approved and well-characterized PARP-1 inhibitor, as our primary comparator.

Experimental Plan: A Step-by-Step Approach to Mechanism Confirmation

The following experimental workflow is designed to provide a multi-faceted confirmation of PARP-1 inhibition, from direct enzyme interaction to cellular consequences.

Biochemical Validation: Direct PARP-1 Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP-1 in a cell-free system.

Protocol: In Vitro PARP-1 Activity Assay (Chemiluminescent)

  • Reagents and Materials: Recombinant human PARP-1, activated DNA, NAD+, PARP-1 assay buffer, streptavidin-coated plates, biotinylated PAR polymer, anti-PAR antibody, HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Coat streptavidin plates with biotinylated PAR polymer.

    • Prepare a reaction mixture containing PARP-1, activated DNA, and varying concentrations of this compound or Olaparib (e.g., 1 nM to 100 µM).

    • Initiate the PARPylation reaction by adding NAD+.

    • Incubate for 1 hour at room temperature.

    • Wash the plates to remove unbound reagents.

    • Add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to PARP-1 inhibition. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Expected Outcome and Interpretation: If the hypothesis is correct, this compound will exhibit a dose-dependent inhibition of PARP-1 activity, allowing for the determination of its IC50 value. Comparing this value to that of Olaparib will provide the first indication of its relative potency.

Cell-Based Confirmation: Target Engagement and Downstream Effects

Following biochemical validation, it is crucial to confirm that the compound can access and inhibit PARP-1 within a cellular context and elicit the expected downstream biological effects.

3.2.1. Cellular PARP Activity Assay (PARylation Assay)

This assay measures the accumulation of PAR polymers in cells, which is a direct indicator of PARP activity.

Protocol: In-Cell Western for PAR Quantification

  • Cell Culture: Seed a relevant cancer cell line (e.g., MCF-7, which has shown sensitivity to pyrimidine-dione derivatives[7]) in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound or Olaparib for 24 hours.

  • DNA Damage Induction: Induce DNA damage using a sublethal concentration of an alkylating agent (e.g., methyl methanesulfonate - MMS) for 15 minutes to activate PARP.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody.

  • Quantification: Measure the fluorescence intensity using a plate reader or imaging system.

  • Data Analysis: Normalize the fluorescence signal to cell number (e.g., by co-staining with a nuclear stain). Calculate the EC50 value for the reduction of cellular PARylation.

3.2.2. DNA Damage Response Assay (γH2AX Staining)

Inhibition of PARP-1 leads to the persistence of DNA single-strand breaks, which are converted to double-strand breaks during replication. These breaks are marked by the phosphorylation of histone H2AX (γH2AX).

Protocol: Immunofluorescence Staining for γH2AX Foci

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound or Olaparib as described above.

  • DNA Damage Induction (Optional but recommended): Treat with a DNA damaging agent.

  • Immunostaining: Fix, permeabilize, and stain the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Expected Outcome: An effective PARP-1 inhibitor will lead to a significant, dose-dependent increase in the number of γH2AX foci, indicating an accumulation of unresolved DNA double-strand breaks.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: CETSA for PARP-1

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Extraction: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Western Blotting: Analyze the amount of soluble PARP-1 remaining at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble PARP-1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Data Presentation: A Comparative Summary

The quantitative data from the proposed experiments should be summarized for a clear comparison.

Parameter This compound Olaparib (Reference) Experiment
Biochemical IC50 Hypothetical Value (e.g., 50 nM)Known Value (e.g., 5 nM)In Vitro PARP-1 Activity Assay
Cellular EC50 (PARylation) Hypothetical Value (e.g., 200 nM)Known Value (e.g., 20 nM)In-Cell Western for PAR
γH2AX Foci Induction Hypothetical Fold Change (e.g., 8-fold)Known Fold Change (e.g., 10-fold)Immunofluorescence
CETSA Shift (ΔTm) Hypothetical Value (e.g., +4°C)Known Value (e.g., +5°C)Cellular Thermal Shift Assay

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition ssb Single-Strand Break (SSB) parp PARP-1 Activation ssb->parp ber Base Excision Repair (BER) parp->ber Recruits repair proteins stalled_fork Stalled Replication Fork parp->stalled_fork leads to ber->ssb SSB Repair inhibitor 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione inhibitor->parp Inhibits dsb Double-Strand Break (DSB) stalled_fork->dsb apoptosis Apoptosis / Cell Death dsb->apoptosis in BRCA-deficient cells (Synthetic Lethality)

Caption: Proposed mechanism of action for this compound as a PARP-1 inhibitor.

Experimental Workflow for Mechanism Confirmation

G start Hypothesis: Compound is a PARP-1 Inhibitor biochem Biochemical Assay (In Vitro PARP-1 Activity) start->biochem Step 1 cell_based Cell-Based Assays (PARylation, γH2AX) biochem->cell_based Step 2 cetsa Target Engagement (CETSA) cell_based->cetsa Step 3 conclusion Mechanism Confirmed cetsa->conclusion

Caption: A streamlined workflow for confirming the mechanism of action.

Conclusion

This guide provides a robust and logical framework for confirming the hypothesized mechanism of action of this compound as a PARP-1 inhibitor. By following these self-validating protocols and comparing the results to a known standard, researchers can generate high-confidence data to support or refute the proposed mechanism. This structured approach, grounded in established methodologies, will provide clear insights into the compound's therapeutic potential and guide further development efforts.

References

A Senior Application Scientist's Guide to Benchmarking 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione Against Known DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the objective evaluation of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a novel compound with therapeutic potential, against established clinical inhibitors of Dipeptidyl Peptidase-4 (DPP-4). As researchers and drug development professionals, a rigorous, evidence-based comparison is paramount for advancing promising molecules from the bench to clinical consideration. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a robust comparative analysis.

Introduction: The Scientific Rationale

The pyrimidine-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives have shown promise as inhibitors of various enzymes, including kinases and proteases.[4][5][6] Our compound of interest, this compound, shares structural motifs with a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This structural analogy provides a strong scientific basis for hypothesizing that it may exert its biological effects through the inhibition of this key enzyme.

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors, also known as "gliptins," as a cornerstone of oral therapy for type 2 diabetes mellitus.[8][9][10][11]

This guide, therefore, is designed to rigorously test this hypothesis by benchmarking this compound against a panel of FDA-approved DPP-4 inhibitors. The subsequent sections will detail the necessary in vitro and in vivo methodologies to quantitatively assess its potency, efficacy, and mechanism of action relative to the current standards of care.

The Target: Dipeptidyl Peptidase-4 (DPP-4) Signaling Pathway

Understanding the target is fundamental to any benchmarking study. DPP-4 is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of various peptides. Its most well-characterized role in diabetes therapy is the inactivation of GLP-1 and GIP, hormones released from the gut in response to food intake. These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By cleaving these hormones, DPP-4 effectively curtails their insulinotropic effect. Inhibition of DPP-4 preserves the active forms of GLP-1 and GIP, thereby improving glycemic control.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation cluster_inhibitors Therapeutic Intervention Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release + Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release - DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon Release->Higher Blood Glucose Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites DPP-4 Inhibitors 6-Amino-1,3-diethyl- pyrimidine-2,4(1H,3H)-dione & Known Gliptins DPP-4 Inhibitors->DPP4 Inhibition

Figure 1: DPP-4 Signaling Pathway and Point of Inhibition.

The Competitors: A Panel of Known DPP-4 Inhibitors

For a meaningful comparison, this compound should be benchmarked against a selection of widely prescribed and well-characterized DPP-4 inhibitors. The following table summarizes key candidates.

InhibitorChemical ClassReported IC50 (nM)Typical Daily Dose (mg)
Sitagliptin β-amino acid derivative~1925, 50, 100[7]
Vildagliptin Cyanopyrrolidine~6050 (once or twice)
Saxagliptin Cyanopyrrolidine~502.5, 5[7]
Linagliptin Xanthine derivative~15[7]
Alogliptin Pyrimidinedione derivative~106.25, 12.5, 25[7]

Note: IC50 values can vary depending on assay conditions. It is crucial to determine these values concurrently with the test compound under identical experimental settings.

Benchmarking Methodology Part I: In Vitro Characterization

The initial assessment of a potential inhibitor involves determining its potency and mechanism of action in a controlled, cell-free environment.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol is based on a standard fluorometric assay, adaptable from commercially available kits.[12] The principle involves the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • This compound (Test Compound)

  • Known DPP-4 inhibitors (Sitagliptin, etc.)

  • DMSO (for dissolving compounds)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and known inhibitors in DMSO. Create a dilution series (e.g., 10 concentrations) in Assay Buffer to determine the IC50. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Inhibitor Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the inhibitor dilution.

    • 100% Activity Control: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (Assay Buffer with DMSO).[12]

    • Background Control: 40 µL of Assay Buffer and 10 µL of solvent.[12]

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 15-30 minutes.

  • Data Analysis (IC50 Determination):

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the background rate from all other measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilution Series C Add Reagents to 96-Well Plate A->C B Prepare Enzyme & Substrate Solutions B->C D Pre-incubate (37°C, 10 min) C->D E Initiate with Substrate D->E F Kinetic Reading (Fluorescence) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Figure 2: In Vitro DPP-4 Inhibition Assay Workflow.

Enzyme Kinetic Studies

To understand how the compound inhibits the enzyme, kinetic studies are essential. By measuring the reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed).[13]

Benchmarking Methodology Part II: In Vivo Efficacy

Demonstrating efficacy in a living system is the critical next step. The oral glucose tolerance test (OGTT) is the standard in vivo model for assessing the acute effects of antihyperglycemic agents.

Oral Glucose Tolerance Test (OGTT) Protocol

This protocol evaluates the compound's ability to improve glucose handling after an oral glucose challenge in mice.

Animals:

  • Male C57BL/6J mice (8-10 weeks old). Acclimatize for at least one week.

Procedure:

  • Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (t= -30 min) from the tail vein to measure basal glucose.

  • Compound Administration: Administer the test compound, a known inhibitor (e.g., Sitagliptin), or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.[14]

  • Pre-absorption Period: Wait for 30 minutes to allow for drug absorption.

  • Glucose Challenge: At t=0 min, administer a 2 g/kg glucose solution via oral gavage.[14]

  • Blood Sampling: Collect blood samples from the tail vein at t=15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Plasma Collection (Optional but Recommended): For a more detailed analysis, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C. This plasma can be used to measure insulin, active GLP-1, and plasma DPP-4 activity. It is crucial to use DPP-4 inhibitors in the collection tubes to prevent ex vivo degradation of GLP-1.[14]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. A lower AUC indicates improved glucose tolerance.

    • If measured, analyze and plot insulin and active GLP-1 levels.

InVivo_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Fast Mice Overnight B Baseline Blood Sample (t = -30 min) A->B C Oral Gavage: Test Compound / Control B->C D Oral Glucose Challenge (t = 0 min) C->D E Serial Blood Sampling (t = 15, 30, 60, 90, 120 min) D->E F Measure Blood Glucose E->F G Plot Glucose vs. Time F->G I Analyze Insulin & GLP-1 (Optional) F->I H Calculate Glucose AUC G->H

Figure 3: In Vivo Oral Glucose Tolerance Test (OGTT) Workflow.

Data Presentation and Interpretation

Clear and concise data presentation is essential for objective comparison. The following tables provide a template for summarizing the key findings.

Table 2: Comparative In Vitro Data Summary

Compound IC50 (nM) Mode of Inhibition
This compound Experimental Value Determined
Sitagliptin Experimental Value Competitive
Linagliptin Experimental Value Competitive

| Other Controls | Experimental Value | Determined |

Table 3: Comparative In Vivo Efficacy Summary (OGTT)

Treatment Group (Dose) Glucose AUC (0-120 min) % Reduction vs. Vehicle
Vehicle Experimental Value -
This compound (X mg/kg) Experimental Value Calculated

| Sitagliptin (Y mg/kg) | Experimental Value | Calculated |

Interpretation: The primary goal is to compare the IC50 value of this compound to those of the known inhibitors. A lower IC50 indicates higher potency. In the in vivo studies, a greater percentage reduction in the glucose AUC signifies superior efficacy in improving glucose tolerance. By directly comparing these quantitative metrics under identical experimental conditions, a clear and unbiased assessment of the novel compound's potential can be achieved.

Conclusion

This guide provides a systematic and scientifically rigorous approach to benchmarking this compound against established DPP-4 inhibitors. By adhering to these detailed in vitro and in vivo protocols, researchers can generate the robust, comparative data necessary to make informed decisions about the future development of this promising compound. The causality behind each experimental choice is grounded in the established pharmacology of DPP-4 inhibition, and the self-validating nature of running known standards alongside the test compound ensures the trustworthiness of the results. This comprehensive evaluation is a critical step in the journey of translating a novel chemical entity into a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Precautionary Approach

Based on data from structurally similar pyrimidine compounds, researchers must anticipate potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to minimize any potential exposure. The following table outlines the recommended PPE for various laboratory activities involving 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3][4]To protect against potential splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before each use. A flame-resistant lab coat or impervious clothing is mandatory.[1][3]To prevent skin contact, which may lead to irritation.[1][2]
Respiratory Protection All handling should occur in a well-ventilated area or within a certified chemical fume hood.[1][2] If there is a risk of exceeding exposure limits or generating dust, a full-face respirator with appropriate cartridges is required.[3][4]To avoid the inhalation of dust or aerosols that could cause respiratory irritation.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical for both safety and the prevention of contamination. The following protocol outlines the key steps for handling this compound from initial preparation to final disposal.

Preparation and Engineering Controls
  • Pre-handling Check: Before beginning any work, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • Ventilation: All procedures that may generate dust or aerosols, such as weighing or preparing solutions, must be conducted within a certified chemical fume hood.[5]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.

Weighing of the Solid Compound
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Containment: Perform all weighing activities inside a chemical fume hood or a balance enclosure to contain any airborne particles.[5]

  • Transfer: Use anti-static weighing paper or a tared container to handle the solid compound.

  • Post-weighing: After use, carefully clean the spatula and the weighing area with a damp cloth or a wipe moistened with a suitable solvent (e.g., 70% ethanol) to prevent residual contamination.[5]

  • Waste: Treat all disposable materials used in this process as contaminated waste.[5]

Solution Preparation
  • Location: Conduct all solution preparation within a certified chemical fume hood.[5]

  • Procedure: Slowly add the solvent to the solid compound to avoid splashing.[5]

  • Sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to manage any potential leaks.[5]

  • Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, preparation date, and your initials.[5]

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be disposed of as chemical waste. This should be done through a licensed professional waste disposal service.[2] Do not pour chemical waste down the drain.[2][3]

  • Contaminated Packaging: Dispose of the original product container as unused product in accordance with institutional and local regulations.[2]

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the critical steps in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe 1. Don PPE Goggles, Lab Coat, Gloves prep_eng 2. Engineering Controls Use Chemical Fume Hood weighing 3. Weighing Use contained space Clean up spills immediately prep_eng->weighing solution 4. Solution Prep Add solvent slowly Label container weighing->solution waste_solid 5. Solid Waste Gloves, paper, tips in sealed hazardous waste solution->waste_solid waste_liquid 6. Liquid Waste Unused compound and solutions in designated chemical waste

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Conclusion

Adherence to these rigorous safety protocols is fundamental when working with this compound and other novel chemical entities. By integrating these practices into your daily laboratory operations, you foster a culture of safety and ensure the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.